Tert-butyl 2-iodoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDJIDQEZDFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452226 | |
| Record name | Tert-butyl 2-iodoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49827-15-8 | |
| Record name | Tert-butyl 2-iodoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Mechanism and Application of Tert-butyl 2-iodoacetate as a Covalent Alkylating Agent
Abstract
Tert-butyl 2-iodoacetate is a potent α-haloacetate alkylating agent utilized extensively in chemical biology, proteomics, and drug development for the covalent modification of nucleophilic amino acid residues. Its reactivity is primarily directed towards the thiol group of cysteine residues, forming a stable thioether bond. This guide provides an in-depth analysis of the chemical properties, mechanism of action, and practical applications of this compound. We will explore the kinetics and selectivity of the alkylation reaction, compare its performance with other haloacetyl reagents, and provide validated protocols for its use in modifying proteins and peptides. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this versatile covalent tool.
Introduction: The Role of Covalent Modification
Covalent modification is a cornerstone of chemical biology and modern pharmacology. The ability to form a stable, irreversible bond with a biological target, typically a protein, offers distinct advantages, including prolonged duration of action, high potency, and the ability to probe target engagement directly. Alkylating agents are a primary class of reagents used for this purpose. Among them, α-haloacetates like this compound are valued for their specific reactivity profile, particularly towards cysteine residues.
In proteomics, the alkylation of cysteines is a critical step to prevent the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and quantification via mass spectrometry.[1][2][3] In drug discovery, the iodoacetyl moiety is often incorporated into covalent inhibitors to target non-catalytic or allosteric cysteine residues, leading to novel therapeutic agents. This guide focuses on the specific attributes of this compound, dissecting its mechanism to provide a clear framework for its effective application.
Chemical Structure and Intrinsic Reactivity
The efficacy of this compound as an alkylating agent stems directly from its molecular architecture. Two key features govern its function: the iodoacetyl group and the tert-butyl ester.
-
The Iodoacetyl Group (ICH₂C(O)-): This is the "warhead" of the molecule. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the iodine atom. This electrophilicity makes it a prime target for nucleophilic attack. The iodine atom itself is an excellent leaving group because the iodide ion (I⁻) is large, highly polarizable, and a weak base, stabilizing the negative charge it acquires upon leaving.[4]
-
The Tert-butyl Ester (-OC(CH₃)₃): The bulky tert-butyl group provides steric hindrance and increases the lipophilicity of the molecule compared to its acidic counterpart, iodoacetic acid. This can influence its solubility in different solvent systems and its ability to permeate cell membranes. Furthermore, tert-butyl esters are known protecting groups in organic synthesis, stable to many nucleophilic and basic conditions but readily cleaved under strong acidic conditions (e.g., with trifluoroacetic acid, TFA).[5]
The Core Mechanism: SN2 Alkylation of Cysteine
The primary mechanism by which this compound modifies proteins is through a bimolecular nucleophilic substitution (SN2) reaction. The most reactive endogenous nucleophile under physiological conditions is the deprotonated thiol group of a cysteine residue, known as the thiolate anion (-S⁻).
The reaction proceeds as follows:
-
Deprotonation: The cysteine thiol (-SH) must first be deprotonated to form the more nucleophilic thiolate anion (-S⁻). The pKₐ of the cysteine thiol is typically around 8.3, meaning that the reaction is highly pH-dependent. Performing the alkylation at a pH of 7.5 or higher ensures a sufficient concentration of the reactive thiolate species.[1][6]
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of the iodoacetate moiety.
-
Displacement: This attack occurs in a single, concerted step, leading to the displacement of the iodide ion and the formation of a stable thioether bond.
The result is a cysteine residue that has been covalently modified to S-(tert-butoxycarbonylmethyl)cysteine.
Caption: SN2 reaction mechanism of cysteine alkylation.
Reactivity Comparison with Other Haloacetates
The choice of halogen on the α-carbon significantly impacts reactivity. The reaction rate is dictated by the strength of the carbon-halogen bond and the stability of the resulting halide ion (the leaving group).
| Reagent | Leaving Group | C-X Bond Energy (kJ/mol) | Reactivity Order |
| Iodo acetate | I⁻ | ~234 | Highest |
| Bromo acetate | Br⁻ | ~285 | Intermediate |
| Chloro acetate | Cl⁻ | ~340 | Lowest |
Table 1: Comparison of Haloacetate Reactivity.
As shown, the Carbon-Iodine bond is the weakest, requiring the least energy to break. This makes iodoacetate derivatives, including this compound, the most reactive among the haloacetates, enabling faster and more complete alkylation reactions under milder conditions.[4] While iodoacetamide is also highly reactive, the ester moiety of this compound offers a different chemical handle and solubility profile.[7]
Selectivity and Potential Off-Target Reactions
While cysteine is the primary target, other nucleophilic amino acid residues can also react with this compound, particularly under non-optimal conditions (e.g., prolonged incubation, high pH, or high reagent concentration). Potential off-target sites include:
-
Methionine: The thioether side chain can be alkylated. Studies have shown that iodine-containing reagents can cause significant modification of methionine, which can complicate mass spectrometry analysis.[2]
-
Histidine: The imidazole ring is nucleophilic and can be alkylated.
-
Lysine: The primary amine of the side chain can be alkylated.
-
N-terminus: The free α-amino group of a peptide or protein is also a potential site for alkylation.[8]
To ensure maximal selectivity for cysteine, it is crucial to control the reaction pH, temperature, and duration, and to use the minimum effective concentration of the alkylating agent.
Practical Application: A Standard Proteomics Workflow
The most common application of this compound is in sample preparation for mass spectrometry-based proteomics. Here, its role is to irreversibly cap reduced cysteine residues.
Caption: Standard workflow for protein alkylation in proteomics.
Experimental Protocol: In-Solution Protein Alkylation
This protocol provides a validated, step-by-step methodology for the alkylation of a complex protein sample prior to enzymatic digestion.
Materials:
-
Protein sample (e.g., cell lysate)
-
Denaturation/Reduction Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Agent Stock: 500 mM this compound in a compatible organic solvent (e.g., Acetonitrile or DMF) (prepare fresh and protect from light)
-
Quenching Reagent: Can use the 500 mM DTT stock.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend or dilute the protein sample in the Denaturation/Reduction Buffer to a final concentration of 1-5 mg/mL.
-
Vortex thoroughly and incubate for 15 minutes at room temperature to ensure full denaturation.
-
-
Reduction of Disulfide Bonds:
-
Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5-10 mM.
-
Incubate for 1 hour at 37°C with gentle shaking. This step reduces all disulfide bonds to free thiols (-SH).
-
-
Alkylation of Cysteines:
-
Cool the sample to room temperature.
-
Add the 500 mM this compound stock solution to a final concentration of 15-25 mM (a ~2.5-fold molar excess over DTT is common).
-
Incubate for 30-45 minutes at room temperature in the dark . Iodo-compounds are light-sensitive. This step covalently caps the free thiols.[9][10]
-
-
Quenching the Reaction:
-
Add DTT stock solution to a final concentration of 10-15 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature in the dark. This prevents non-specific alkylation of other residues or the digestive enzyme to be added next.[9]
-
-
Sample Preparation for Digestion:
-
The sample is now ready for buffer exchange or dilution to reduce the urea concentration (typically to <1 M) before adding a protease like trypsin for digestion.
-
Conclusion and Future Outlook
This compound is a highly effective and robust alkylating agent. Its mechanism of action, a rapid SN2 reaction with cysteine thiolates, is well-understood and highly efficient due to the excellent leaving group properties of iodide. While its primary application lies in preventing disulfide bond reformation in proteomics workflows, the unique properties conferred by the tert-butyl ester group—namely its lipophilicity and its potential for acid-labile cleavage—present opportunities for its use in more specialized applications, such as the design of cleavable chemical probes or covalent inhibitors with specific delivery characteristics. A thorough understanding of its reactivity, selectivity, and optimal reaction conditions, as detailed in this guide, is paramount for its successful implementation in research and development.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
Tert-butyl 2-iodoacetate stability and storage conditions.
An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-iodoacetate
Introduction
This compound (CAS No: 49827-15-8) is a pivotal alkylating agent widely employed in chemical synthesis and drug development.[1] Its primary utility lies in the covalent modification of nucleophilic residues, most notably the thiol group of cysteine in peptides and proteins. This reactivity is fundamental to its application in proteomics for protein labeling and quantification, as well as in the synthesis of complex pharmaceutical intermediates.[2][3] However, the very chemical features that make it an effective alkylating agent—specifically the labile carbon-iodine bond—also render it susceptible to degradation. A comprehensive understanding of its stability profile and the implementation of rigorous storage protocols are therefore critical to ensure its efficacy, experimental reproducibility, and safety.
This guide provides an in-depth analysis of the factors governing the stability of this compound, details its primary decomposition pathways, and presents field-proven protocols for its storage, handling, and purity assessment.
Section 1: The Chemical Basis of Instability
The reactivity and inherent instability of this compound are dictated by its molecular structure. The molecule consists of a tert-butyl ester group and a terminal iodo-functionalized acetyl group. The critical point of reactivity is the α-carbon adjacent to the carbonyl group.
-
The Carbon-Iodine (C-I) Bond: The C-I bond is relatively weak and highly polarizable. Iodine is an excellent leaving group, readily departing as the iodide anion (I⁻) upon nucleophilic attack at the α-carbon. This property is the cornerstone of its function as an S_N2 alkylating agent.
-
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the ester carbonyl, offering a degree of protection against hydrolysis compared to methyl or ethyl esters.[4] However, this does not confer complete stability, especially under non-ideal conditions.
-
Electrophilicity: The electron-withdrawing effect of the adjacent carbonyl group increases the electrophilicity of the α-carbon, making it a prime target for nucleophiles.
Section 2: Factors Influencing Stability and Decomposition Pathways
The degradation of this compound is accelerated by several environmental factors, leading to a loss of purity and the formation of undesirable byproducts.
Key Destabilizing Factors:
-
Light: Like many organoiodine compounds, this compound is photosensitive. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, generating radical intermediates. This process can lead to the formation of elemental iodine (I₂), which imparts a characteristic yellow-to-brown discoloration to the compound.
-
Temperature: Elevated temperatures increase the kinetic energy of the molecules, accelerating the rate of all decomposition reactions. Thermal decomposition can occur even in the absence of other reagents.
-
Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of the ester linkage. This reaction can be catalyzed by trace amounts of acid or base, yielding iodoacetic acid and tert-butanol. While the tert-butyl group slows this process, it is a significant concern for long-term storage.
-
Nucleophilic Contaminants: Given its high reactivity, the compound will readily react with any nucleophilic impurities present, including alcohols, amines, or thiols. This underscores the need for high-purity solvents and inert handling conditions.
Primary Decomposition Pathways
The primary mechanisms of degradation are nucleophilic substitution (hydrolysis) and photodecomposition.
Diagram 1: Key Decomposition Pathways
Caption: Primary degradation routes for this compound.
Section 3: Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is paramount to preserving the integrity of this compound.
Quantitative Storage Recommendations
The following conditions are synthesized from manufacturer safety data sheets and best practices.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Minimizes thermal decomposition and slows reaction kinetics.[5][6] |
| Light | Store in dark/amber vials | Prevents photolytic cleavage of the C-I bond.[5][6][7] |
| Atmosphere | Inert gas (Argon/Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly sealed glass bottle | Prevents ingress of contaminants and ensures non-reactivity with the container material. |
| Purity Note | May be stabilized with copper | Some suppliers add copper powder as a stabilizer to quench radical species.[8] |
Safe Handling Workflow
Proper handling ensures both user safety and compound stability. The compound is classified as hazardous, with warnings for toxicity if swallowed, inhaled, or in contact with skin.[6]
Diagram 2: Handling and Purity Verification Workflow
Caption: Workflow for safe handling and periodic quality control.
Section 4: Experimental Methodologies for Quality Control
Regular assessment of purity is essential, especially for reagents that have been stored for an extended period.
Method 1: Visual Inspection
-
Objective: Rapidly screen for significant degradation.
-
Procedure: Observe the physical state of the compound. A pure sample should be a colorless to faint yellow liquid.[9]
-
Interpretation: The development of a distinct yellow or brown color is a strong indicator of decomposition and the formation of elemental iodine (I₂). Such a sample should be considered suspect and subjected to further analytical testing before use.
Method 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Objective: To separate the main compound from non-volatile impurities.
-
Protocol:
-
Plate Preparation: Use a standard silica gel 60 F₂₅₄ plate.
-
Mobile Phase: Prepare a solvent system of petroleum ether and ethyl acetate in a 2:1 (v/v) ratio.[9]
-
Sample Application: Dissolve a small amount of the reagent in ethyl acetate and spot it onto the TLC plate baseline.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization: Examine the dried plate under a UV lamp (254 nm).
-
-
Interpretation: A pure sample will exhibit a single, well-defined spot with an approximate R_f value of 0.73 in this system.[9] The appearance of additional spots, particularly at the baseline (polar impurities like iodoacetic acid), indicates degradation.
Method 3: Structural Verification by ¹H NMR Spectroscopy
-
Objective: To provide definitive structural confirmation and quantify major impurities.
-
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the reagent in 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Spectral Analysis:
-
δ ~3.3 ppm (singlet, 2H): Corresponds to the two protons of the methylene group (-CH₂-I).
-
δ ~1.45 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
-
-
Interpretation: The spectrum should show two clean singlets with an integration ratio of 2:9. The presence of other significant peaks, such as a singlet around 1.28 ppm (tert-butanol) or new signals in the 3-4 ppm region, would confirm the presence of degradation products.
Conclusion
This compound is a powerful but sensitive reagent. Its utility in scientific research is directly tied to its purity. By understanding the chemical principles of its instability and implementing the rigorous storage, handling, and verification protocols detailed in this guide, researchers can ensure the integrity of the reagent, leading to more reliable, reproducible, and successful experimental outcomes.
References
- 1. This compound | 49827-15-8 | ZBA82715 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. 49827-15-8|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 49827-15-8 [chemicalbook.com]
Solubility of tert-butyl 2-iodoacetate in aqueous and organic solvents.
An In-Depth Technical Guide to the Solubility of Tert-Butyl 2-Iodoacetate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the solubility of this compound, a critical alkylating agent in organic synthesis and drug development. The document outlines the theoretical principles governing its solubility based on molecular structure and intermolecular forces. A detailed solubility profile in both aqueous and common organic solvents is presented, supported by available data and chemical theory. Furthermore, this guide furnishes a robust, field-proven experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for reaction chemistry, purification, and analytical method development.
Introduction to this compound
This compound is a key reagent frequently employed in organic chemistry, particularly for the alkylation of nucleophiles such as thiols, amines, and phenols. Its utility stems from the presence of a reactive carbon-iodine bond and a sterically bulky tert-butyl ester group. This ester functionality is advantageous as it can be cleaved under acidic conditions to reveal a carboxylic acid, a common step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] Understanding its solubility is paramount for designing efficient reaction conditions, developing purification strategies, and ensuring reproducible experimental outcomes.
Chemical Structure and Physicochemical Properties
The behavior of a molecule in a solvent is dictated by its structure. This compound (C₆H₁₁IO₂) possesses distinct regions that influence its polarity and potential for intermolecular interactions.[2]
-
Tert-Butyl Group: This large, nonpolar alkyl group is sterically hindering and contributes significantly to the molecule's lipophilic (oil-loving) character. It limits water solubility by disrupting the hydrogen-bonding network of water.
-
Ester Functional Group: The carbonyl (C=O) and ether linkage (C-O-C) of the ester group introduce polarity and provide sites for dipole-dipole interactions. The oxygen atoms can act as hydrogen bond acceptors.[3]
-
Iodomethyl Group (-CH₂I): The carbon-iodine bond is the reactive site for alkylation. Iodine is a large, polarizable atom, contributing to the molecule's overall molecular weight and providing weak van der Waals forces.
Key physicochemical properties are summarized below:
The moderate Log P value suggests a preference for nonpolar environments over water, predicting limited aqueous solubility but good solubility in many organic solvents.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.
-
Polar Solvents: These solvents have large dipole moments and often engage in hydrogen bonding (e.g., water, methanol, ethanol). Esters can act as hydrogen bond acceptors, affording them some solubility in polar protic solvents, but the large nonpolar tert-butyl group limits this.[3]
-
Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and acetonitrile have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. They are effective at dissolving polar molecules like esters through dipole-dipole interactions.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and interact primarily through weak London dispersion forces. The significant nonpolar character of this compound, conferred by its alkyl groups, promotes solubility in these solvents.
Solubility Profile of this compound
The following table summarizes the known and predicted solubility of this compound. This data is compiled from computational predictions, empirical evidence from synthesis literature, and established chemical principles.
| Solvent | Solvent Type | Solubility | Source / Rationale |
| Water | Polar Protic | Slightly Soluble (1.32 mg/mL) | [7] |
| Methanol | Polar Protic | Soluble | "Like dissolves like"; polar ester group interacts with polar solvent. |
| Ethanol | Polar Protic | Soluble | "Like dissolves like"; similar to methanol. |
| Acetone | Polar Aprotic | Soluble | Used as a reaction solvent for its synthesis, indicating high solubility.[5] |
| Acetonitrile | Polar Aprotic | Soluble | Strong dipole-dipole interactions with the ester group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly effective polar aprotic solvent for a wide range of organic molecules. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Common solvent for organic reactions and extractions. |
| Diethyl Ether | Nonpolar | Soluble | Esters are generally highly soluble in diethyl ether.[9] |
| Ethyl Acetate | Polar Aprotic | Miscible | Structurally similar ester solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Common ether-based solvent for organic synthesis. |
| Toluene | Nonpolar | Soluble | The nonpolar aromatic ring interacts well with the tert-butyl group. |
| Hexane / Pentane | Nonpolar | Soluble | Used as a washing solvent during synthesis, indicating solubility.[5] |
Experimental Determination of Thermodynamic Solubility
For applications in drug development and process chemistry, a precise, quantitative measure of a compound's thermodynamic (or equilibrium) solubility is often required.[10] The shake-flask method is the universally recognized gold-standard procedure for this determination due to its reliability and direct measurement of a saturated solution at equilibrium.[11]
Causality Behind the Shake-Flask Protocol
This method is designed to be a self-validating system. Adding a clear excess of the compound ensures that the resulting solution is truly saturated. The extended incubation period (typically 24-48 hours) with constant agitation is critical to allow the system to overcome any kinetic barriers and reach thermodynamic equilibrium—the lowest energy state where the rate of dissolution equals the rate of precipitation.[10][11] This differentiates it from kinetic solubility assays, which are faster but can overestimate true solubility by generating supersaturated solutions.[12]
Step-by-Step Protocol: Shake-Flask Method
Materials and Equipment:
-
This compound
-
Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess should be visually apparent as undissolved liquid or solid after equilibration. For a target concentration of ~1 mg/mL, adding 5-10 mg to 2 mL of solvent is a reasonable starting point.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Agitate the mixture for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached.[10]
-
Phase Separation: After incubation, allow the vials to rest for a short period (e.g., 30 minutes) to let undissolved material settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the undissolved layer.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean analysis vial. This step is crucial to remove any microscopic, undissolved particles that could falsely elevate the measured concentration.
-
Quantification: Analyze the concentration of the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination workflow.
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Practical Implications and Solvent Selection
-
For Reaction Chemistry: The high solubility in polar aprotic solvents like acetone, THF, and DMF makes them excellent choices for alkylation reactions.[5] These solvents effectively dissolve both the alkylating agent and many common nucleophilic substrates without participating in the reaction.
-
For Purification: The low solubility in water is highly advantageous for work-up procedures. After a reaction in an organic solvent, the mixture can be quenched with water or brine, and the product can be extracted into a water-immiscible organic solvent like diethyl ether or ethyl acetate.[9] The solubility in nonpolar solvents like pentane or hexane allows them to be used as washing agents to remove nonpolar impurities.[5]
-
For Formulation: In drug development, if a derivative of this molecule is intended for aqueous administration, its low intrinsic water solubility (1.32 mg/mL) must be addressed through formulation strategies such as co-solvents, surfactants, or complexing agents.[7]
Conclusion
This compound is a lipophilic molecule with limited aqueous solubility but excellent solubility across a broad range of polar aprotic and nonpolar organic solvents. This solubility profile is a direct consequence of its molecular structure, which combines a large, nonpolar tert-butyl moiety with a polar ester group. For routine synthetic applications, solvents such as acetone, THF, and dichloromethane are highly suitable. For precise, quantitative applications requiring accurate solubility data, the shake-flask method remains the definitive standard. This guide provides the theoretical foundation and practical methodology necessary for scientists to confidently handle and utilize this compound in their research and development endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 49827-15-8 [chemicalbook.com]
- 6. This compound | 49827-15-8 [sigmaaldrich.com]
- 7. 49827-15-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 8. 溶剂混溶性表 [sigmaaldrich.com]
- 9. amherst.edu [amherst.edu]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Safety precautions for handling tert-butyl 2-iodoacetate.
An In-Depth Technical Guide to the Safe Handling of tert-Butyl 2-Iodoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable reagent in organic synthesis, frequently employed as an alkylating agent for introducing a tert-butoxycarbonylmethyl group. Its utility, however, is matched by its significant hazardous properties, including high acute toxicity, corrosivity, and potential mutagenicity. This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required to mitigate the risks associated with this compound. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment: A Mechanistic Perspective
Understanding the inherent reactivity of this compound is fundamental to appreciating its hazards. As an α-halo ester, it is a potent electrophilic alkylating agent. The carbon-iodine bond is highly polarized and susceptible to nucleophilic attack, making the compound reactive towards a wide range of biological nucleophiles, including the amine, sulfhydryl, and hydroxyl groups found in amino acids and nucleic acids.
This reactivity is the basis for its toxicity. Alkylation of critical biological macromolecules can disrupt cellular processes, leading to cell death (cytotoxicity).[1] Furthermore, the alkylation of DNA can cause genetic damage, which is why alkylating agents as a class are often treated as potential mutagens and carcinogens.[1][2][3]
Physicochemical and Toxicological Properties
A summary of the key properties of this compound is presented below. This data is essential for conducting a thorough risk assessment before any experimental work is initiated.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₁IO₂ | [4][5] |
| Molecular Weight | 242.06 g/mol | [5] |
| CAS Number | 49827-15-8 | [4][5][6] |
| Appearance | Light yellow oil / liquid | [6][7] |
| Signal Word | Danger | [5][6][8] |
| GHS Pictograms |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | [5][9] |
GHS Hazard and Precautionary Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the compound's dangers.
| Code | Hazard Statement | Code | Precautionary Statement |
| H301 | Toxic if swallowed | P264 | Wash skin thoroughly after handling. |
| H311 | Toxic in contact with skin | P270 | Do not eat, drink or smoke when using this product. |
| H331 | Toxic if inhaled | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H315 | Causes skin irritation | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
| H318 | Causes serious eye damage | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| H335 | May cause respiratory irritation | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| H227 | Combustible liquid | P501 | Dispose of contents/container to an approved waste disposal plant. |
| Sources:[6][8][9] |
Pre-Handling Risk Assessment Workflow
A systematic risk assessment is not merely a procedural formality; it is a critical scientific step to ensure a safe experimental design. The following workflow should be completed before every procedure involving this compound.
Caption: Workflow for conducting a risk assessment before handling this compound.
Hierarchy of Controls: Engineering, Administrative, and PPE
A multi-layered approach to safety is essential. The hierarchy of controls prioritizes the most effective measures for risk reduction.
Engineering Controls (First Line of Defense)
Engineering controls physically separate the researcher from the hazard. For this compound, their use is mandatory.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and addition to reaction vessels, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).
-
Ventilation: The laboratory must be equipped with general ventilation that provides adequate air changes per hour to prevent the accumulation of fugitive vapors.[10]
-
Safety Equipment: A certified safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the work area.[11]
Administrative Controls (Procedural Safeguards)
These are the work practices and procedures that reduce the likelihood of exposure.
-
Designated Area: Establish a "Designated Area" within the fume hood that is clearly marked for handling highly toxic chemicals. This area should be decontaminated after each use.
-
Standard Operating Procedure (SOP): A lab-specific SOP must be written and approved. This document should detail every step of the process, from chemical retrieval to waste disposal. All personnel must be trained on the SOP before beginning work.
-
Restricted Access: Only authorized and trained personnel should be allowed in the vicinity when the chemical is being handled.
-
Never Work Alone: Always ensure a second person is aware of the work being performed and is within audible range.
Personal Protective Equipment (PPE) (Final Barrier)
PPE is essential but should never be relied upon as the sole means of protection.
-
Hand Protection: Due to the high dermal toxicity, double-gloving is required. Use a thin, nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™). Check glove manufacturer compatibility charts for breakthrough times. Discard gloves immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a significant splash risk (e.g., when transferring larger quantities).[11]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: While engineering controls should be sufficient, a risk assessment may indicate the need for respiratory protection (e.g., during a large spill cleanup). If required, personnel must be fit-tested and trained on the use of an appropriate respirator, such as a full-face respirator with an organic vapor cartridge.[11][12]
Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).
Experimental Protocols: Safe Handling and Storage
Step-by-Step Weighing and Dispensing Protocol
-
Preparation: Don all required PPE as described in Section 2.3. Ensure the fume hood sash is at the lowest practical height.
-
Decontamination: Wipe down the designated area and the analytical balance within the fume hood with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.
-
Tare Vessel: Place a clean, sealed secondary container (e.g., a round-bottom flask with a septum) on the balance and tare it.
-
Chemical Transfer: Retrieve the stock bottle of this compound. Keep it within the designated area. Using a clean glass syringe or pipette, carefully withdraw the required amount of the liquid and dispense it directly into the tared reaction vessel.
-
Seal and Re-weigh: Immediately seal the reaction vessel. Re-weigh to determine the exact mass transferred.
-
Cleanup: Tightly cap the stock bottle. Carefully wipe the exterior of the stock bottle and the reaction vessel with a damp cloth to remove any potential residue. Dispose of the cloth as hazardous waste.
-
Final Decontamination: Decontaminate the designated area and any equipment used.
Storage Requirements
Improper storage can lead to degradation and increased risk. The following conditions are critical for maintaining the stability and safety of this compound.
| Parameter | Requirement | Rationale | Source(s) |
| Temperature | 2-8°C | To inhibit decomposition and maintain stability. | [6][13] |
| Atmosphere | Sealed under inert gas (e.g., Argon) | To prevent reaction with air and moisture. | [6] |
| Light | Protect from light (Amber bottle) | The C-I bond can be photolytically cleaved. | [5][13] |
| Location | Store in a designated, locked refrigerator for toxic chemicals. | To prevent unauthorized access and cross-contamination. | [9][11] |
| Compatibility | Store away from strong oxidizing agents, acids, and bases. | To prevent violent reactions. | [11] |
Emergency Procedures: A Validating System of Response
Rapid and correct response to an emergency is a non-negotiable component of laboratory safety.
Exposure Response Protocol
-
Skin Exposure: Immediately move to the safety shower.[14] While rinsing under a copious flow of water for at least 15 minutes, remove all contaminated clothing.[15][16] Do not scrub the skin. Seek immediate medical attention after the initial decontamination.
-
Eye Exposure: Immediately proceed to an eyewash station.[14] Hold the eyelids open and flush with a gentle stream of water for at least 15 minutes.[9][15] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
-
Inhalation: Immediately move the affected person to fresh air.[9][11] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth thoroughly with water.[9] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Chemical Spill Management
The response to a spill depends on its scale. For any spill larger than what can be safely managed by laboratory personnel, evacuate the area and contact emergency services.
Caption: Decision workflow for responding to a chemical spill of this compound.
Minor Spill Cleanup (inside a fume hood):
-
Ensure all non-essential personnel have left the area.
-
Wearing full PPE, restrict the spill area by placing absorbent pads around the perimeter.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.[15]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[15]
-
Decontaminate the area with a soap and water solution, followed by a solvent rinse.
-
Collect all cleaning materials in the same hazardous waste container.
-
Report the incident to the laboratory supervisor.
Waste Disposal
All waste generated from procedures involving this compound is considered hazardous.
-
Liquid Waste: Collect all liquid waste, including reaction quenching solutions and solvent rinses, in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated solid materials (gloves, absorbent pads, silica gel, pipette tips) must be collected in a separate, sealed, and labeled container for solid hazardous waste.[11]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of toxic and hazardous chemical waste.[18]
Conclusion
This compound is a powerful synthetic tool whose utility demands a commensurate level of respect for its hazards. By integrating a deep understanding of its chemical reactivity with a disciplined application of the hierarchy of controls—from mandatory use of fume hoods to meticulous handling protocols and robust emergency plans—researchers can effectively mitigate the associated risks. A culture of safety, grounded in thorough risk assessment and procedural diligence, is the ultimate guarantor of personal safety and scientific excellence.
References
- 1. Alkylation - Wikipedia [en.wikipedia.org]
- 2. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 49827-15-8 [sigmaaldrich.com]
- 7. This compound | 49827-15-8 [chemicalbook.com]
- 8. 49827-15-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. cometchemical.com [cometchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - tert-Butyl acetate [cdc.gov]
- 13. This compound - Lead Sciences [lead-sciences.com]
- 14. sarponggroup.com [sarponggroup.com]
- 15. nj.gov [nj.gov]
- 16. Basic procedures for action in case of biological emergencies – Comitè de Bioseguretat [ub.edu]
- 17. images.nicindustries.com [images.nicindustries.com]
- 18. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to tert-Butyl 2-Iodoacetate: Synthesis, Applications, and Experimental Protocols
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tert-butyl 2-iodoacetate, a versatile reagent in organic synthesis. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, mechanistic behavior, and practical applications, with a focus on empowering researchers to confidently and effectively utilize this compound in their work.
Core Properties and Specifications
This compound is a valuable building block in organic chemistry, primarily utilized as an alkylating agent. Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 49827-15-8 | [1][2][3][4] |
| Molecular Formula | C₆H₁₁IO₂ | [1][2] |
| Molecular Weight | 242.06 g/mol | [1][4] |
| Appearance | Light yellow oil | [1] |
| Purity | Typically ≥96% | [1] |
| Storage Conditions | 2-8°C, protect from light, sealed in dry conditions | [2] |
Synthesis of this compound: A Reliable Laboratory-Scale Protocol
The most common and efficient method for the synthesis of this compound is through a Finkelstein reaction, substituting the bromide in tert-butyl 2-bromoacetate with iodide. This reaction is favored due to the higher nucleophilicity of the iodide ion compared to the bromide ion in an acetone solvent, which precipitates the less soluble sodium bromide, driving the equilibrium towards the product.
Experimental Protocol: Synthesis via Finkelstein Reaction[1]
Materials:
-
tert-Butyl bromoacetate
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Pentane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Slowly add tert-butyl bromoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). A typical mobile phase is petroleum ether/ethyl acetate (2:1), where the Rf of this compound is approximately 0.73. The reaction is generally complete within 150 minutes.
-
Upon completion, filter the reaction mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate using a rotary evaporator.
-
To the resulting residue, add pentane to precipitate any remaining salts and filter again.
-
Concentrate the final filtrate under vacuum to yield this compound as a light yellow oil. An expected yield is approximately 81%.
Synthesis Workflow Diagram
References
Spectroscopic data (NMR, IR, Mass Spec) of tert-butyl 2-iodoacetate.
An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 2-Iodoacetate
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 49827-15-8), a crucial alkylating agent in chemical synthesis and drug development. As a reagent frequently used to introduce a tert-butoxycarbonylmethyl group, particularly for modifying cysteine residues in proteins, rigorous confirmation of its structure and purity is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and supported by experimental findings.
Molecular Structure and Spectroscopic Overview
This compound possesses a simple yet distinct structure comprising a tert-butyl ester functional group and a primary iodoalkane. This combination gives rise to a unique spectroscopic fingerprint. The molecule contains four distinct carbon environments and two primary proton environments, all of which are readily identifiable through NMR spectroscopy. The presence of the ester carbonyl group is strongly indicated in the IR spectrum, while mass spectrometry reveals a characteristic fragmentation pattern dominated by the stability of the tert-butyl cation.
Proton (¹H) NMR Spectroscopy
Proton NMR is a powerful first-pass technique for confirming the identity of this compound by revealing the number of distinct proton environments, their integration (ratio), and their electronic environment.
Analysis and Interpretation
The ¹H NMR spectrum of this compound is remarkably simple, showing only two signals, both of which are singlets. This is due to the absence of adjacent, non-equivalent protons, which precludes any spin-spin coupling.
-
t-Butyl Protons (CH₃)₃C- : The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. They appear as a sharp singlet. Its upfield chemical shift is characteristic of saturated alkyl protons.
-
Methylene Protons -CH₂I : The two protons of the methylene group are also equivalent. They are adjacent to two strongly electron-withdrawing groups: the iodine atom and the ester carbonyl. This dual deshielding effect shifts their signal significantly downfield relative to a typical alkyl methylene group.[1]
Experimental data reported in the literature confirms this interpretation.[2]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.46 | Singlet | 9H | (CH ₃)₃C- |
| 3.60 | Singlet | 2H | -CH ₂I |
| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data sourced from literature.[2] |
graph MolStructure_H { layout=neato; node [shape=none, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];// Nodes for atoms C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.8,-0.5!"]; C2 [label="C", pos="1.6,0!"]; O2 [label="O", pos="2.1,0.8!"]; C3 [label="C", pos="-1.2,0.5!"]; I1 [label="I", pos="-2.2,-0.2!"];
// Nodes for t-butyl group Cq [label="C", pos="1.2,-1.5!"]; CMe1 [label="CH₃", pos="0.4,-2.2!"]; CMe2 [label="CH₃", pos="1.2,-2.5!"]; CMe3 [label="CH₃", pos="2.0,-2.2!"];
// Environment labels env1 [label="δ = 1.46 ppm (9H)", fontcolor="#34A853", pos="1.2,-3.2!"]; env2 [label="δ = 3.60 ppm (2H)", fontcolor="#EA4335", pos="-1.2,1.2!"];
// Bonds C1 -- O1; C1 -- O2 [style=double]; C1 -- C3; C3 -- I1; O1 -- Cq; Cq -- CMe1; Cq -- CMe2; Cq -- CMe3;
// Invisible edges for labels edge [style=invis]; Cq -- env1; C3 -- env2; }
Caption: ¹H NMR environments in this compound.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition : Acquire the spectrum at room temperature. A standard pulse sequence with 8 to 16 scans is typically sufficient due to the high concentration.
-
Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative proton ratios.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon skeleton of the molecule. For this compound, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Predicted Spectrum and Interpretation
-
Carbonyl Carbon (-C=O) : Ester carbonyl carbons are significantly deshielded and typically appear in the 165-175 ppm range.[3]
-
Quaternary Carbon (-C(CH₃)₃) : The quaternary carbon of the tert-butyl group, being bonded to an oxygen atom, is found moderately downfield.
-
Methyl Carbons (-C(CH₃)₃) : The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region.
-
Methylene Carbon (-CH₂I) : This carbon is subject to two strong, opposing electronic effects. The adjacent carbonyl group is deshielding, while the "heavy atom effect" of iodine is strongly shielding. This shielding effect from iodine is dominant, shifting the signal significantly upfield, often to a chemical shift below 0 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~168 | C=O | Typical range for an ester carbonyl.[3] |
| ~83 | C (CH₃)₃ | Quaternary carbon attached to oxygen. |
| ~28 | C(C H₃)₃ | Equivalent methyl carbons in an aliphatic environment. |
| ~ -5 | C H₂I | Strong shielding from the heavy iodine atom. |
| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation : Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.
-
Instrument Setup : Use a spectrometer operating at a ¹³C frequency of 100 MHz (corresponding to a 400 MHz ¹H instrument).
-
Acquisition : Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans (e.g., 512 to 1024) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Processing : Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the ester group and C-H bonds.
Analysis of Key Absorption Bands
-
C=O Stretch : The most prominent feature in the IR spectrum is the intense, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester. For aliphatic esters, this peak is reliably found in the 1735-1750 cm⁻¹ region.[5]
-
C-O Stretches : Esters exhibit two distinct C-O stretching vibrations: the C-O-C asymmetric and symmetric stretches. These appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[5]
-
C-H Stretches and Bends : The sp³ C-H stretching vibrations of the methyl and methylene groups are observed just below 3000 cm⁻¹. C-H bending vibrations for the tert-butyl group will also be present, often near 1370 cm⁻¹ and 1470 cm⁻¹.
-
C-I Stretch : The carbon-iodine bond stretch is a low-energy vibration and appears as a weak band in the far fingerprint region, typically between 500-600 cm⁻¹. Its detection can be difficult and is often not used for primary identification.
Table 3: Expected IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 2980-2850 | Medium-Strong | C-H (sp³) Stretch |
| ~1740 | Strong, Sharp | C=O (Ester) Stretch[5] |
| ~1370 | Medium | C-H (t-Butyl) Bend |
| 1300-1000 | Strong | C-O (Ester) Stretches[5] |
| 600-500 | Weak | C-I Stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, the simplest method is to prepare a neat liquid film.
-
Procedure : Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Acquisition : Place the salt plates in the spectrometer sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing : Perform a background subtraction using a spectrum of the empty salt plates.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule. Under electron ionization (EI), this compound is expected to undergo predictable fragmentation.
Predicted Fragmentation Pattern
The molecular ion ([C₆H₁₁IO₂]⁺˙) is expected at an m/z of 242. However, for aliphatic esters, this peak may be weak or absent.[6] The fragmentation is dominated by pathways that lead to stable carbocations.
-
Formation of the tert-Butyl Cation : The most characteristic fragmentation pathway for tert-butyl esters is the cleavage of the C-O bond to form the highly stable tert-butyl cation ((CH₃)₃C⁺) at m/z 57 . This is often the base peak in the spectrum.[7]
-
Alpha-Cleavage : Cleavage of the C-C bond alpha to the carbonyl group can result in the loss of the iodo-methyl radical (•CH₂I) to form a tert-butoxycarbonyl cation at m/z 115 .
-
Loss of Isobutylene : A common rearrangement for tert-butyl esters involves the transfer of a hydrogen and elimination of a neutral isobutylene molecule ((CH₃)₂C=CH₂). This would result in a fragment corresponding to protonated iodoacetic acid at m/z 187 .
Caption: Predicted EI-MS fragmentation of this compound.
Table 4: Predicted Major Ions in the EI Mass Spectrum
| m/z | Proposed Fragment Ion | Significance |
| 242 | [C₆H₁₁IO₂]⁺˙ | Molecular Ion (may be weak) |
| 187 | [ICH₂COOH₂]⁺ | Loss of neutral isobutylene |
| 115 | [(CH₃)₃COCO]⁺ | Alpha-cleavage |
| 57 | [(CH₃)₃C]⁺ | tert-Butyl cation, likely base peak |
Experimental Protocol: EI-MS
-
Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or a GC inlet.
-
Ionization : Use a standard electron ionization (EI) source operating at 70 eV.
-
Analysis : Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection : Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.
Summary
The structural identity and integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The key identifying features are:
-
¹H NMR : Two singlets at approximately 3.60 ppm (2H) and 1.46 ppm (9H).
-
¹³C NMR : Four distinct signals, most notably the carbonyl carbon (
168 ppm) and the highly shielded iodomethylene carbon (-5 ppm). -
IR : A strong, sharp ester carbonyl (C=O) absorption near 1740 cm⁻¹.
-
MS : A characteristic fragmentation pattern featuring a base peak at m/z 57, corresponding to the tert-butyl cation.
This comprehensive spectroscopic profile serves as a reliable reference for researchers and quality control professionals working with this important synthetic reagent.
References
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Tert-Butyl 2-Iodoacetate: A Strategic Reagent in Modern Organic Synthesis
An In-Depth Technical Guide
Abstract
Tert-butyl 2-iodoacetate has emerged as a cornerstone reagent in organic synthesis, prized for its unique combination of steric bulk, high reactivity, and the stability of its ester functionality. The presence of the tert-butyl group provides significant steric hindrance, preventing self-condensation and undesired reactions at the ester carbonyl, while the carbon-iodine bond offers exceptional reactivity, making it a superior alkylating agent compared to its bromo- and chloro-analogs. This guide provides a comprehensive overview of the synthesis, key applications, and mechanistic underpinnings of this compound's utility, with a focus on its role in C-alkylation and Reformatsky-type reactions. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this versatile molecule in their synthetic endeavors.
Introduction: Properties and Strategic Advantages
This compound, a light-yellow oil, is a powerful electrophile in organic chemistry.[1] Its strategic value stems from two key structural features: the tert-butyl ester and the iodo-substituent.
-
The Tert-Butyl Ester: This bulky group serves multiple purposes. It is highly resistant to nucleophilic attack and saponification under basic conditions that would readily cleave simpler methyl or ethyl esters. This stability allows for the generation of enolates and other strong nucleophiles in its presence without compromising the ester functionality. Furthermore, the tert-butyl group can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding carboxylic acid, often without affecting other acid-labile groups.
-
The Iodide Leaving Group: Iodine is an outstanding leaving group due to its large atomic radius and high polarizability, which stabilize the forming negative charge in the transition state of nucleophilic substitution reactions. This makes this compound significantly more reactive than its bromo- and chloro- counterparts in SN2 reactions and facilitates oxidative addition with metals like zinc in Reformatsky reactions.[2]
Physicochemical and Safety Data
Proper handling and storage are critical for maintaining the reagent's integrity and ensuring laboratory safety. It should be stored in a dark place, sealed under dry conditions, and refrigerated (2-8°C).[3]
| Property | Value | Reference |
| CAS Number | 49827-15-8 | [4] |
| Molecular Formula | C₆H₁₁IO₂ | [4] |
| Molecular Weight | 242.06 g/mol | [3] |
| Appearance | Light yellow oil | [1] |
| Boiling Point | 206.4 ± 13.0 °C at 760 mmHg | |
| Storage | 2-8°C, protect from light, keep sealed and dry |
Safety Profile: this compound is classified as a hazardous substance. It is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.
-
GHS Pictogram: GHS06 (Skull and crossbones)
-
Signal Word: Danger
-
Hazard Statements: H227, H301, H311+H331, H315, H319, H335
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated chemical fume hood.[5]
Synthesis via Finkelstein Reaction
This compound is readily synthesized from the more common and less expensive tert-butyl bromoacetate via a Finkelstein reaction. This equilibrium-driven process relies on the low solubility of sodium bromide in acetone to drive the reaction to completion.[1]
References
- 1. This compound | 49827-15-8 [chemicalbook.com]
- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. images.nicindustries.com [images.nicindustries.com]
A Technical Guide to the Carbon-Iodine Bond in tert-Butyl 2-Iodoacetate: Reactivity, Mechanisms, and Synthetic Utility
Abstract
tert-Butyl 2-iodoacetate is a cornerstone reagent in modern organic synthesis, prized for the predictable and versatile reactivity of its carbon-iodine (C-I) bond. This guide provides an in-depth exploration of the fundamental principles governing this reactivity. We will dissect the intrinsic properties of the C-I bond, analyze the electronic and steric influence of the adjacent tert-butyl ester moiety, and detail its behavior across three primary mechanistic manifolds: nucleophilic substitution, organometallic transformations, and radical chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful building block.
The Nature of the Carbon-Iodine Bond: A Foundation for Reactivity
The utility of this compound stems directly from the inherent properties of the carbon-iodine bond. Understanding these characteristics is critical to predicting and controlling its chemical behavior. The C-I bond is the longest and weakest of the carbon-halogen bonds.[1][2] This weakness is quantified by its low bond dissociation energy (BDE), which is the energy required to cleave the bond homolytically.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Dissociation Energy (kJ/mol) | Electronegativity of Halogen (Pauling Scale) |
| C-F | ~485 | 3.98 |
| C-Cl | ~340 | 3.16 |
| C-Br | ~285 | 2.96 |
| C-I | ~214-240 [3][4] | 2.66 |
Data compiled from various sources.[1][2][3][4]
The low BDE of the C-I bond makes it susceptible to cleavage under relatively mild conditions, either heterolytically (forming ions) or homolytically (forming radicals).[3] Furthermore, the large size and high polarizability of the iodine atom make iodide (I⁻) an exceptionally stable leaving group, a key factor in nucleophilic substitution reactions. The carbon atom bonded to the halogen is electrophilic due to the electronegativity difference, making it a prime target for nucleophiles.[2]
The adjacent tert-butyl ester group also plays a crucial role. The bulky tert-butyl group provides significant steric hindrance, which can influence the accessibility of the electrophilic α-carbon and the trajectory of incoming nucleophiles.[5][6] Electronically, the ester's carbonyl group can withdraw electron density, further activating the α-carbon. The tert-butyl ester itself is a robust protecting group for the carboxylic acid, stable under a variety of conditions but readily cleaved with acid.[5]
Pillar 1: Nucleophilic Substitution (Sₙ2) Reactions
The most straightforward transformation involving this compound is the direct displacement of the iodide by a nucleophile via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The excellent leaving group ability of iodide and the electrophilic nature of the α-carbon facilitate this reaction.
This pathway is fundamental for forming new carbon-heteroatom and carbon-carbon bonds. A classic example is the Finkelstein reaction, where iodide is displaced by another halide, but the principle extends to a vast range of nucleophiles including amines, thiols, azides, and enolates.[7][8] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the α-carbon.[8]
Figure 1: General workflow for an Sₙ2 reaction.
Experimental Protocol: Sₙ2 Thioether Synthesis
This protocol describes the synthesis of a thioether via the Sₙ2 displacement of iodide.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve thiophenol (1.0 eq.) in a suitable aprotic polar solvent such as acetone or DMF (approx. 0.5 M).
-
Deprotonation: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to the solution and stir for 15-20 minutes at room temperature to form the thiophenolate nucleophile.
-
Substrate Addition: Slowly add this compound (1.1 eq.) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 2-(phenylthio)acetate.
Pillar 2: Organometallic Chemistry via Oxidative Addition
The low C-I bond energy allows for facile oxidative addition by zero-valent metals, most notably zinc, to form organometallic reagents. This is the cornerstone of the Reformatsky reaction .[9][10][11][12][13] In this process, zinc dust inserts into the C-I bond of this compound to generate an organozinc intermediate, often called a Reformatsky enolate.[9][11][13]
Unlike more reactive Grignard or organolithium reagents, Reformatsky enolates are generally unreactive towards esters.[9][11][12][13] This chemoselectivity allows them to add cleanly to more electrophilic carbonyls, such as aldehydes and ketones, to form β-hydroxy esters—a critical transformation in carbon-carbon bond formation.[10] The reactivity of the α-halo ester in this reaction follows the order I > Br > Cl.[10] Other metals, such as samarium(II) iodide, can mediate similar Barbier-type reactions.[14][15]
Figure 2: Key stages of the Reformatsky reaction.
Experimental Protocol: Reformatsky Reaction with Benzaldehyde
-
Zinc Activation: Place zinc dust (2.0 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heat to activate the zinc surface.
-
Initiation: Add a small portion of a solution of this compound (1.5 eq.) and benzaldehyde (1.0 eq.) in anhydrous THF to the activated zinc. Gentle heating may be required to initiate the reaction, often indicated by a slight exotherm and bubble formation.
-
Addition: Once initiated, add the remaining solution of the iodoacetate and aldehyde dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes to ensure full consumption of the aldehyde. Monitor by TLC.
-
Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent in vacuo. Purify the resulting crude oil via flash column chromatography to isolate the target β-hydroxy ester.
Pillar 3: Radical Chemistry via Homolytic Cleavage
The inherent weakness of the C-I bond makes it an ideal precursor for generating carbon-centered radicals via homolytic cleavage.[3] This can be initiated thermally, photochemically, or through single-electron transfer (SET) from a transition metal catalyst. The resulting α-ester radical is a valuable intermediate for C-C bond formation.
A prominent application of this reactivity is in controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP) .[16][17][18] In ATRP, a transition metal complex (e.g., of copper) reversibly abstracts the iodine atom from an initiator like this compound.[16][17] This process establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant alkyl iodide species.[17][18] This control allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[17] Alkyl iodides are effective as degenerative transfer agents in such controlled radical processes.[19][20]
Figure 3: Conceptual workflow of radical generation and reaction.
Conclusion: A Versatile Tool for Molecular Construction
The reactivity of the carbon-iodine bond in this compound is a powerful illustration of how fundamental chemical properties can be harnessed for sophisticated molecular engineering. The bond's inherent weakness and the stability of the iodide leaving group enable a diverse array of transformations under predictable and often mild conditions. By understanding and exploiting its behavior in nucleophilic substitutions, organometallic additions, and radical processes, chemists in academic and industrial settings, particularly in drug discovery, can efficiently construct complex molecular architectures. The strategic choice of reaction conditions allows researchers to selectively channel the reactivity of this versatile building block to forge critical C-C, C-N, C-S, and C-O bonds, underscoring its importance in the synthetic chemist's toolkit.
References
- 1. quora.com [quora.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. The dissociation energy of a carbon-iodine bond is typically about $240 \.. [askfilo.com]
- 4. nagwa.com [nagwa.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.wou.edu [people.wou.edu]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reformatsky Reaction [organic-chemistry.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Barbier reaction - Wikipedia [en.wikipedia.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 18. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Cu(0)-RDRP of acrylates using an alkyl iodide initiator - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01563C [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of tert-Butyl 2-Iodoacetate in the Synthesis of Targeted Covalent Inhibitors
Introduction: The Resurgence of Covalent Inhibition
In the landscape of modern drug discovery, Targeted Covalent Inhibitors (TCIs) have emerged from a niche strategy to a mainstream powerhouse.[1] Unlike traditional non-covalent drugs that rely on reversible binding, TCIs are designed to form a stable, covalent bond with their biological target.[2] This mechanism is typically a two-step process: first, a recognition moiety on the inhibitor directs the molecule to the target protein's binding site through reversible interactions. Following this initial binding, a strategically placed electrophilic group, or "warhead," reacts with a nearby nucleophilic amino acid residue, forming an irreversible bond.[2][3]
This covalent linkage offers significant pharmacological advantages, including enhanced potency, prolonged duration of action independent of the drug's circulating half-life, and the potential to inhibit traditionally "undruggable" targets that lack deep binding pockets.[2][4] Among the various nucleophilic amino acids, cysteine is the most frequently targeted due to the high nucleophilicity of its thiol side chain and its relatively low abundance in the proteome, which aids in achieving selectivity.[1][3][5] The iodoacetyl group is a classic and highly effective electrophilic warhead for cysteine modification, valued for its straightforward and rapid reaction kinetics.[6][7] This guide focuses specifically on tert-butyl 2-iodoacetate , a versatile reagent that combines the cysteine-targeting capability of the iodoacetate warhead with the synthetic advantages of a tert-butyl ester protecting group.
Core Principles: Why this compound?
The choice of this compound as a synthetic building block is rooted in two key chemical features: the reactivity of the iodoacetyl moiety and the unique properties of the tert-butyl ester.
-
The Iodoacetate Warhead: A Reliable Cysteine Trap The carbon-iodine bond in iodoacetates is highly polarized, making the α-carbon electrophilic and susceptible to nucleophilic attack. The thiol group of a cysteine residue, particularly in its deprotonated thiolate form, is an excellent nucleophile. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where the cysteine thiolate attacks the α-carbon, displacing the iodide ion, which is an excellent leaving group.[7][8] This results in the formation of a highly stable thioether linkage, effectively and irreversibly inactivating the target protein.[6]
-
The tert-Butyl Ester: A Strategic Protecting Group The tert-butyl ester serves as a valuable protecting group for the carboxylate function during multi-step synthesis. Its utility stems from its unique cleavage conditions. Unlike methyl or ethyl esters that require harsh saponification conditions, the tert-butyl group is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[9] This orthogonality is critical, allowing for deprotection without affecting other acid-labile or base-sensitive functional groups within a complex inhibitor scaffold. Furthermore, the bulky tert-butyl group can enhance the solubility of synthetic intermediates in organic solvents and can be retained in the final molecule as a prodrug moiety to improve cell permeability or modulate pharmacokinetic properties.[10][11][12]
Experimental Protocols & Methodologies
The following protocols provide a generalized workflow for the synthesis and validation of a targeted covalent inhibitor using this compound. Researchers should adapt concentrations, reaction times, and purification methods based on the specific properties of their recognition scaffold.
Protocol 1: Synthesis of a TCI via N-Alkylation of a Scaffold Amine
This protocol describes the direct alkylation of a primary or secondary amine on a non-covalent binding scaffold to install the warhead. This is a common strategy to append the reactive moiety.
Workflow Diagram:
Materials & Reagents:
| Reagent/Material | Purpose | Supplier Example | CAS Number |
| Scaffold with Amine | Recognition moiety of the TCI | N/A (Custom Synthesis) | N/A |
| This compound | Electrophilic warhead | Sigma-Aldrich | 49827-15-8 |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Sigma-Aldrich | 7087-68-5 |
| Acetonitrile (ACN), Anhydrous | Reaction Solvent | Sigma-Aldrich | 75-05-8 |
| Ethyl Acetate & Hexanes | Solvents for Chromatography | Fisher Scientific | 141-78-6 & 110-54-3 |
| Saturated aq. NaHCO₃ / Brine | Aqueous wash solutions | Fisher Scientific | N/A |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | Sigma-Aldrich | N/A |
| Silica Gel | Stationary phase for chromatography | SiliCycle | N/A |
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine-containing scaffold (1.0 eq) in anhydrous acetonitrile (ACN) to a concentration of approximately 0.1 M.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) dropwise. The base deprotonates the amine, increasing its nucleophilicity for the subsequent alkylation step.
-
Alkylation: Add this compound (1.2-1.5 eq) dropwise to the stirring solution. Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Causality: The reaction is started at 0 °C to control the initial exothermic reaction and minimize potential side reactions. The excess of the alkylating agent and base ensures the reaction goes to completion.
-
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a small amount of water.
-
Remove the ACN under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: (Optional) Deprotection of the tert-Butyl Ester
This step is performed if the final inhibitor requires a free carboxylic acid, for example, to improve aqueous solubility or to form a key salt-bridge interaction in the target's active site.
Materials & Reagents:
| Reagent/Material | Purpose |
| tert-Butyl ester protected TCI | Starting material from Protocol 1 |
| Dichloromethane (DCM) | Solvent |
| Trifluoroacetic Acid (TFA) | Deprotection reagent |
| Triisopropylsilane (TIS) | Cation scavenger (optional) |
Step-by-Step Procedure:
-
Setup: Dissolve the purified tert-butyl ester product (1.0 eq) from Protocol 1 in dichloromethane (DCM). A common concentration is 0.05-0.1 M.
-
Deprotection: Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 20-50% TFA in DCM (v/v).
-
Causality: TFA is a strong acid that protonates the ester oxygen, facilitating the elimination of the stable tert-butyl cation. If other sensitive functional groups are present, a scavenger like TIS can be added to trap the cation and prevent side reactions.
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS until the starting material is fully converted to the product.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The crude product can be triturated with a non-polar solvent like diethyl ether or hexanes to induce precipitation, then collected by filtration.
-
Purification & Characterization: If necessary, purify the final product by reverse-phase HPLC. Confirm the final structure and purity by NMR and HRMS.
Protocol 3: Validation of Covalent Target Engagement by Mass Spectrometry
This protocol verifies that the synthesized inhibitor forms a covalent bond with its intended protein target.
Materials & Reagents:
| Reagent/Material | Purpose |
| Purified Target Protein | Biological target of the TCI |
| Synthesized TCI | From Protocol 1 or 2 |
| Assay Buffer (e.g., HEPES or PBS) | Maintains physiological pH |
| Mass Spectrometer (e.g., ESI-QTOF) | For intact protein analysis |
Step-by-Step Procedure:
-
Incubation: Prepare two samples.
-
Control: Incubate the target protein (e.g., 5 µM) in the assay buffer.
-
Test: Incubate the target protein (5 µM) with an excess of the synthesized TCI (e.g., 25-50 µM) in the same buffer.
-
-
Incubate both samples at a controlled temperature (e.g., 37 °C) for a set time (e.g., 1-2 hours).[13][14]
-
Sample Preparation: Quench the reaction if necessary (e.g., by adding formic acid). Desalt the samples using a C4 ZipTip or similar desalting column to remove excess inhibitor and buffer salts.
-
MS Analysis: Analyze both the control and test samples by intact protein mass spectrometry (e.g., electrospray ionization).[6][14]
-
Data Analysis:
-
Obtain the deconvoluted mass spectrum for both samples.
-
The control sample will show a peak corresponding to the molecular weight (MW) of the unmodified protein.
-
The test sample should show a new, higher mass peak. The mass difference between the new peak and the control peak should correspond to the molecular weight of the covalently attached inhibitor fragment.
-
Expected Data Summary:
| Sample | Expected MW (Da) | Observed MW (Da) | Mass Shift (Δm, Da) | Interpretation |
| Protein Control | MW_protein | MW_protein | 0 | Unmodified Protein |
| Protein + TCI | MW_protein + MW_inhibitor_fragment | MW_adduct | MW_adduct - MW_protein | Covalent Adduct Formed |
Note: MW_inhibitor_fragment is the mass of the inhibitor minus the leaving group (Iodine).
This direct observation of a mass shift provides unambiguous evidence of covalent bond formation and is a critical validation step in the development of any TCI.[6][15]
Conclusion and Future Outlook
This compound is a powerful and strategic reagent for the synthesis of targeted covalent inhibitors aimed at cysteine residues. Its iodoacetate "warhead" provides a reliable mechanism for irreversible inhibition, while the tert-butyl ester offers crucial synthetic flexibility and opportunities for prodrug design. The protocols outlined here provide a foundational framework for researchers to synthesize, purify, and validate novel TCIs. By carefully explaining the causality behind each experimental choice, from reaction conditions to analytical validation, this guide empowers drug development professionals to confidently apply this chemistry in their pursuit of next-generation therapeutics.
References
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies | Scientist.com [app.scientist.com]
- 2. certara.com [certara.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Cysteine Alkylation Using Tert-butyl 2-iodoacetate for Enhanced Mass Spectrometry-Based Proteomics
Application Note & Protocol
Senior Application Scientist: Gemini
Abstract
In mass spectrometry (MS)-based proteomics, the complete reduction and subsequent alkylation of cysteine residues are paramount for achieving accurate and reproducible protein identification and quantification.[1][2] This process prevents the re-formation of disulfide bonds, ensuring proteins remain in a linearized state for optimal enzymatic digestion and downstream analysis.[3][4][5] While iodoacetamide (IAA) is a conventional alkylating agent, its use can introduce challenges, including off-target modifications.[6][7] This guide details the application of tert-butyl 2-iodoacetate as a strategic alternative. We provide a comprehensive overview of the underlying chemical principles, a detailed, field-tested protocol for its use in sample preparation workflows, and expert insights into its advantages for bottom-up proteomics. The tert-butyl ester moiety offers distinct benefits, including increased hydrophobicity for potential separation advantages and a unique mass signature, which will be discussed.
Introduction: The Rationale for Cysteine Alkylation
The thiol (-SH) group of cysteine is one of the most reactive amino acid side chains, readily forming disulfide bonds (-S-S-) that are critical for the tertiary and quaternary structure of proteins.[8] For "bottom-up" proteomics, where proteins are digested into peptides before MS analysis, these disulfide bridges pose a significant challenge. They can hinder access for proteolytic enzymes like trypsin, leading to incomplete digestion and reduced protein sequence coverage.[4] Furthermore, disulfide-linked peptides complicate mass spectra, making protein identification more difficult.
The standard workflow to address this involves two key steps:
-
Reduction: Disulfide bonds are cleaved using a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3]
-
Alkylation: The newly exposed, reactive sulfhydryl groups are "capped" with an alkylating agent to form a stable thioether bond, preventing them from re-oxidizing.[5][8]
This compound serves as a highly effective alkylating agent for this purpose. Its mechanism and unique structural properties provide a valuable tool for researchers aiming to enhance the quality and depth of their proteomic analyses.
Principle and Mechanism of Action
The alkylation of cysteine by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[4][7]
Causality of the Reaction:
-
Nucleophilic Attack: For the reaction to occur, the cysteine thiol group (-SH) must be in its deprotonated, more nucleophilic thiolate anion (-S⁻) form. This is achieved by maintaining the reaction buffer at a pH above the pKa of the cysteine thiol group (typically pH > 8.0).[6]
-
Electrophilic Target: The carbon atom adjacent to the iodine in this compound is electron-deficient due to the electronegativity of the iodine atom, making it an excellent electrophile.
-
Bond Formation: The thiolate anion attacks this electrophilic carbon, displacing the iodide ion, which is an excellent leaving group. This forms a stable S-carboxymethyl-tert-butyl ester cysteine derivative.
Why this compound? The "tert-butyl" group is not merely an alternative to the amide group in iodoacetamide. It is a bulky, hydrophobic protecting group that offers several potential advantages:[9][10]
-
Unique Mass Shift: It introduces a predictable and distinct mass shift that can be easily accounted for in MS data analysis software.
-
Altered Peptide Properties: The addition of the hydrophobic tert-butyl group can alter the chromatographic behavior of cysteine-containing peptides, which may be leveraged for specific separation strategies.
-
Acid Lability: The tert-butyl ester is known to be labile under strong acidic conditions (e.g., trifluoroacetic acid, TFA), which are often used in peptide cleanup and elution steps.[9][11] While this protocol is designed to keep the modification intact, this chemical property opens possibilities for advanced, multi-stage labeling experiments.
Experimental Workflow Overview
The following diagram outlines the complete workflow from protein sample to mass spectrometry analysis, highlighting the critical reduction and alkylation steps.
Caption: Workflow for protein alkylation with this compound.
Detailed Step-by-Step Protocol
This protocol is optimized for the in-solution digestion of 10-100 µg of a complex protein mixture. Adjust volumes accordingly for different protein amounts.
Materials and Reagents
-
Protein Sample: Purified protein or complex lysate.
-
Denaturation Buffer: 8 M Urea in 100 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0.
-
Reducing Agent: 200 mM Dithiothreitol (DTT) in water. Prepare fresh.
-
Alkylating Agent: 200 mM this compound in Acetonitrile (ACN). Prepare fresh and protect from light.
-
Quenching Reagent: 200 mM DTT in water (can use the same stock as the reducing agent).
-
Digestion Buffer: 100 mM NH₄HCO₃, pH 8.0.
-
Trypsin: Mass spectrometry grade (e.g., Promega V5111), reconstituted in 50 mM acetic acid to 0.5 µg/µL.
-
Quenching Solution (Digestion): 10% Formic Acid (FA) in water.
-
General Reagents: HPLC-grade water, Acetonitrile (ACN), Formic Acid (FA).
Protocol
-
Protein Solubilization and Denaturation:
-
Resuspend or dilute the protein sample (e.g., 50 µg) in 50 µL of Denaturation Buffer (8 M Urea, 100 mM NH₄HCO₃).
-
Vortex thoroughly and incubate for 15 minutes at room temperature.
-
Expert Insight: Urea is a powerful chaotropic agent that disrupts non-covalent interactions, unfolding the protein to ensure all disulfide bonds are accessible to the reducing agent.[3]
-
-
Reduction:
-
Add 2.5 µL of 200 mM DTT to the protein solution for a final concentration of ~10 mM.
-
Vortex briefly and incubate at 37°C for 1 hour with gentle shaking.
-
Expert Insight: This step cleaves the disulfide bridges to free the cysteine sulfhydryl groups.[5] Incubation at a slightly elevated temperature accelerates the reaction.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
In a fume hood, add 2.5 µL of 200 mM this compound for a final concentration of ~10 mM.
-
Vortex immediately and incubate for 45 minutes at room temperature in the dark .
-
Expert Insight: Iodo-compounds are light-sensitive, and performing this step in the dark prevents reagent degradation.[6] A 1:1 molar ratio of alkylating agent to reducing agent is often insufficient; a slight excess ensures complete alkylation of cysteines while the remaining DTT is also alkylated.
-
-
Quenching the Alkylation Reaction:
-
Add an additional 2.5 µL of 200 mM DTT to quench any excess, unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
Expert Insight: This is a critical self-validating step. Quenching prevents the alkylating agent from modifying other nucleophilic residues (like lysine or histidine) or the N-terminus of the protein, which can occur during the prolonged, overnight digestion step.[6][7]
-
-
Preparation for Digestion:
-
Dilute the sample at least 8-fold with Digestion Buffer (100 mM NH₄HCO₃) to reduce the urea concentration to below 1 M. For the current example, add 350 µL of Digestion Buffer.
-
Expert Insight: Trypsin activity is inhibited by high concentrations of urea.[12] Dilution is essential for efficient proteolysis.
-
-
Proteolytic Digestion:
-
Add mass spectrometry grade trypsin at a 1:50 ratio (enzyme:protein, w/w). For 50 µg of protein, add 1 µg of trypsin (2 µL of a 0.5 µg/µL stock).
-
Incubate overnight (12-16 hours) at 37°C.[13]
-
-
Acidification and Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of ~1% (e.g., add 4.5 µL of 10% FA).
-
Proceed with peptide desalting using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method before LC-MS/MS analysis.
-
Mass Spectrometry Data Analysis
When setting up your database search parameters, it is crucial to define the mass modification introduced by this compound.
| Parameter | Value | Notes |
| Modification Type | Static / Fixed | Should be applied to all cysteine (C) residues. |
| Target Residue | Cysteine (C) | |
| Monoisotopic Mass Shift | +114.06808 Da | C₅H₁₀O₂S (from C₃H₅NOS + C₅H₈O₂) |
| Common Name | tert-butyl-carboxymethyl | Use a consistent name for your records. |
Expert Insight: Initially, it can be beneficial to set the modification as "variable" or "dynamic" on a small test sample. This allows you to assess the efficiency of the alkylation reaction. An incomplete reaction will result in a large number of peptides with unmodified cysteines (+57.02146 Da for carbamidomethyl if using IAA as a control, or no modification).[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Alkylation | 1. Insufficient alkylating agent concentration. 2. Reagent degraded (light exposure/age). 3. Reaction pH too low (< 7.5). 4. Incomplete reduction of disulfides. | 1. Increase the molar excess of this compound relative to DTT (e.g., 2-fold). 2. Always prepare fresh alkylating agent solution and keep it in the dark. 3. Ensure the pH of your buffer is between 8.0 and 8.5 before adding the reagent. 4. Increase DTT concentration or incubation time/temperature for the reduction step. |
| Off-Target Modifications | 1. Excessive concentration of alkylating agent. 2. Reaction not properly quenched. 3. High pH (> 9.0) can increase reactivity with other residues like lysine. | 1. Optimize the concentration; avoid large excesses. 2. Ensure the quenching step with DTT is performed before the long overnight digestion. 3. Maintain a well-controlled pH of ~8.0. |
| Low Peptide/Protein IDs | 1. Incomplete digestion due to high urea concentration. 2. Sample loss during cleanup steps. 3. Incorrect mass modification set in the search parameters. | 1. Verify that the urea was diluted to <1 M before adding trypsin. 2. Use low-binding tubes and optimize your desalting protocol. 3. Double-check that the monoisotopic mass shift of +114.06808 Da is correctly defined for Cysteine. |
Conclusion
The use of this compound offers a robust and effective method for the alkylation of cysteine residues in proteomics workflows. By understanding the underlying chemical principles and following a carefully controlled protocol, researchers can achieve complete and specific modification, preventing disulfide bond reformation and minimizing off-target effects. This leads to higher quality mass spectrometry data, improved peptide and protein identifications, and ultimately, more reliable biological insights. The unique properties of the tert-butyl group may also provide avenues for novel analytical strategies in the future.
References
- 1. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 3. In-solution digestion of proteins | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. nbinno.com [nbinno.com]
- 5. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 13. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Proteomics alkylation woes - Chromatography Forum [chromforum.org]
Application Notes & Protocols: Leveraging Tert-butyl 2-iodoacetate for Advanced Protein Function Studies
Abstract
Tert-butyl 2-iodoacetate is a versatile chemical probe that serves as a powerful tool for the functional interrogation of proteins. As a member of the haloacetate class of alkylating agents, it exhibits high reactivity towards the nucleophilic thiol group of cysteine residues, forming a stable, irreversible thioether bond. The presence of the bulky tert-butyl group distinguishes it from more common alkylating agents like iodoacetamide (IAM), offering unique advantages for probing protein structure, identifying enzyme inhibitors, and executing advanced chemoproteomic workflows. This guide provides a comprehensive overview of the mechanistic principles, core applications, and detailed experimental protocols for the effective use of this compound by researchers in chemical biology, proteomics, and drug discovery.
The Chemistry of Cysteine Alkylation with this compound
1.1. Mechanism of Action: Covalent Modification of Cysteine
The primary mode of action for this compound is the alkylation of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The cysteine thiol, particularly in its more nucleophilic thiolate form (S⁻), attacks the electrophilic carbon atom bearing the iodine, displacing the iodide leaving group.[1] This results in the formation of a stable thioether linkage, covalently appending a tert-butyl carboxymethyl group to the cysteine side chain.
The reaction is most efficient under neutral to slightly alkaline conditions (pH 7-8.5), which promotes the deprotonation of the cysteine thiol (pKa ≈ 8.3) to the more reactive thiolate anion.[2]
Caption: SN2 reaction mechanism for cysteine alkylation.
1.2. Rationale and Advantages: Why Choose the Tert-butyl Ester?
While iodoacetamide (IAM) and iodoacetic acid (IAA) are workhorse reagents for protein alkylation, this compound offers distinct properties beneficial for specific applications:[1][3]
-
Steric Probe: The bulky tert-butyl group can be used to probe steric accessibility within protein binding pockets.[4] Differential reactivity compared to smaller probes can reveal insights into the architecture of an active site.
-
Unique Mass Signature: The modification adds 114.068 Da to the cysteine residue (C₆H₁₀O₂), a distinct mass shift that is readily identifiable in mass spectrometry (MS) analysis.
-
Hydrophobicity: The tert-butyl moiety increases the hydrophobicity of the modified peptide, which can alter its chromatographic behavior, sometimes aiding in separation and detection.
-
Potential for Esterase-Mediated Release: In cellular contexts, the ester bond may be susceptible to cleavage by endogenous esterases. This could potentially release iodoacetate locally, a property that could be exploited in specific experimental designs, though it also represents a potential off-target mechanism.
-
NMR Studies: Ligands containing tert-butyl groups produce intense and easily observable signals in NMR spectra, which can be harnessed to determine the ligand's binding site on a target protein without requiring full resonance assignments.[5]
Core Applications and Protocols
2.1. Application 1: Covalent Ligand Screening and Competitive Profiling
A primary application of this compound is in chemoproteomics to identify the protein targets of a covalent inhibitor. In this workflow, known as Activity-Based Protein Profiling (ABPP), the compound is used as a competitor against a broad-spectrum, tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne).[6][7][8] Proteins that show reduced labeling by the tagged probe in the presence of this compound are identified as its potential targets.
Caption: Competitive ABPP workflow for target identification.
This protocol outlines a procedure for identifying protein targets of this compound in a complex proteome.
Materials:
-
Cell lysate (prepared in phosphate-buffered saline (PBS), protein concentration 1-2 mg/mL)
-
This compound (TBI) stock solution (e.g., 10 mM in DMSO)
-
Iodoacetamide-alkyne (IA-alkyne) probe stock (e.g., 1 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock (e.g., 10 mM in water, freshly prepared)
-
Click chemistry reagents: Biotin-azide, CuSO₄, TBTA ligand, sodium ascorbate
-
Streptavidin-agarose beads
-
Urea (8 M), Dithiothreitol (DTT), Iodoacetamide (IAM) for on-bead digestion
-
Trypsin (MS-grade)
-
LC-MS/MS buffers and equipment
Procedure:
-
Proteome Preparation: Aliquot 200 µL of cell lysate (e.g., 2 mg/mL) into two microcentrifuge tubes ('Control' and 'Treatment').
-
Competitive Incubation:
-
To the 'Treatment' tube, add TBI to a final concentration of 10-100 µM.
-
To the 'Control' tube, add an equivalent volume of DMSO.
-
Incubate both tubes for 30-60 minutes at room temperature with gentle agitation.
-
-
Probe Labeling: Add IA-alkyne probe to both tubes to a final concentration of 10 µM. Incubate for 30 minutes at room temperature in the dark.
-
Click Chemistry:
-
Prepare a fresh "click mix" containing Biotin-azide (100 µM), CuSO₄ (1 mM), TBTA (100 µM), and sodium ascorbate (1 mM).
-
Add the click mix to each lysate and incubate for 1 hour at room temperature.
-
-
Protein Precipitation: Precipitate proteins using a methanol/chloroform procedure to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Affinity Enrichment:
-
Incubate the resuspended proteomes with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., wash 3x with 0.5% SDS in PBS, followed by 3x with PBS).
-
-
On-Bead Digestion:
-
Resuspend the beads in 8 M urea.
-
Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.
-
Alkylate free cysteines with IAM (20 mM) for 30 minutes at room temperature in the dark.
-
Dilute the urea to <2 M with ammonium bicarbonate buffer and add trypsin. Digest overnight at 37°C.
-
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides, desalt using C18 StageTips, and analyze by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of peptides from the control and treatment samples. Proteins whose peptides are significantly depleted in the treatment sample are identified as targets of this compound.
2.2. Application 2: Standard Alkylation in Proteomics
For bottom-up proteomics, complete reduction of disulfide bonds followed by alkylation of the resulting free thiols is a critical step to prevent them from re-forming, ensuring accurate protein identification and quantification.[9][10] this compound can be used in place of IAM for this purpose.
Caption: Standard proteomics workflow for reduction and alkylation.
Procedure:
-
Denaturation & Reduction:
-
To your protein sample (e.g., 100 µg in 100 µL of 50 mM ammonium bicarbonate), add an equal volume of 8 M urea.
-
Add DTT to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 25 mM.
-
Incubate for 45 minutes at room temperature in the dark.
-
-
Quenching: Quench any unreacted alkylating agent by adding DTT to a final concentration of 10 mM and incubating for 15 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate buffer until the urea concentration is below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the sample with formic acid and desalt using C18 solid-phase extraction (e.g., StageTips) prior to LC-MS/MS analysis.[11]
Quantitative Data and Analysis
Proper data analysis requires knowledge of the precise mass modifications imparted by the reagent.
| Parameter | Value | Reference / Notes |
| Chemical Formula | C₆H₁₁IO₂ | [12] |
| Molecular Weight | 242.05 g/mol | [12] |
| CAS Number | 49827-15-8 | |
| Monoisotopic Mass Shift | +114.06808 Da | C₆H₁₀O₂ |
| Typical Concentration (Competitive ABPP) | 1 - 100 µM | Empirically determined |
| Typical Concentration (Standard Alkylation) | 20 - 50 mM | [13] |
| Recommended Reaction pH | 7.0 - 8.5 | [2][10] |
Troubleshooting and Best Practices
-
Reagent Stability: this compound is light-sensitive. Stock solutions should be stored at -20°C or -80°C, protected from light, and prepared fresh when possible.
-
Off-Target Reactivity: Like all haloacetamides, this compound can react with other nucleophilic residues at high concentrations or prolonged incubation times (e.g., lysine, histidine, methionine).[3] Use the lowest effective concentration and shortest incubation time necessary.
-
Insolubility: The hydrophobic nature of the reagent may cause solubility issues in purely aqueous buffers. Prepare concentrated stock solutions in a miscible organic solvent like DMSO.
-
pH Control: Maintain the pH of the reaction buffer, as the reactivity of cysteine thiols is highly pH-dependent.[10]
Conclusion
This compound is a valuable and multifaceted reagent for the study of protein function. Its unique steric and chemical properties make it an excellent tool for covalent ligand discovery, target identification through competitive profiling, and as a specialized alternative for standard proteomics sample preparation. By understanding its mechanism of action and employing the robust protocols outlined in this guide, researchers can effectively harness its potential to advance their investigations in chemical biology and beyond.
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 9. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. youtube.com [youtube.com]
- 12. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Useful Protocols [research.childrenshospital.org]
Application Notes and Protocols: Selective Modification of Cysteine Residues in Peptides with tert-Butyl 2-Iodoacetate
Introduction
The selective chemical modification of amino acid residues in peptides and proteins is a cornerstone of chemical biology and drug development.[1][2] Among the proteinogenic amino acids, cysteine stands out due to the unique nucleophilicity of its thiol side chain, making it a prime target for site-specific conjugation.[1][2] This selective reactivity allows for the introduction of a wide array of functionalities, including fluorescent probes, polyethylene glycol (PEG) chains, cytotoxic drugs for antibody-drug conjugates (ADCs), and protecting groups for multi-step synthetic strategies.
This guide focuses on the S-alkylation of cysteine residues using tert-butyl 2-iodoacetate. This reagent offers a strategic advantage due to the incorporation of a tert-butyl ester group. The tert-butyl group serves as a valuable acid-labile protecting group in peptide chemistry.[3][4][5] It is stable under neutral and basic conditions but can be readily cleaved with moderately strong acids like trifluoroacetic acid (TFA).[3] This orthogonality allows for the selective deprotection of the newly introduced carboxyl group, enabling subsequent, site-specific modifications on the peptide scaffold.
Herein, we provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, characterization methods, and troubleshooting advice for the successful S-alkylation of cysteine-containing peptides with this compound.
Reaction Mechanism and Specificity
The modification of a cysteine residue with this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[6][7] The key to the selectivity of this reaction lies in the high nucleophilicity of the cysteine thiol group, particularly in its deprotonated thiolate form (-S⁻).[8]
Key Mechanistic Steps:
-
Deprotonation of the Cysteine Thiol: The reaction is typically carried out at a pH slightly above or near the pKa of the cysteine thiol group (around 8.3-8.6) to ensure a sufficient concentration of the highly reactive thiolate anion.[8]
-
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the electrophilic α-carbon of this compound.[9]
-
Displacement of the Leaving Group: This attack leads to the displacement of the iodide ion, which is an excellent leaving group, resulting in the formation of a stable thioether bond.[6]
The resulting product is a peptide in which the cysteine residue is modified to S-tert-butylcarboxymethyl-cysteine.
Factors Influencing Reaction Specificity
While cysteine is the primary target for alkylating agents like iodoacetates, other nucleophilic residues can react under certain conditions, leading to off-target modifications.[10][11][12] Understanding and controlling these factors is crucial for achieving high specificity.
-
pH: This is the most critical factor.[8] At pH values significantly above 8, other residues like lysine (ε-amino group), histidine (imidazole ring), and the N-terminus (α-amino group) become deprotonated and more nucleophilic, increasing the risk of side reactions.[8][11] Conversely, at acidic pH, the cysteine thiol is protonated, drastically reducing its reactivity.[13] Therefore, maintaining the pH in the range of 7.0-8.5 is optimal for selective cysteine modification.
-
Reagent Concentration: A moderate molar excess of this compound over the cysteine residues is recommended. A large excess can increase the likelihood of modifying less reactive sites.[14]
-
Reaction Time and Temperature: The reaction is typically rapid at room temperature.[8] Prolonged reaction times or elevated temperatures can promote side reactions.[11]
Experimental Protocol: S-Alkylation of a Cysteine-Containing Peptide
This protocol provides a general method for the in-solution modification of a purified peptide.
Materials and Reagents
-
Cysteine-containing peptide (lyophilized powder)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Ammonium bicarbonate (NH₄HCO₃) buffer (100 mM, pH 8.0)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas
Equipment
-
Analytical balance
-
Vortex mixer
-
pH meter
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (e.g., ESI or MALDI-TOF)
-
Lyophilizer (Freeze-dryer)
Step-by-Step Protocol
-
Peptide Preparation and Reduction: a. Accurately weigh the desired amount of lyophilized peptide and dissolve it in the 100 mM NH₄HCO₃ buffer (pH 8.0) to a final concentration of 1-5 mg/mL. b. If the peptide can form disulfide bonds (inter- or intramolecular), a reduction step is necessary to ensure all cysteine thiols are free. Add a reducing agent like TCEP to a final concentration of 5 mM or DTT to 10 mM.[6] c. Incubate the solution at 37°C for 30-60 minutes.
-
Alkylation Reaction: a. Prepare a fresh stock solution of this compound (e.g., 100 mM in ACN). Note: Haloacetamide solutions can be light-sensitive and should be prepared fresh and kept in the dark.[6] b. Add the this compound solution to the peptide solution to achieve a 2 to 5-fold molar excess over the total moles of reducing agent used. This ensures that the alkylating agent is in sufficient excess to react with all free thiols. c. Vortex the mixture gently and incubate at room temperature for 1 hour in the dark to prevent potential light-induced side reactions.
-
Quenching the Reaction: a. To stop the reaction and consume any excess alkylating agent, add a small amount of a thiol-containing compound, such as DTT or 2-mercaptoethanol, to a final concentration of ~20 mM. b. Incubate for an additional 15 minutes at room temperature.
-
Purification: a. The modified peptide is typically purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16] b. Typical Conditions:
- Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).[15]
- Mobile Phase A: 0.1% TFA in water.[17]
- Mobile Phase B: 0.1% TFA in acetonitrile.[17]
- Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5% to 65% B over 30 minutes).[18]
- Detection: UV absorbance at 214-220 nm.[16] c. Collect fractions corresponding to the major product peak. The modified peptide is expected to be more hydrophobic and thus have a longer retention time than the unmodified peptide.
-
Characterization and Final Product Preparation: a. Confirm the identity and purity of the collected fractions using mass spectrometry.[19] b. Pool the pure fractions and lyophilize to obtain the final modified peptide as a white, fluffy powder.[17] Store the lyophilized peptide at -20°C or lower.
Characterization of the Modified Peptide
Mass spectrometry is the primary tool for verifying the successful modification of the cysteine residue.[19]
Expected Mass Shift
The addition of a tert-butylcarboxymethyl group to a cysteine residue results in a specific mass increase.
-
Molecular Formula of Added Group: C₆H₁₀O₂
-
Monoisotopic Mass of Added Group: 114.0681 Da
-
Reaction: Peptide-SH + I-CH₂-COOtBu → Peptide-S-CH₂-COOtBu + HI
The observed mass of the modified peptide should correspond to the mass of the starting peptide plus 114.0681 Da for each modified cysteine residue.
| Modification | Added Group | Monoisotopic Mass Shift (Da) |
| S-tert-butylcarboxymethylation | -CH₂-COO-C(CH₃)₃ | +114.0681 |
Table 1: Summary of the mass shift upon modification of a cysteine residue with this compound.
Tandem Mass Spectrometry (MS/MS)
For peptides containing multiple cysteine residues or for unambiguous site localization, tandem mass spectrometry (MS/MS) is invaluable. Fragmentation of the modified peptide will produce b- and y-ions. The mass shift of 114.0681 Da will be observed on the fragment ions containing the modified cysteine residue, allowing for precise pinpointing of the modification site.[19]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Incomplete reduction of disulfide bonds.2. Insufficient amount of alkylating agent.3. Low reaction pH, reducing thiol reactivity.4. Degraded alkylating agent. | 1. Increase concentration of reducing agent (TCEP/DTT) or incubation time.2. Increase the molar excess of this compound.3. Verify the pH of the reaction buffer is between 7.5 and 8.5.4. Always use a freshly prepared solution of the alkylating agent. |
| Multiple Products/Side Reactions | 1. Reaction pH is too high (> 8.5), leading to modification of lysine, histidine, or N-terminus.2. Excessive concentration of alkylating agent.3. Prolonged reaction time. | 1. Lower the reaction pH to 7.0-8.0.[11]2. Reduce the molar excess of the alkylating agent.3. Decrease the reaction time; monitor reaction progress by LC-MS. |
| No Reaction | 1. Absence of a free cysteine in the starting peptide.2. Peptide is insoluble in the reaction buffer. | 1. Confirm the peptide sequence and ensure disulfide bonds are fully reduced.2. Add a small percentage of an organic co-solvent like ACN or DMSO to improve solubility. |
| Oxidation of Peptide (e.g., Met, Trp) | 1. Presence of oxidizing contaminants.2. Reaction performed in the presence of oxygen for extended periods. | 1. Use high-purity, degassed buffers.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Table 2: Common issues and solutions for cysteine alkylation.
Conclusion
The selective modification of cysteine residues with this compound is a robust and strategic method in peptide chemistry. It provides a means to install a "protected" carboxylic acid functionality with high selectivity. The straightforward SN2 mechanism, coupled with well-controlled reaction conditions, ensures high yields and minimal side products. The subsequent acid-labile deprotection of the tert-butyl ester opens avenues for further, site-specific conjugations, making this a valuable tool for researchers in basic science and therapeutic development.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]
- 10. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. polypeptide.com [polypeptide.com]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. hplc.eu [hplc.eu]
- 19. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes & Protocols: Tert-butyl 2-iodoacetate for the Strategic Design of Activity-Based Probes
Abstract
Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomic technology for the functional analysis of enzymes in complex biological systems.[1][2][3] A cornerstone of ABPP is the activity-based probe (ABP), a small-molecule tool designed to covalently label the active site of a specific enzyme or enzyme family.[4] The efficacy of an ABP is critically dependent on its "warhead," an electrophilic group that reacts with a nucleophilic amino acid residue in the enzyme's active site.[4][5] This guide provides an in-depth exploration of tert-butyl 2-iodoacetate, a versatile and strategic reagent for crafting advanced, cysteine-reactive ABPs. We will dissect the underlying chemical principles, provide field-tested protocols for probe synthesis and application, and explain the causality behind key experimental choices, empowering researchers to leverage this tool for novel discoveries in chemical biology and drug development.
Foundational Principles: The Iodoacetamide Warhead and the Role of the Tert-butyl Ester
The Iodoacetamide Moiety: A Classic Cysteine-Targeting Warhead
Iodoacetamide (IAM) and its derivatives are classic electrophilic warheads used to target cysteine residues in proteins.[6][7] The reactivity of IAM is centered on the carbon atom bearing the iodine. Cysteine, with its thiol side chain (-SH), is one of the most nucleophilic amino acids in proteins, especially in its deprotonated thiolate form (-S⁻).[8][9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic thiolate attacks the electrophilic carbon, displacing the iodide ion and forming a stable thioether bond.[7][10]
A critical aspect of using iodoacetamide-based probes is controlling their selectivity. While highly reactive towards cysteine thiolates, under non-optimal conditions (e.g., high pH or large excess of reagent), iodoacetamide can exhibit off-target reactivity with other nucleophilic residues such as lysine, histidine, and methionine.[7][11] Therefore, maintaining a slightly alkaline pH (typically 7.5-8.5) is crucial to favor the deprotonation of cysteine (pKa ~8.3) while keeping the more basic lysine (pKa ~10.5) predominantly protonated and thus non-nucleophilic.[10][11]
Strategic Advantage of the Tert-butyl Ester Group
The "tert-butyl" component of this compound is not merely an incidental feature; it is a strategic protecting group for a carboxylic acid.[12][13] This confers several distinct advantages in the design and application of ABPs:
-
Steric Shielding and Stability: The bulky tert-butyl group provides significant steric hindrance, which enhances the stability of the ester.[12][13] This makes the molecule less susceptible to premature hydrolysis or non-specific reactions compared to simpler esters like methyl or ethyl esters.[14]
-
Modulation of Physicochemical Properties: The hydrophobic nature of the tert-butyl group can improve the solubility of the probe in organic solvents and potentially enhance its ability to cross cell membranes.[15]
-
Latent Functionality: The most powerful feature of the tert-butyl ester is its function as a "masked" carboxylate. It remains inert under neutral and basic conditions but can be selectively and cleanly removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a free carboxylic acid.[12][13][16] This "latent" functionality is invaluable for multi-step applications. For example, a probe can be used to label a target protein within a cell, and after isolation, the tert-butyl group can be cleaved to expose a carboxylate handle for subsequent conjugation to a reporter tag, an affinity handle (like biotin), or a resin for pull-down experiments.
This dual-functionality—a reactive iodoacetamide warhead and a cleavable protecting group—makes this compound a sophisticated building block for creating versatile and multi-functional chemical probes.
Application Protocol I: Synthesis of a Model Activity-Based Probe
This protocol describes the synthesis of a model ABP by coupling this compound to a linker molecule containing an alkyne handle for subsequent "click chemistry" applications. The chosen linker is N-(prop-2-yn-1-yl)amine.
Rationale and Experimental Design
The goal is to create a bifunctional molecule with a cysteine-reactive warhead and a bioorthogonal alkyne handle. The synthesis involves an acylation reaction where the amine group of the linker attacks the carbonyl carbon of an activated this compound derivative. For simplicity and efficiency, we will first convert the iodoacetate to an acid chloride.
Workflow for Model ABP Synthesis
Caption: Workflow for the synthesis of a model activity-based probe.
Detailed Synthesis Protocol
Materials:
-
Oxalyl chloride
-
Propargylamine (N-(prop-2-yn-1-yl)amine)
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Activation Step (Formation of Acid Chloride):
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an argon atmosphere in a flame-dried, two-neck round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude tert-butyl 2-iodoacetyl chloride. Caution: This intermediate is moisture-sensitive and should be used immediately without purification.
-
-
Coupling Step:
-
In a separate flask, dissolve propargylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM under an argon atmosphere and cool to 0°C.
-
Re-dissolve the crude tert-butyl 2-iodoacetyl chloride from Step 1 in a small volume of anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyne-functionalized ABP.
-
-
Verification:
-
Confirm the identity and purity of the final product using Mass Spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
-
Application Protocol II: Protein Labeling and Analysis
This protocol details the use of the synthesized ABP to label cysteine-containing proteins in a cell lysate, followed by detection.
Mechanism of Covalent Modification
The core of the labeling experiment is the SN2 reaction between the probe and a reactive cysteine residue on the target protein. The tert-butyl ester remains intact during this process.
Caption: Covalent modification of a protein cysteine by the ABP.
Protocol for Protein Labeling in Lysate
Materials:
-
Synthesized this compound ABP
-
Cell or tissue lysate
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)[20]
-
Azide-functionalized fluorophore (e.g., Azide-TAMRA)
-
Click chemistry reagents (Copper(II) sulfate, THPTA, Sodium Ascorbate)
-
SDS-PAGE reagents
Procedure:
-
Lysate Preparation:
-
Prepare a cell or tissue lysate in a suitable buffer without detergents if possible. Determine the total protein concentration using a standard assay (e.g., BCA).
-
Adjust the protein concentration to 1-2 mg/mL in 50 mM Tris-HCl, pH 7.8.
-
-
Reduction of Disulfides (Optional):
-
If targeting all cysteines (not just accessible free thiols), reduce the lysate by adding TCEP to a final concentration of 1 mM and incubating at 37°C for 30 minutes.[10]
-
-
Probe Labeling:
-
Prepare a 100X stock solution of the ABP in DMSO.
-
Add the ABP stock solution to the lysate to achieve a final concentration of 10-50 µM. Note: The optimal concentration should be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[11]
-
-
Click Chemistry for Visualization:
-
To the labeled lysate, add the following click chemistry reagents in order:
-
Azide-fluorophore (e.g., 100 µM final concentration)
-
THPTA (e.g., 500 µM final concentration)
-
Copper(II) sulfate (e.g., 100 µM final concentration)
-
Freshly prepared Sodium Ascorbate (e.g., 1 mM final concentration)
-
-
Incubate for 1 hour at room temperature in the dark.
-
-
Analysis by SDS-PAGE:
-
Quench the reaction by adding 4X SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner. A total protein stain (e.g., Coomassie) can be used afterward to visualize all proteins as a loading control.
-
Application Protocol III: Deprotection of the Tert-butyl Ester
This protocol is for applications where the latent carboxylate functionality is needed post-labeling.
Rationale and Conditions
The tert-butyl ester is stable to the labeling conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[12] This is typically done in a solution containing "scavengers" (like water or triisopropylsilane) to capture the reactive tert-butyl cation that is released, preventing it from causing unwanted side reactions with the protein.
| Reagent/Condition | Typical Concentration | Time | Yield | Notes |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 95% TFA (v/v) | 1-2 hours | >90% | Standard, robust condition for complete deprotection. TIS acts as a scavenger. |
| 50% TFA in DCM | 50% TFA (v/v) | 2-4 hours | Variable | Milder condition, may be useful if other acid-labile groups are present. |
| Formic Acid | 88-98% | 12-24 hours | Variable | Much milder acid, useful for highly sensitive substrates. Reaction is slower. |
| ZnBr₂ in CH₂Cl₂ | 1-5 equivalents | 4-12 hours | Good | A Lewis acid alternative to protic acids.[21] |
Table 1: Representative conditions for tert-butyl ester deprotection. Yields are context-dependent.
Protocol for On-Protein Deprotection
-
Isolate Labeled Protein: Isolate the protein of interest after ABP labeling using affinity purification or immunoprecipitation.
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 95% TFA, 2.5% deionized water, and 2.5% triisopropylsilane (TIS). WARNING: Work in a chemical fume hood and wear appropriate PPE. TFA is highly corrosive.
-
Perform Cleavage: Resuspend the isolated, labeled protein in the deprotection cocktail and incubate at room temperature for 1-2 hours with gentle agitation.
-
Remove TFA: Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Resuspend Protein: Resuspend the protein in a suitable buffer. The protein now contains a free carboxylate group at the site of probe labeling, ready for subsequent modification (e.g., EDC/NHS coupling).
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. Development and application of novel electrophilic warheads in target identification and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Development and Applications of New Activity-Based Probes [frontiersin.org]
- 4. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]
- 5. Phosphinate esters as novel warheads for activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilicities of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 49827-15-8 | ZBA82715 [biosynth.com]
- 18. This compound | 49827-15-8 [sigmaaldrich.com]
- 19. chemscene.com [chemscene.com]
- 20. Labeling Protein with Thiol-reactive Probes [bio-protocol.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the S-Alkylation of Thiols with tert-Butyl 2-Iodoacetate in Non-Aqueous Media
Abstract
This comprehensive guide provides detailed application notes and protocols for the reaction of thiols with tert-butyl 2-iodoacetate in non-aqueous conditions. This S-alkylation reaction is a cornerstone in synthetic organic chemistry, particularly in the fields of bioconjugation, peptide synthesis, and drug development for the introduction of a protected carboxylic acid moiety via a stable thioether linkage. This document offers an in-depth exploration of the reaction mechanism, critical parameters, and step-by-step experimental procedures. Furthermore, it includes a comparative analysis of common solvents and bases, a troubleshooting guide for common experimental challenges, and visually illustrative diagrams to facilitate a deeper understanding and successful execution of this pivotal chemical transformation.
Introduction: The Significance of Thiol Alkylation
The selective modification of thiol groups is of paramount importance in the chemical sciences. The high nucleophilicity of the thiolate anion allows for facile and specific reactions with electrophiles, such as alkyl halides.[1][2] The reaction of a thiol with this compound, an α-halo ester, installs a tert-butyl protected carboxymethyl group onto the sulfur atom. This transformation is particularly valuable as the resulting thioether is stable, and the tert-butyl ester serves as a versatile protecting group that can be selectively removed under acidic conditions to reveal a carboxylic acid for further functionalization.[3][4] This two-step sequence is instrumental in the synthesis of complex molecules, including peptide modifications and the development of antibody-drug conjugates (ADCs).
This guide focuses on performing this reaction under non-aqueous conditions, which is often necessary for substrates with poor water solubility or to avoid undesirable side reactions prevalent in aqueous media.
Reaction Mechanism and Core Principles
The S-alkylation of a thiol with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is contingent on two primary steps:
-
Deprotonation of the Thiol: In the presence of a suitable base, the weakly acidic thiol (pKa ≈ 10-11) is deprotonated to form a highly nucleophilic thiolate anion (RS⁻).[1]
-
Nucleophilic Attack: The thiolate anion then attacks the electrophilic α-carbon of this compound, displacing the iodide leaving group in a concerted fashion. Iodide is an excellent leaving group, which contributes to the high efficiency of this reaction.
The overall transformation is typically irreversible and results in the formation of a stable thioether bond.
Figure 1: The SN2 mechanism for the reaction of a thiol with this compound.
Guide to Reaction Components and Conditions
The success of the S-alkylation reaction hinges on the judicious selection of solvents and bases.
Solvents
Polar aprotic solvents are generally the preferred choice for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
| Solvent | Acronym | Key Characteristics & Considerations |
| Dimethylformamide | DMF | High polarity, excellent solvating power for a wide range of substrates. Requires careful drying as it is hygroscopic. |
| Acetonitrile | ACN | Good polarity, relatively low boiling point for easy removal. Less prone to side reactions than DMF. |
| Acetone | - | Moderate polarity, volatile, and cost-effective. Suitable for many common thiols.[5] |
| Tetrahydrofuran | THF | Lower polarity than DMF or ACN, but a good choice for reactions with highly reactive species. Must be anhydrous. |
Bases
The choice of base is critical to ensure efficient deprotonation of the thiol without promoting side reactions, such as hydrolysis of the tert-butyl ester.
| Base Type | Example | pKa of Conjugate Acid | Key Characteristics & Considerations |
| Inorganic Carbonates | Potassium Carbonate (K₂CO₃) | ~10.3 | Mild, inexpensive, and heterogeneous, which simplifies workup (filtration).[5] Often used in DMF or acetone. Reaction times may be longer. |
| Tertiary Amines | Triethylamine (TEA) | ~10.7 | Common, liquid organic base. Can be used in a variety of solvents. Its hydrochloride salt can sometimes complicate workup. |
| N,N-Diisopropylethylamine (DIPEA) | ~11 | A sterically hindered, non-nucleophilic base. Excellent choice to minimize side reactions. | |
| Amidines/Guanidines | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | A very strong, non-nucleophilic organic base.[6] Can accelerate reactions but may be too strong for sensitive substrates. |
Critical Consideration: The tert-butyl ester group is sensitive to strong nucleophilic bases and strong acids. While generally stable to tertiary amine bases and carbonate bases in anhydrous conditions, prolonged exposure to strong bases or aqueous basic/acidic workups can lead to premature cleavage.[4]
Experimental Protocols
Safety Precaution: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: S-Alkylation using Potassium Carbonate in DMF
This protocol is a robust and general method suitable for a wide range of thiols.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous DMF (to make a ~0.1-0.5 M solution).
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously for 15-30 minutes at room temperature to facilitate thiol deprotonation.
-
Add this compound to the reaction mixture dropwise.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and any inorganic salts.
-
Wash the filter cake with a small amount of ethyl acetate or dichloromethane.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: S-Alkylation using DIPEA in Acetonitrile
This protocol utilizes a soluble organic base, which can be advantageous for homogenous reaction conditions.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the thiol in anhydrous acetonitrile (to make a ~0.1-0.5 M solution).
-
Add DIPEA to the solution and stir for 5-10 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous acid (e.g., 5% citric acid solution) to remove residual DIPEA, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: General experimental workflow for the S-alkylation of thiols.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inefficient deprotonation (base too weak or wet). 2. Inactive this compound (degraded). 3. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., DBU). Ensure all reagents and solvents are anhydrous. 2. Use fresh or properly stored this compound (stored at 2-8°C, protected from light).[7] 3. Allow the reaction to stir for a longer period or gently heat to 40-50 °C. |
| Formation of Disulfide Byproduct (R-S-S-R) | Oxidation of the thiol, especially under basic conditions. | Ensure the reaction is carried out under a strict inert atmosphere (N₂ or Ar). Deoxygenate solvents prior to use. |
| Cleavage of tert-Butyl Ester | 1. Base is too strong or nucleophilic. 2. Workup conditions are too acidic or basic (aqueous). 3. Prolonged heating at high temperatures. | 1. Use a milder, non-nucleophilic base like DIPEA or K₂CO₃. 2. Use mild workup conditions. Avoid strong aqueous acids or bases. A quick wash with dilute citric acid is generally safe.[3] 3. Maintain the reaction at room temperature if possible. |
| Formation of Multiple Products | 1. Over-alkylation of the product (if it contains other nucleophilic sites). 2. Side reactions with other functional groups on the substrate. 3. Alkylation of the base (e.g., TEA). | 1. Use a controlled stoichiometry of this compound (closer to 1.1 eq). 2. Consider protecting other sensitive functional groups. 3. Use a sterically hindered base like DIPEA. |
Conclusion
The S-alkylation of thiols with this compound is a highly efficient and reliable method for introducing a protected carboxylic acid functionality. By carefully selecting non-aqueous, polar aprotic solvents and appropriate non-nucleophilic bases, this SN2 reaction can be performed with high yields and minimal side reactions. The protocols and troubleshooting guide provided herein are intended to equip researchers with the necessary knowledge to successfully implement this versatile transformation in their synthetic endeavors.
References
Troubleshooting & Optimization
How to avoid side reactions of tert-butyl 2-iodoacetate with other amino acids?
Guide to Minimizing Side Reactions of Tert-Butyl 2-Iodoacetate and Related Alkylating Agents
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. This guide addresses a common challenge in bioconjugation and proteomics: achieving selective alkylation of cysteine residues with reagents like this compound while avoiding unwanted modifications of other amino acids.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the specificity of iodoacetate-based reagents.
Q1: Why is cysteine the primary target for this compound?
Cysteine is the intended target due to the high nucleophilicity of its side chain's thiol group (-SH).[1][2] The sulfur atom in the thiol is a strong nucleophile, especially in its deprotonated thiolate form (-S⁻), which readily attacks the electrophilic carbon atom of the iodoacetate, displacing the iodide leaving group.[1][3] This S-alkylation reaction forms a stable thioether bond.[1]
Q2: What are the most common amino acid side reactions with this compound?
While cysteine is the most reactive residue under optimal conditions, several other amino acids possess nucleophilic side chains that can react with iodoacetate and its amide derivatives, particularly when the reagent is in excess or when reaction conditions are not ideal.[4][5] The most common off-target modifications occur at:
-
Methionine: The sulfur in the thioether side chain can be alkylated.[5][6][7][8] This is a significant side reaction, especially at lower pH values.[6][9]
-
Histidine: The imidazole ring of histidine is nucleophilic and susceptible to alkylation.[5][8][10]
-
Lysine: The primary amine (ε-amino group) of the lysine side chain can be alkylated.[1][5][8]
-
Peptide N-terminus: The free α-amino group at the N-terminus of a peptide or protein is also a potential site for alkylation.[8][11]
-
Other Residues: To a lesser extent, reactions have been reported with the carboxyl groups of aspartate and glutamate, and the hydroxyl groups of tyrosine, serine, and threonine.[4][8]
Q3: How does pH critically influence reaction specificity?
The pH of the reaction buffer is the most critical factor in controlling the selectivity of cysteine alkylation.[1] The reactivity of each amino acid's side chain is dependent on its protonation state, which is governed by its pKa value.
-
Cysteine (pKa ~8.3-8.6): For cysteine to be highly reactive, its thiol group must be deprotonated to the more nucleophilic thiolate anion (-S⁻).[1][12] Therefore, performing the reaction at a pH close to or slightly above its pKa (e.g., pH 7.5-8.5) significantly increases its reaction rate.
-
Lysine (pKa ~10.5) & N-terminus (pKa ~8.0): At a pH of 7.5-8.5, a significant portion of these amino groups will be in their protonated, non-nucleophilic form (-NH₃⁺). This disfavors their reaction with iodoacetate. However, at higher pH values (>9), they become deprotonated and much more reactive.
-
Histidine (pKa ~6.0): The imidazole ring is most reactive at a pH between 5.0 and 7.0.[10]
-
Methionine: The alkylation of methionine is less dependent on pH and can occur across a broad pH range, including acidic conditions (pH 2-5).[6][7][9][10]
Therefore, a slightly alkaline pH (around 8.0) generally provides a good balance, maximizing cysteine reactivity while keeping the reactivity of lysine and the N-terminus relatively low.[4]
Q4: How do reagent concentration and reaction time affect side reactions?
Using a large excess of this compound or allowing the reaction to proceed for an extended period can lead to the modification of less reactive, off-target amino acids.[4][5][11] Once the more reactive cysteine residues are consumed, the excess reagent will begin to react with other available nucleophiles like histidine, lysine, and methionine. It is crucial to use the minimal amount of alkylating reagent required for complete cysteine modification and to optimize the reaction time accordingly.
Q5: Are there more selective alternatives to this compound?
Yes, several other reagents have been developed for cysteine modification, some offering different selectivity profiles.
-
N-ethylmaleimide (NEM): NEM is another widely used cysteine-specific alkylating agent that forms irreversible adducts with thiol groups.[1] It is known for its rapid reaction kinetics with cysteine.[2] Careful control of reaction conditions (pH below neutral, NEM concentration <10mM, and short reaction times) can achieve high specificity.[2]
-
Chlorooximes: These reagents offer ultrafast and cysteine-specific modifications and can be used at very low concentrations under physiological conditions.[13]
-
Vinyl Ketones (alk-1-en-3-one): These compounds react potently with the thiol groups of cysteine residues via a Michael addition.[14]
Q6: Can protecting groups prevent side reactions?
Absolutely. In peptide synthesis and for specific bioconjugation strategies, protecting the side chains of reactive amino acids is a common and effective strategy.[15][16][17] For example, the ε-amino group of lysine can be protected with groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).[16][18][19] These protecting groups can be selectively removed later in the synthetic scheme, ensuring that the alkylating agent reacts only with the intended cysteine residue.
Visualizing the Reactions
The following diagrams illustrate the primary reaction with cysteine and the common side reactions.
Caption: Primary reaction of this compound with a cysteine residue.
Caption: Common side reactions of this compound.
Troubleshooting Guide
| Problem Observed (via Mass Spectrometry) | Potential Cause | Recommended Solution |
| Unexpected mass addition on Lysine or N-terminus | Reaction pH is too high (> 8.5). | Lower the reaction pH to the 7.5-8.0 range. Ensure the buffer has adequate capacity to maintain the target pH. |
| Excess alkylating reagent was used. | Decrease the molar excess of this compound. Titrate the reagent to find the optimal stoichiometry (e.g., 1.1-2 equivalents per thiol). | |
| Unexpected mass addition on Histidine | Reaction pH is in the 5.5-7.0 range, favoring histidine reactivity.[10] | If cysteine modification is the goal, increase the pH to >7.5 to disfavor histidine alkylation. |
| Unexpected mass addition on Methionine | This is a common side reaction with iodine-containing reagents.[20] | Minimize reaction time and reagent concentration. Consider switching to a non-iodine-containing reagent like N-ethylmaleimide (NEM) if methionine modification is a significant issue.[20] At low pH, this reaction can be selective for methionine.[6] |
| Low yield of cysteine-alkylated product | Incomplete reduction of disulfide bonds prior to alkylation. | Ensure complete reduction of disulfide bonds using an adequate concentration of a reducing agent like DTT or TCEP. Remove the reducing agent before adding the alkylating agent to prevent its consumption. |
| Alkylating reagent has degraded. | Iodoacetamide and related compounds are light-sensitive and unstable in solution.[4] Prepare solutions fresh immediately before use and protect them from light.[4] | |
| Reaction pH is too low (< 7.0). | Increase the pH to the 7.5-8.5 range to ensure the cysteine thiol is sufficiently deprotonated to the more reactive thiolate form. |
Experimental Protocols
Protocol 1: Selective Alkylation of Cysteine Residues
This protocol is designed to maximize the specific modification of cysteine residues while minimizing off-target reactions.
Workflow Diagram:
Caption: Workflow for selective cysteine alkylation.
Step-by-Step Methodology:
-
Protein Preparation & Reduction:
-
Dissolve your protein or peptide sample in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0) to expose all cysteine residues.
-
Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.
-
-
Removal of Reducing Agent:
-
It is critical to remove the reducing agent before adding the alkylating agent, as it will consume the reagent.
-
Use a desalting column or buffer exchange method appropriate for your sample volume to exchange the sample into a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0).
-
-
Alkylation Reaction:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMF or DMSO) immediately before use. Protect this solution from light.
-
Add the alkylating agent to the protein solution. A 1.5 to 2-fold molar excess over the total thiol concentration is a good starting point.
-
Incubate the reaction at room temperature for 30-60 minutes in the dark.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a thiol-containing reagent, such as β-mercaptoethanol or DTT, to a final concentration of ~50 mM to consume any excess this compound.
-
-
Sample Cleanup:
-
Proceed with sample cleanup (e.g., dialysis, buffer exchange, or precipitation) to remove excess reagents and prepare the sample for downstream analysis like mass spectrometry.
-
Protocol 2: Using Protecting Groups for Lysine
This conceptual outline describes how to use a protecting group like Boc to prevent lysine side-chain modification during a targeted cysteine reaction.
-
Lysine Protection: React your peptide with Di-tert-butyl dicarbonate (Boc)₂O under basic conditions (e.g., pH 9-10) to selectively protect the ε-amino group of lysine residues.[15]
-
Purification: Purify the Boc-protected peptide to remove excess reagents.
-
Cysteine Alkylation: Perform the cysteine alkylation as described in Protocol 1 . The Boc group on lysine will prevent its reaction with the iodoacetate.
-
Deprotection: Remove the Boc protecting group from the lysine residues by treating the peptide with a strong acid, such as trifluoroacetic acid (TFA).[15]
-
Final Purification: Purify the final product to yield a peptide that is selectively alkylated only at the cysteine residue(s).
By carefully controlling your experimental parameters and understanding the chemical principles at play, you can confidently achieve highly selective cysteine modifications for your research and development needs.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 16. peptide.com [peptide.com]
- 17. books.rsc.org [books.rsc.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Strategies for Post-Reaction Removal of tert-Butyl 2-Iodoacetate
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for handling tert-butyl 2-iodoacetate. This resource provides detailed troubleshooting advice and answers to frequently asked questions regarding the removal of this common alkylating agent from reaction mixtures. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: Why is excess this compound often difficult to remove?
Excess this compound can be challenging to remove due to a combination of its physical and chemical properties. It is a relatively nonpolar, oily liquid with a molecular weight of 242.05 g/mol .[1][2] Its calculated LogP value is approximately 1.89, indicating moderate lipophilicity, which allows it to partition into many common organic extraction solvents.[3] Unlike ionic reagents, it cannot be easily removed with a simple aqueous wash. Furthermore, its reactivity as an alkylating agent means it can interfere with subsequent synthetic steps if not completely removed.
Q2: What are the primary strategies for removing this reagent?
There are three main strategies, which can be used alone or in combination:
-
Chemical Quenching: The most common and effective method is to convert the reactive iodoacetate into a more polar, non-reactive, and easily separable species by adding a nucleophilic scavenger.
-
Chromatographic Purification: Flash column chromatography is highly effective due to the relatively nonpolar nature of the iodoacetate.
-
Aqueous Extraction: While challenging, specific extraction conditions can be employed to wash out the reagent or its quenched byproducts.
Q3: What are the consequences of incomplete removal?
Incomplete removal of this electrophilic reagent can lead to several complications:
-
Side Reactions: It can alkylate sensitive functional groups in your desired product or in reagents used in the next step.
-
Purification Challenges: Its presence can complicate the purification of the final product, especially if it has a similar polarity.
-
Inaccurate Yields: Residual reagent can co-elute with the product, leading to an artificially inflated yield measurement.
Troubleshooting Guide: Chemical Quenching Strategies
Q4: How do I choose the right quenching agent for this compound?
The ideal quenching agent (or scavenger) should be a potent nucleophile that reacts quickly and selectively with the iodoacetate. The resulting product should have significantly different solubility properties (e.g., be highly water-soluble) to facilitate its removal via an aqueous wash. The choice of quencher depends on the stability of your desired product.
The reaction is a standard SN2 substitution where the nucleophilic quencher displaces the iodide ion. The bulky tert-butyl group is distant from the reaction center and does not significantly hinder this reaction.
Below is a comparison of common quenching agents:
| Quenching Agent | Typical Reaction Conditions | Resulting Byproduct | Advantages | Disadvantages |
| Sodium Thiosulfate (Na₂S₂O₃) | Aq. solution, RT, 1-2 h | tBuO₂CCH₂S₂O₃⁻ Na⁺ | Inexpensive, forms highly water-soluble byproduct, mild. | Can be slow; may require vigorous stirring for biphasic reactions. |
| Thiols (e.g., Mercaptoethanol, Thioglycerol) | Organic solvent with base (e.g., DIPEA), RT, 30-60 min | tBuO₂CCH₂-S-R | Fast and efficient; byproducts are often water-soluble. | Pungent odor; thiol may need to be removed separately if not water-soluble. |
| Amines (e.g., Tris(2-aminoethyl)amine - TREN) | Organic solvent, RT, 1-2 h | Quaternary ammonium salt | Forms highly polar, water-soluble salts.[4] | Can act as a base, which may not be compatible with all products. |
| Sodium Sulfite (Na₂SO₃) | Aq. solution, RT, 1-2 h | tBuO₂CCH₂SO₃⁻ Na⁺ | Mild, forms a water-soluble sulfonate salt. | Generally less nucleophilic and slower than thiosulfate. |
Workflow for Quenching and Extraction
The following diagram illustrates a typical post-reaction workflow involving a quenching step.
References
- 1. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 49827-15-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides Alkylated with Tert-butyl 2-iodoacetate
Welcome to the technical support center for the mass spectrometric analysis of peptides alkylated with tert-butyl 2-iodoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the nuances of your experiments with confidence and scientific rigor.
Introduction
This compound is a cysteine-reactive alkylating agent used in proteomics to cap free thiol groups, preventing their re-oxidation and disulfide bond formation. The incorporation of a tert-butyl ester moiety introduces a unique set of characteristics to the modified peptides, which can be both advantageous for specific applications and a source of potential challenges during mass spectrometric analysis. Understanding the behavior of this modification during ionization and fragmentation is crucial for accurate data interpretation. This guide will delve into the specifics of using this compound, from reaction protocols to the interpretation of fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in proteomics?
This compound is an alkylating reagent that specifically reacts with the thiol group of cysteine residues in peptides and proteins. Its primary application in proteomics is to irreversibly block these thiol groups. This is a critical step in many bottom-up proteomics workflows for several reasons:
-
Preventing Disulfide Bond Formation: By capping free cysteines, it prevents the formation or reformation of disulfide bonds, which can interfere with enzymatic digestion and complicate mass spectrometry analysis.[1][2]
-
Improving Peptide Identification: Homogeneous alkylation of cysteines simplifies the mass spectrum by preventing a mixed population of reduced and oxidized peptides, leading to more confident peptide identifications.[1]
The tert-butyl ester group can also be useful in certain advanced applications, such as introducing a bulky group to influence peptide fragmentation or for subsequent chemical derivatization.
Q2: What is the expected mass shift for a cysteine residue alkylated with this compound?
The reaction of this compound with a cysteine residue results in the formation of S-(tert-butoxycarbonylmethyl)cysteine. The iodo group acts as a leaving group during the nucleophilic substitution reaction. The added moiety is -CH2-CO-O-C(CH3)3.
To calculate the monoisotopic mass shift, we consider the mass of the added chemical group:
-
Formula of added group: C6H10O2
-
Monoisotopic Mass: 114.0681 Da
Therefore, for each cysteine residue alkylated with this compound, you should observe a mass increase of 114.0681 Da .
| Modified Residue | Reagent | Mass Shift (Monoisotopic) |
| Cysteine | This compound | +114.0681 Da |
Q3: What are the characteristic fragmentation patterns of peptides containing S-(tert-butoxycarbonylmethyl)cysteine in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)?
The primary fragmentation pathways will still be the cleavage of the peptide backbone, resulting in the formation of b- and y-type ions . However, the presence of the bulky and labile tert-butyl group introduces a characteristic fragmentation pathway:
-
Neutral Loss of Isobutylene: The most prominent and characteristic fragmentation is the neutral loss of isobutylene (C4H8) from the tert-butyl group. This results in a neutral loss of 56.0626 Da . This can be observed from the precursor ion in the MS2 spectrum, as well as from the b- and y-ions that contain the modified cysteine residue. The observation of a prominent [M-56]+ ion is a strong indicator of the presence of this modification.
The fragmentation of the remaining S-carboxymethylcysteine is less common but can occur. The typical b- and y-ion series will be observed, but the ions containing the modified cysteine will be shifted by 114.0681 Da.
Q4: Are there any known side reactions of this compound with other amino acid residues?
Yes, like other iodoacetamide-based reagents, this compound is not perfectly specific for cysteine residues. Side reactions can occur, particularly under non-optimal conditions (e.g., high pH, elevated temperature, prolonged incubation). Potential off-target residues include:
-
Methionine: Alkylation of the thioether side chain. Iodine-containing reagents have also been shown to cause oxidation of methionine.[4]
-
Histidine: Alkylation of the imidazole ring.
-
Lysine: Alkylation of the ε-amino group.
-
Aspartate and Glutamate: Esterification of the carboxyl groups.
-
Peptide N-terminus: Alkylation of the α-amino group.
It is crucial to optimize alkylation conditions to maximize specificity for cysteine and minimize these off-target modifications.
Q5: How does the tert-butyl group influence peptide ionization and chromatographic behavior?
The addition of the tert-butyl group increases the hydrophobicity of the peptide. This can lead to:
-
Increased Retention Time in Reversed-Phase Chromatography: Alkylated peptides will typically elute later from C18 columns compared to their unmodified or iodoacetamide-alkylated counterparts. This can be beneficial for separating them from other peptides.
-
Potential for Ion Suppression: While generally not a major issue, the increased hydrophobicity could in some cases lead to ion suppression, especially if the peptide is already very hydrophobic.
-
In-source Fragmentation: As the tert-butyl ester is labile, some fragmentation (loss of isobutylene) can occur in the ion source of the mass spectrometer, especially with higher source temperatures or voltages. This can lead to a decrease in the intensity of the intact modified peptide ion and the appearance of a peak corresponding to the neutral loss in the MS1 spectrum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Alkylation | 1. Insufficient concentration of this compound. 2. Incomplete reduction of disulfide bonds. 3. Suboptimal reaction pH (too low). 4. Short reaction time. | 1. Increase the concentration of the alkylating agent. A common starting point is a 5-10 fold molar excess over the reducing agent.[5] 2. Ensure complete reduction by using a sufficient concentration of reducing agent (e.g., 5-10 mM DTT or TCEP) and incubating at an appropriate temperature (e.g., 56-60°C for 20-30 minutes). 3. Maintain the pH of the reaction buffer between 7.5 and 8.5 for efficient alkylation of cysteine thiols. 4. Increase the incubation time for the alkylation step (e.g., 30-60 minutes at room temperature in the dark). |
| Unexpected Mass Shifts | 1. Off-target alkylation of other amino acid residues (see FAQ Q4). 2. Over-alkylation (alkylation of already modified residues). 3. Oxidation of methionine or other susceptible residues. 4. Incomplete removal of salts or other contaminants. | 1. Optimize reaction conditions (pH, temperature, time) to improve specificity. Consider using a lower concentration of the alkylating agent.[4] 2. Ensure that the concentration of the alkylating agent is not excessively high. 3. Prepare fresh solutions and protect the sample from light and excessive heat. 4. Perform thorough sample cleanup using C18 desalting tips or other appropriate methods before MS analysis. |
| Ambiguous Fragmentation Spectra | 1. Prominent neutral loss of isobutylene (56 Da) from the precursor ion, leading to low abundance of other fragment ions. 2. In-source fragmentation of the tert-butyl group, reducing the intensity of the precursor ion for MS2. | 1. If using a high-resolution mass spectrometer, look for the characteristic neutral loss from the b- and y-ions. This can help confirm the sequence. 2. Optimize ion source parameters (e.g., lower the source temperature and capillary voltage) to minimize in-source fragmentation. Consider using a softer ionization technique like MALDI if available. |
| Low Sequence Coverage of Alkylated Peptides | 1. The modified cysteine residue is at a location that hinders efficient fragmentation of the peptide backbone. 2. The neutral loss of isobutylene is the dominant fragmentation pathway, consuming most of the ion current. | 1. Consider using alternative fragmentation methods if available, such as Electron Transfer Dissociation (ETD), which is often less dependent on peptide sequence and can preserve labile modifications. 2. If the neutral loss is very dominant, it might be challenging to obtain extensive sequence information from a single MS2 spectrum. Consider if the identification based on the precursor mass and the characteristic neutral loss is sufficient for your experimental goals. |
Experimental Protocols
Protocol 1: In-Solution Alkylation of Cysteine Residues with this compound
This protocol provides a general guideline for the alkylation of cysteine residues in a protein digest.
Materials:
-
Protein digest in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH ~8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 200 mM stock)
-
This compound solution (e.g., 200 mM stock in acetonitrile or DMSO, freshly prepared)
-
Quenching solution (e.g., 200 mM DTT)
-
Formic acid
Procedure:
-
Reduction:
-
To your protein digest, add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.
-
Incubate at 56-60°C for 20-30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add freshly prepared this compound solution to a final concentration of 15-30 mM (a 1.5-3 fold molar excess over the reducing agent).
-
Vortex briefly to mix.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Quenching:
-
Add the quenching solution (DTT) to a final concentration of 5-10 mM to consume any unreacted this compound.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Sample Preparation for MS:
-
Acidify the sample by adding formic acid to a final concentration of 0.1-1% (to a pH of 2-3).
-
Desalt the sample using a C18 StageTip or a similar desalting device.
-
Elute the peptides, dry them in a vacuum centrifuge, and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Visualizations
Alkylation of Cysteine with this compound
Caption: Cysteine alkylation reaction.
Fragmentation of a Peptide Alkylated with this compound
Caption: Primary fragmentation pathways.
References
- 1. jpt.com [jpt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with tert-Butyl 2-Iodoacetate
Introduction
Welcome to the technical support guide for tert-butyl 2-iodoacetate (t-BuIA). As a potent electrophilic alkylating agent, t-BuIA is widely utilized for the specific modification of sulfhydryl groups, particularly cysteine residues in proteins and peptides. Its tert-butyl ester moiety offers unique properties for multi-step bioconjugation strategies, often serving as a protected carboxylate that can be deprotected post-conjugation under acidic conditions.[1][2]
However, the reactivity and stability of this reagent are exquisitely sensitive to the reaction environment, with buffer composition being the most critical variable. Users frequently encounter issues such as low reaction yields, non-specific modifications, or complete reaction failure, which can often be traced back to an improperly chosen buffer system.
This guide provides in-depth, field-proven insights into the causal relationships between buffer components and t-BuIA reactivity. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to help you diagnose and resolve common experimental challenges, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a cysteine thiol?
A1: The optimal pH is a trade-off between maximizing the nucleophilicity of the target thiol and minimizing the degradation of the t-BuIA reagent. The reactive species is the deprotonated thiolate anion (S⁻). Since the pKa of a typical cysteine thiol is ~8.5-9.0, a pH in the range of 7.5 to 8.5 is generally recommended as a starting point.[3] This ensures a sufficient concentration of the thiolate nucleophile for an efficient reaction rate without excessively promoting base-catalyzed hydrolysis of the ester.
Q2: My alkylation reaction is failing or showing very low yield in Tris buffer. Why?
A2: Tris (tris(hydroxymethyl)aminomethane) buffer is a primary amine and is therefore nucleophilic. It will compete with your target thiol for the iodoacetyl group, leading to the consumption of your t-BuIA reagent and significantly reduced yields.[4] It is strongly recommended to avoid Tris and any other buffers containing primary or secondary amines (e.g., glycine, HEPES in some contexts) when working with iodoacetyl-containing reagents.
Q3: What are suitable non-nucleophilic buffers for my reaction?
A3: Phosphate (e.g., sodium phosphate), MOPS, and HEPES buffers are excellent choices as they are not nucleophilic and will not directly react with t-BuIA.[4][5] Phosphate is cost-effective but can sometimes interact with divalent metal ions or affect the activity of certain enzymes.[5][6] MOPS and HEPES are common "Good's buffers" with pKa values suitable for maintaining pH in the desired 7.5-8.5 range.
Q4: I suspect my this compound is degrading in the reaction buffer. What is the primary degradation pathway?
A4: The primary degradation pathway in the recommended pH range (7.5-8.5) is base-catalyzed hydrolysis of the tert-butyl ester .[7] This reaction yields iodoacetic acid and tert-butanol, rendering the reagent inactive for your desired conjugation. The rate of hydrolysis increases significantly with pH.[8] At very low pH, acid-catalyzed hydrolysis can also occur.
Q5: Can I use additives to improve my reaction efficiency?
A5: Yes, in some cases, denaturants like Guanidine HCl (GuHCl) or urea can be added to the buffer to unfold the protein substrate. This increases the accessibility of buried cysteine residues to the t-BuIA reagent. Additionally, adding a chelating agent like EDTA can prevent the oxidation of thiols, which would otherwise lead to disulfide bond formation and inhibit alkylation.[3]
Troubleshooting Guide for Low Alkylation Efficiency
Low or no yield is the most common issue encountered when using this compound. The following guide provides a logical workflow to diagnose the root cause.
Symptom: Low or No Formation of the Desired Alkylated Product
This workflow will help you systematically identify the point of failure in your experimental setup.
Caption: Troubleshooting workflow for low t-BuIA alkylation yield.
Potential Cause 1: Nucleophilic Buffer Interference
-
Explanation: As highlighted in the FAQs, buffers containing primary or secondary amines (most notably Tris) are nucleophilic and will irreversibly react with the iodoacetyl group of t-BuIA. This side reaction depletes the active reagent, drastically reducing the efficiency of the desired reaction with the target thiol.
-
Solution: Immediately switch to a non-nucleophilic buffer system. A comparative table is provided below.
Table 1: Comparison of Common Buffers for Alkylation Reactions
| Buffer | pKa (at 25°C) | Type | Nucleophilic? | Recommendation for t-BuIA |
|---|---|---|---|---|
| Tris | 8.1 | Primary Amine | Yes | Not Recommended [4] |
| Glycine | 9.6 | Primary Amine | Yes | Not Recommended |
| Phosphate (PBS) | 7.2 | Inorganic | No | Excellent [3][5] |
| HEPES | 7.5 | Tertiary Amine | No | Excellent [5] |
| MOPS | 7.2 | Tertiary Amine | No | Excellent [4] |
Potential Cause 2: Suboptimal pH and Reagent Hydrolysis
-
Explanation: The reaction rate is governed by a delicate balance. While a higher pH increases the concentration of the reactive thiolate anion, it also exponentially increases the rate of base-catalyzed hydrolysis of the t-BuIA's ester bond.[7][8] If the pH is too low (<7.0), the thiol is mostly protonated and non-nucleophilic. If the pH is too high (>9.0), hydrolysis may outcompete the alkylation reaction.
-
Solution: Carefully prepare your buffer and verify the final pH of the reaction mixture after all components have been added. Perform a pH optimization screen from 7.0 to 9.0 to find the ideal balance for your specific protein.
Table 2: pH vs. Reactivity & Stability Trade-off
| pH Range | Thiol Alkylation Rate | t-BuIA Hydrolysis Rate | Overall Efficiency |
|---|---|---|---|
| 6.5 - 7.0 | Slow | Low | Suboptimal (slow kinetics) |
| 7.5 - 8.5 | Fast | Moderate | Optimal Starting Range |
| > 9.0 | Very Fast | High | Suboptimal (reagent degradation)[7] |
Caption: Desired vs. competing reactions for t-BuIA.
Potential Cause 3: Oxidized or Inaccessible Thiols
-
Explanation: The alkylation reaction can only occur on a free, reduced sulfhydryl group. If cysteines have formed disulfide bonds (either intramolecularly or intermolecularly), they will not react. Furthermore, the target cysteine may be buried within the protein's three-dimensional structure and thus inaccessible to the t-BuIA reagent.
-
Solution:
-
Reduction: Always perform a reduction step immediately prior to alkylation. Add a fresh solution of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate. TCEP is often preferred as it does not need to be removed before alkylation.
-
Denaturation: If the cysteine is suspected to be buried, include a denaturant (e.g., 6 M Guanidine HCl) in the buffer to unfold the protein and expose the residue.
-
Experimental Protocols
Protocol 1: General Procedure for Cysteine Alkylation
This protocol provides a starting point for the alkylation of a protein with t-BuIA.
-
Protein Preparation: Dissolve the protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8) to a final concentration of 1-5 mg/mL.
-
Reduction (if necessary): Add TCEP from a fresh stock solution to a final concentration of 10-20 molar excess over the protein. Incubate for 1 hour at room temperature.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.[9] Iodoacetamide-based reagents are light-sensitive and should be handled accordingly.
-
Alkylation: Add the t-BuIA stock solution to the protein mixture to achieve a 10- to 50-fold molar excess over the number of cysteine residues.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quenching: Stop the reaction by adding a low molecular weight thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 50-100 mM to consume any excess t-BuIA.
-
Purification: Remove excess reagents and byproducts by dialysis or using a desalting column (e.g., size-exclusion chromatography).[2]
Protocol 2: Buffer and pH Optimization Screen
To determine the optimal conditions for a new protein, a small-scale screen is recommended.
-
Prepare Buffers: Make 100 mM stock solutions of different non-nucleophilic buffers (e.g., Phosphate, HEPES) at various pH points (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
-
Set Up Reactions: In parallel microcentrifuge tubes, aliquot your reduced protein into each buffer/pH condition.
-
Initiate Alkylation: Add a consistent molar excess of freshly prepared t-BuIA to each tube.
-
Incubate and Quench: Incubate all reactions for a fixed time (e.g., 90 minutes) at room temperature in the dark, then quench simultaneously.
-
Analysis: Analyze the extent of modification in each reaction using an appropriate method, such as mass spectrometry (to observe the mass shift corresponding to the addition of the tert-butyl carbamidomethyl group) or an Ellman's test to quantify remaining free thiols. The condition showing the highest degree of specific modification is the optimum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Reactions with Tert-butyl 2-iodoacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and detailed protocols for effectively monitoring the progress of chemical reactions involving tert-butyl 2-iodoacetate. As a key alkylating agent for introducing the tert-butoxycarbonylmethyl group, understanding how to track its consumption and the formation of your desired product is critical for reaction optimization, yield determination, and overall experimental success.
This resource is designed to be a practical bench-side companion. We will delve into the causality behind choosing specific analytical techniques and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring a reaction with this compound?
The three most common and effective techniques for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the complexity of the reaction mixture, the information required (qualitative vs. quantitative), and the equipment available.
Q2: How do I use Thin-Layer Chromatography (TLC) to monitor my reaction?
TLC is a rapid, qualitative technique ideal for quickly assessing the presence of starting material, product, and any major byproducts. You will spot a small aliquot of your reaction mixture onto a TLC plate and elute it with an appropriate solvent system.
-
Principle: this compound is a relatively nonpolar molecule. The product, formed by nucleophilic substitution of the iodide, will typically have a different polarity. This difference in polarity allows for separation on the TLC plate.
-
Interpretation: As the reaction progresses, you should observe the spot corresponding to this compound diminish in intensity while a new spot corresponding to your product appears and intensifies. A completed reaction is often indicated by the complete disappearance of the starting material spot. A typical Rf value for this compound is around 0.73 in a 2:1 petroleum ether/ethyl acetate system[1].
Q3: Can I use ¹H NMR spectroscopy for quantitative analysis?
Yes, ¹H NMR spectroscopy is an excellent method for quantitative monitoring. This compound has two distinct singlets that are easy to track:
-
A sharp singlet around δ 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
A singlet around δ 3.6-3.7 ppm for the two protons of the methylene group adjacent to the iodide (-CH₂I).
Upon successful alkylation, the chemical shift of the methylene protons will change significantly. By comparing the integration of a starting material peak to a product peak, or by adding an internal standard with a known concentration, you can determine the reaction conversion over time.[2][3]
Q4: When is LC-MS the preferred monitoring technique?
LC-MS is the preferred method when:
-
You are working with complex reaction mixtures where TLC spots may overlap or NMR signals are difficult to resolve.
-
You need to confirm the identity of your product by its mass-to-charge ratio (m/z).[4]
-
You are screening for low-level impurities or side products.
-
You require high sensitivity for monitoring reactions with very dilute concentrations.
LC-MS allows you to track the disappearance of the molecular ion of this compound (m/z 242.06 [M]⁺ or other adducts) and the appearance of the molecular ion of your expected product.[5]
Q5: What are the potential side reactions of this compound I should watch for?
The primary side reaction to be aware of is the hydrolysis of the tert-butyl ester . This is particularly relevant if your reaction is conducted in the presence of strong acids or at elevated temperatures for extended periods.[6] The hydrolysis product is iodoacetic acid. The tert-butyl group is a common protecting group that is labile under acidic conditions.[7] Another potential issue is that iodoacetamides can react with various functional groups on peptides, not just the intended sulfhydryl groups.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction appears stalled (No change on TLC/NMR) | 1. Inactive nucleophile or base.2. Insufficient temperature.3. Degraded this compound.4. Solvent issue (e.g., wrong polarity, not anhydrous). | 1. Check the purity and activity of your reagents. Use a fresh batch if necessary.2. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.3. This compound should be stored at 2-8°C, sealed, and protected from light.[8] Consider using a fresh bottle.4. Ensure your solvent is appropriate for the reaction type (e.g., polar aprotic for Sₙ2) and properly dried. |
| Multiple unexpected spots on TLC plate | 1. Hydrolysis of the tert-butyl ester.2. Formation of side products from reaction with solvent or impurities.3. Over-alkylation of the nucleophile. | 1. Run the reaction under neutral or slightly basic conditions if possible. Minimize reaction time and temperature. The hydrolysis product (iodoacetic acid) will be much more polar and have a low Rf.2. Use high-purity, anhydrous solvents. Analyze a blank reaction (without the nucleophile) to see if the reagent is unstable under the reaction conditions.3. Use a controlled stoichiometry of the alkylating agent. Monitor the reaction closely and stop it once the desired product is maximized. |
| Difficulty quantifying conversion by ¹H NMR | 1. Peak overlap between starting material, product, and solvent signals.2. No suitable internal standard. | 1. Use a deuterated solvent that does not have signals in the region of interest.[3] If overlap is unavoidable, consider using ¹³C NMR if the reaction is run at a high enough concentration.2. Choose an inert internal standard with a sharp singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone). Add a known amount at the beginning of the reaction. |
| No product peak observed in LC-MS | 1. Incorrect ionization mode (ESI positive vs. negative).2. Product is not stable to the LC-MS conditions.3. Poor chromatographic separation. | 1. Analyze the reaction mixture in both positive and negative ion modes. Your product may ionize more efficiently as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.2. Check for in-source fragmentation. Lower the fragmentor voltage or use a softer ionization technique if available.3. Modify the LC gradient, mobile phase composition (e.g., add formic acid or ammonium acetate), or try a different column to improve retention and peak shape.[9] |
Visualization of Workflows
A logical approach to selecting the right monitoring technique is crucial for efficient experimentation.
Caption: Decision tree for selecting a reaction monitoring technique.
A generalized workflow ensures consistent and reliable data collection throughout the course of your experiment.
Caption: General workflow for systematic reaction progress monitoring.
Detailed Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the standard procedure for qualitative reaction monitoring using TLC.
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Spotting:
-
Dip a capillary tube into the reaction mixture and gently touch it to the origin line to create a small, concentrated spot.
-
On the same plate, spot the starting material (this compound) and the nucleophile as references.
-
-
Development:
-
Prepare a developing chamber with a suitable mobile phase. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 4:1 or 2:1 v/v).[1][10]
-
Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. Common methods include:
-
-
Analysis: Compare the spot from the reaction mixture lane to the reference lanes. Note the disappearance of the starting material and the appearance of a new product spot. Calculate the Retention Factor (Rf) for each spot.
Protocol 2: Quantitative Monitoring by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to determine the percent conversion of your reaction.
-
Sample Preparation:
-
Acquisition (t=0): Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁).
-
Identify Peaks:
-
Starting Material: Identify the singlet for the -CH₂I protons of this compound.
-
Product: Identify a unique, well-resolved peak corresponding to the product.
-
Internal Standard: Identify the singlet for the internal standard.
-
-
Calculate Initial Ratio: Integrate the starting material peak and the internal standard peak. Calculate the initial molar ratio.
-
Reaction Monitoring:
-
At various time points (e.g., 1h, 4h, 24h), withdraw a small aliquot from the reaction, quench it if necessary, and prepare an NMR sample without adding more internal standard.
-
Acquire a spectrum under the identical conditions used for the t=0 sample.
-
-
Analysis and Calculation:
-
Integrate the starting material peak and the product peak.
-
Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] x 100
-
Use the internal standard to verify that the total concentration of starting material and product remains consistent, accounting for sample dilution.
-
Table 1: Characteristic ¹H NMR Data
| Compound | Functional Group | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| This compound | -C(CH₃ )₃ | 1.48 (s, 9H) |
| -CH₂ I | 3.65 (s, 2H) | |
| Example Product (Thioether) | -S-CH₂ CO₂tBu | ~3.3 - 3.6 (s, 2H) |
| Example Product (Amine) | -N-CH₂ CO₂tBu | ~3.4 - 3.8 (s, 2H) |
Note: Product chemical shifts are estimates and will vary based on the specific nucleophile used.
Protocol 3: Monitoring by LC-MS
This protocol provides a general method for reaction analysis by LC-MS.
-
Sample Preparation:
-
Withdraw a small aliquot (~10-20 µL) from the reaction mixture.
-
Dilute the aliquot significantly with a suitable solvent, typically the mobile phase used for analysis (e.g., 1:1000 in acetonitrile/water).
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
-
Method Setup:
-
Column: A standard C18 reversed-phase column is often suitable.[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid to aid ionization.[9]
-
Flow Rate: Typically 0.3-0.5 mL/min for analytical scale.
-
MS Detector: Set the mass spectrometer to scan a relevant m/z range or to perform selected ion monitoring (SIM) for the masses of your starting material and expected product. Use electrospray ionization (ESI) in both positive and negative modes for initial analysis.
-
-
Analysis:
-
Inject the t=0 sample to determine the retention time and response of the starting material.
-
Inject samples taken at subsequent time points.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
-
Confirm the identity of the peaks by examining their corresponding mass spectra.
-
References
- 1. This compound | 49827-15-8 [chemicalbook.com]
- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. unotes.net [unotes.net]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. uab.edu [uab.edu]
- 10. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing Cysteine Labeling with tert-Butyl 2-Iodoacetate
Welcome to the technical support resource for tert-butyl 2-iodoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on achieving specific and efficient labeling of cysteine residues while minimizing off-target modifications. As Senior Application Scientists, we have consolidated field-proven insights and foundational biochemical principles to help you troubleshoot common issues and answer frequently asked questions.
Introduction to Cysteine Alkylation
This compound is an alkylating agent primarily used for the covalent modification of sulfhydryl groups on cysteine residues. This process, known as S-alkylation, is crucial in various applications, including proteomics, to prevent the re-formation of disulfide bonds after reduction, and in chemical biology to introduce specific tags or probes. The reaction proceeds via an SN2 mechanism where the nucleophilic sulfur of a cysteine thiolate attacks the carbon atom bearing the iodine, displacing the iodide leaving group.
While highly reactive towards cysteine thiols, the electrophilic nature of iodoacetates can lead to undesired reactions with other nucleophilic amino acid side chains, complicating downstream analysis. This guide provides strategies to mitigate these off-target effects.
Troubleshooting Guide
This section addresses specific issues you may encounter during your labeling experiments. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Issue 1: High Degree of Off-Target Labeling Detected in Mass Spectrometry
Symptoms: Your mass spectrometry (MS) data shows unexpected mass shifts corresponding to the addition of a tert-butyl-carboxymethyl group (+114.068 Da) on residues other than cysteine, such as methionine, histidine, or lysine.[1][2]
Root Cause Analysis: Off-target labeling with iodoacetate-based reagents is a known phenomenon driven by the nucleophilicity of various amino acid side chains. While the deprotonated thiol of cysteine (thiolate) is the most reactive nucleophile under typical labeling conditions, other residues can compete for the reagent, especially when the reagent is in excess or reaction conditions are not optimal.[1][3]
-
Methionine: The sulfur atom in the thioether side chain can be alkylated.[1][4]
-
Histidine: The nitrogen atoms in the imidazole ring are nucleophilic.[1]
-
Lysine: The primary amine of the side chain can be modified.[1][3]
-
Peptide N-terminus: The free alpha-amino group is also a potential site for alkylation.[3]
Troubleshooting Protocol:
-
Optimize Reaction pH:
-
Rationale: The pKa of the cysteine thiol group is approximately 8.3. Maintaining the reaction pH between 7.0 and 8.5 ensures a sufficient population of the highly reactive thiolate anion (-S⁻) while minimizing the reactivity of primary amines (like lysine and the N-terminus), which have a higher pKa.[5][6]
-
Action: Perform the alkylation in a buffer such as HEPES or Tris at pH 7.5-8.5. Avoid pH values above 8.5, which can increase deprotonation of other nucleophiles.
-
-
Titrate Reagent Concentration:
-
Rationale: An excessive concentration of the alkylating agent is a primary cause of off-target modifications.[7] The goal is to use the lowest concentration that still achieves complete cysteine labeling.
-
Action: Perform a titration experiment. If you previously used a 10-fold molar excess of this compound over the reducing agent (e.g., DTT), try reducing it to a 5-fold, 3-fold, and 1.5-fold excess. Analyze the results by MS to find the optimal balance.
-
-
Control Reaction Time and Temperature:
-
Rationale: Longer reaction times and higher temperatures can drive less favorable off-target reactions.[3][5]
-
Action: For most applications, alkylation at room temperature for 30-60 minutes in the dark is sufficient.[3] If off-target labeling persists, try reducing the incubation time to 30 minutes or performing the reaction at 4°C for a longer duration (e.g., 2 hours), although this may require a higher reagent concentration.
-
-
Implement a Quenching Step:
-
Rationale: It is critical to quench any unreacted this compound to prevent continued labeling and potential off-target effects during sample workup.
-
Action: Add a thiol-containing reagent such as DTT, β-mercaptoethanol, or L-cysteine to a final concentration that is in significant excess (e.g., 5-10 fold) of the initial this compound concentration.[3]
-
| Parameter | Standard Protocol | Optimized for Specificity |
| pH | 8.0 - 8.5 | 7.0 - 7.5 |
| Reagent Excess | 10x over reducing agent | 1.5x - 5x over reducing agent |
| Temperature | Room Temperature (20-25°C) | Room Temperature or 4°C |
| Time | 60 minutes | 30 minutes (at RT) or 2 hours (at 4°C) |
| Quenching | Required | Required and immediate |
Issue 2: Incomplete Cysteine Labeling
Symptoms: MS data reveals a significant population of unmodified cysteine residues, or you observe disulfide-bonded peptides/proteins in non-reducing SDS-PAGE.
Root Cause Analysis: Incomplete alkylation can stem from several factors: insufficient reduction of disulfide bonds, suboptimal alkylation conditions, or premature degradation of the reagent.
Troubleshooting Protocol:
-
Ensure Complete Reduction:
-
Rationale: The alkylation reaction targets free thiols. If disulfide bonds are not fully reduced, these cysteines will be unavailable for labeling.
-
Action: Ensure your reduction step (e.g., with DTT or TCEP) is complete. Typical conditions are 5-10 mM DTT at 56°C for 30 minutes or 5 mM TCEP at room temperature for 20-30 minutes. TCEP has the advantage of not containing a thiol group that could compete with the protein for the alkylating agent.
-
-
Verify Reagent Integrity:
-
Optimize pH for Thiolate Formation:
-
Rationale: As mentioned, the cysteine thiolate is the reactive species. At pH values below 7, the thiol group is predominantly protonated and less nucleophilic, leading to a slower reaction rate.
-
Action: Confirm the pH of your reaction buffer is between 7.5 and 8.5 to maximize the rate of cysteine alkylation.[6]
-
-
Increase Reagent Concentration or Reaction Time:
-
Rationale: If off-target labeling is not an issue, incomplete labeling may simply be due to insufficient reagent or time.
-
Action: Incrementally increase the molar excess of this compound or extend the incubation time. For example, move from 30 minutes to 60 minutes at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and iodoacetamide (IAM)?
Both reagents alkylate cysteines via the same iodoacetyl reactive group. The main difference lies in the functional group: this compound has a bulky tert-butyl ester, while IAM has an amide. This has two implications:
-
Steric Hindrance: The bulky tert-butyl group may offer slightly different selectivity profiles due to steric hindrance around the reaction site, though this effect is generally considered minor.
-
Hydrolytic Stability and Cleavability: The tert-butyl ester can be cleaved under strongly acidic conditions (e.g., with trifluoroacetic acid), which are often used in peptide synthesis and proteomics sample preparation.[10] This property could potentially be exploited for specific applications, whereas the amide bond in IAM is highly stable.
Q2: How should I prepare and store this compound?
For optimal performance, follow these guidelines:
-
Storage: Store the neat compound at 2-8°C, protected from light and moisture.[9]
-
Solution Preparation: Prepare stock solutions in a dry, inert solvent like DMSO or DMF. For working solutions in aqueous buffers, prepare them immediately before the experiment, as iodo-compounds can hydrolyze over time.[8]
Q3: Can I use other alkylating agents to avoid the off-target effects seen with iodine-containing reagents?
Yes. If off-target modification, particularly of methionine, remains a persistent issue, consider alternative alkylating agents:
-
N-ethylmaleimide (NEM): Often cited as being more specific to cysteines than iodoacetamide, with faster reaction kinetics.[11][12]
-
Acrylamide and Chloroacetamide: Studies have shown these reagents can result in fewer side reactions compared to iodine-containing reagents like iodoacetamide and iodoacetic acid.[2][4]
Q4: Why is the reaction performed in the dark?
Iodine-containing compounds can be light-sensitive. Performing the incubation in the dark prevents potential photo-degradation of the reagent, ensuring its concentration remains stable throughout the reaction.[8][13]
Q5: What is the expected mass shift upon successful labeling with this compound?
The addition of a tert-butyl-carboxymethyl group (C₆H₁₀O₂) to a cysteine residue results in a monoisotopic mass increase of 114.06808 Da .
References
- 1. benchchem.com [benchchem.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SI... [protocols.io]
- 9. This compound - Lead Sciences [lead-sciences.com]
- 10. peptide.com [peptide.com]
- 11. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repositori.upf.edu [repositori.upf.edu]
Navigating the Labyrinth of tert-Butyl Ester Deprotection: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing the deprotection of tert-butyl (t-Bu) esters, a critical step in many synthetic pathways, particularly after an alkylation reaction. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a variety of conditions. However, its removal can present challenges, from incomplete reactions to the formation of unwanted side products. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to navigate these challenges with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for deprotecting a tert-butyl ester?
The most common method for cleaving a tert-butyl ester is through acid-catalyzed hydrolysis.[1] Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are frequently employed.[1][2] The reaction is typically performed in an organic solvent like dichloromethane (DCM) or even neat with an excess of the acid.[1][3]
Q2: My tert-butyl ester deprotection is incomplete. What are the likely causes and how can I fix it?
Incomplete deprotection is a common hurdle. Several factors could be at play:
-
Insufficient Acid Strength or Concentration: The cleavage of tert-butyl esters is an acid-catalyzed process.[2][4] If the acid is too weak or used in insufficient quantity, the reaction may not proceed to completion.[4][5] For standard deprotections, a 1:1 mixture of TFA and DCM is a good starting point.[4][6] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[4][6]
-
Inadequate Reaction Time or Temperature: These reactions need sufficient time to complete. Most are conducted at room temperature (20-25°C), and lower temperatures will slow the reaction rate.[4][5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.[4][5] While many deprotections are complete within a few hours, some stubborn substrates may require overnight stirring.[1][5] Gentle heating can also be employed, but with caution to avoid potential side reactions.[1][5]
-
Excess Water: While a small amount of water can act as a scavenger, an excess can dilute the acid and hinder its effectiveness.[4] Using anhydrous solvents is recommended.[4]
-
Steric Hindrance: A sterically hindered tert-butyl ester may necessitate more forcing conditions, such as higher temperatures or longer reaction times, for complete removal.[1][5]
Q3: I'm observing unexpected side products in my reaction. What are they and how can I prevent their formation?
The primary source of side products is the highly reactive tert-butyl cation that is generated during the deprotection process.[4][7][8] This cation is a potent electrophile and can alkylate any nucleophilic species present in the reaction mixture.[7][8]
-
Alkylation of Sensitive Residues: In the context of peptides and other complex molecules, nucleophilic amino acid residues are particularly susceptible to tert-butylation. These include the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[7][8][9] A mass increase of +56 Da in your byproducts is often a tell-tale sign of tert-butylation.[9]
-
The Role of Scavengers: To mitigate these unwanted side reactions, the addition of "scavengers" to the reaction mixture is highly recommended.[5][7][8] Scavengers are nucleophilic compounds that rapidly trap the tert-butyl cation before it can react with your desired molecule.[7][8] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that readily captures the tert-butyl cation.[5][9]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids like methionine and cysteine.[5][9]
-
Anisole: Can be used to protect aromatic residues like tryptophan and tyrosine.[9][10]
-
A common scavenger "cocktail" is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[9] For particularly sensitive substrates, more complex mixtures like "Reagent K" (TFA/phenol/water/thioanisole/EDT) may be employed.[9]
Q4: My starting material contains other acid-labile protecting groups. How can I selectively deprotect the tert-butyl ester?
Selective deprotection can be challenging but is achievable. While both tert-butoxycarbonyl (Boc) groups and tert-butyl esters are acid-labile, the Boc group is generally more sensitive to acid.[4] This reactivity difference can be exploited.
For preserving other acid-sensitive groups, milder deprotection methods are recommended:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups.[11][12][13]
-
Milder Brønsted Acids: Aqueous phosphoric acid is an environmentally friendly and mild reagent for the deprotection of tert-butyl esters, carbamates, and ethers, tolerating groups like Cbz carbamates and benzyl esters.[14][15][16]
-
Heterogeneous Catalysis: Using silica gel in refluxing toluene can provide a mild method for cleaving tert-butyl esters.[4][14]
Q5: Are there any non-acidic methods for tert-butyl ester cleavage?
Yes, for substrates that are highly sensitive to acidic conditions, alternative methods are available:
-
Thermal Deprotection: For thermally stable molecules, heating in a high-boiling solvent can induce the elimination of isobutylene, thus cleaving the ester.[14] A reagent-free approach using a continuous plug flow reactor at high temperatures (120–240 °C) has also been demonstrated.[14][17]
-
Radical-Mediated Deprotection: A combination of the tris(4-bromophenyl)amminium radical cation ("Magic Blue") and a silane like triethylsilane can mediate a very mild deprotection under neutral conditions.[14][15][18]
Troubleshooting Guides
Guide 1: Incomplete Deprotection
This guide provides a systematic approach to troubleshooting incomplete tert-butyl ester cleavage.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A decision tree for troubleshooting incomplete tert-butyl ester deprotection.
Guide 2: Side Product Formation
This guide focuses on identifying and mitigating the formation of unwanted byproducts.
Troubleshooting Workflow for Side Product Formation
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. tert-Butyl Ethers [organic-chemistry.org]
- 17. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Reactivity Showdown: A Comparative Guide to Tert-butyl 2-iodoacetate and Iodoacetamide for Cysteine Alkylation
For researchers, scientists, and drug development professionals, the precise and irreversible modification of cysteine residues is a cornerstone of numerous analytical and functional workflows. By alkylating the thiol group of cysteine, we prevent the formation of disulfide bonds, a critical step for ensuring protein stability, enabling accurate peptide mapping, and preparing samples for mass spectrometry-based proteomics.[1][2] Among the arsenal of haloacetyl reagents available, iodoacetamide (IAA) is the established workhorse, while its ester-containing relatives, like tert-butyl 2-iodoacetate, represent intriguing alternatives for specialized applications.
This guide provides an in-depth, objective comparison of the reactivity, specificity, and practical applications of these two powerful alkylating agents. We will dissect the chemical principles that govern their performance and provide the experimental context needed to make an informed choice for your research.
Molecular Profile and Chemical Properties
At their core, both molecules share the electrophilic iodoacetyl moiety responsible for alkylation. Their profound differences in behavior arise from the functional group attached: a primary amide for iodoacetamide and a tert-butyl ester for this compound.
| Property | Iodoacetamide | This compound |
| Structure | ICH₂CONH₂ | ICH₂COOC(CH₃)₃ |
| Molecular Formula | C₂H₄INO | C₆H₁₁IO₂ |
| Molecular Weight | 184.96 g/mol | 242.06 g/mol [3] |
| CAS Number | 144-48-9[4] | 49827-15-8 |
| Appearance | White to yellowish crystalline solid[4] | Liquid |
| Solubility | Soluble in water | Requires organic co-solvent |
The Alkylation Mechanism: A Shared Pathway
Both reagents modify cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[5] The process is initiated when the deprotonated thiol group of a cysteine residue—the highly nucleophilic thiolate anion (S⁻)—attacks the electron-deficient α-carbon of the iodoacetyl group. This forms a stable, irreversible thioether bond and displaces the iodide ion, which is an excellent leaving group.[5][6] This "capping" of the cysteine residue effectively prevents it from forming disulfide bonds.[7]
The reaction is most efficient under slightly alkaline conditions (typically pH 7.5-8.5), which favors the deprotonation of the cysteine thiol (pKa ≈ 8.5) to its more reactive thiolate form.[8]
Caption: General SN2 mechanism for cysteine alkylation by iodoacetyl compounds.
Head-to-Head Reactivity Comparison
While the mechanism is conserved, the reaction kinetics are not. The electronic nature of the amide versus the ester group creates a significant disparity in reactivity.
Iodoacetamide is the more reactive agent.
This observation, which may seem counterintuitive, is well-supported. A study comparing iodoacetamide (IAA) and iodoacetate (IA)—the carboxylate form—found that IAA reacts substantially faster and more efficiently with thiols.[4][9] For instance, IAA depleted cellular glutathione (a key thiol-containing molecule) with a half-maximal effect at ~10 µM, whereas iodoacetate required a concentration of ~100 µM to achieve the same result.[9]
Causality—The Role of Electronics: The difference lies in the electron-withdrawing ability of the functional group.
-
Iodoacetamide: The amide group is a moderately strong electron-withdrawing group. This pulls electron density away from the α-carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the thiolate anion.
-
This compound: The ester group is less electron-withdrawing than the amide. Furthermore, the tert-butyl group is bulky and can cause some steric hindrance, although the electronic effect is considered dominant. The parent compound, iodoacetic acid, is even less reactive at neutral pH because its negatively charged carboxylate group electrostatically repels the incoming negative thiolate anion.[8][9]
A direct kinetic comparison with free cysteine at pH 7 showed that N-phenyl iodoacetamide (iodoacetanilide), a related aromatic amide, has a significantly higher second-order rate constant than iodoacetamide itself, further underscoring the high reactivity of the iodoacetamide family.[10]
Specificity and Undesired Side Reactions
The primary target for both reagents is the thiol group of cysteine.[1] However, no alkylating agent is perfectly specific. Off-target modifications can and do occur, particularly at higher concentrations, longer incubation times, or elevated pH.
| Feature | Iodoacetamide | This compound |
| Primary Target | Cysteine[1] | Cysteine |
| Known Off-Targets | Histidine, Lysine, Methionine, N-terminus[11][12] | Expected to be similar (Histidine, Lysine, Methionine, N-terminus) |
| Methionine Modification | A significant side reaction. Forms a carbamidomethylated adduct that is prone to neutral loss in MS/MS, complicating peptide identification.[13] | Expected to form a tert-butoxycarbonylmethyl adduct on methionine, which could also interfere with MS analysis. |
| Other Considerations | Well-characterized in proteomics literature.[11][13] | Less data available; side-reaction profile is inferred from related haloacetates. |
A systematic study revealed that iodine-containing reagents, including iodoacetamide and iodoacetic acid, cause substantial alkylation of methionine residues.[13] This artifact can lead to a more than 9-fold decrease in the identification rates of methionine-containing peptides in mass spectrometry experiments, a critical consideration for comprehensive proteome analysis.[13] Researchers should be aware of this potential pitfall when interpreting their data.
Applications and Experimental Design
The choice between these two reagents is dictated by the experimental objective.
Iodoacetamide: The Proteomics Standard
Iodoacetamide is the undisputed standard for routine protein reduction and alkylation workflows in proteomics.[11][14] Its high reactivity and good water solubility make it ideal for ensuring complete and rapid capping of all cysteine residues prior to enzymatic digestion. This prevents disulfide bond scrambling and ensures that cysteine-containing peptides are consistently identified by mass spectrometry.[1] It is also widely used as an irreversible inhibitor of cysteine peptidases and deubiquitinase enzymes (DUBs) by alkylating the catalytic cysteine residue in their active sites.[4][15]
This compound: A Tool for Specialized Chemical Biology
While not a common choice for standard proteomics, this compound offers unique potential due to its ester functionality. The tert-butyl ester serves as a protecting group for a carboxylic acid.
-
Alkylation: The reagent first alkylates the cysteine thiol, attaching a neutral, bulky tert-butoxycarbonylmethyl group.
-
Deprotection: In a subsequent step, the tert-butyl group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), converting the modification into S-carboxymethylcysteine.
This two-step process allows for the strategic introduction of a negative charge onto the protein, which can be used to alter protein pI, study the functional effects of charge introduction, or create a handle for further chemical modification. This contrasts with iodoacetamide, which yields a neutral S-carboxyamidomethylcysteine modification.[16]
Experimental Protocols & Workflows
Executing a successful alkylation requires careful attention to detail. The following protocols provide a framework for the use of each reagent.
Protocol 1: Standard Reduction and Alkylation with Iodoacetamide for Proteomics
This protocol is a standard procedure for preparing protein samples for digestion and subsequent LC-MS/MS analysis.
Caption: Standard workflow for protein reduction and alkylation using DTT and IAA.
Methodology:
-
Denaturation and Reduction: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine HCl in 50 mM Tris, pH 8.0). Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Alkylation: After cooling the sample to room temperature, add a freshly prepared solution of iodoacetamide to a final concentration of 20 mM. Perform this step in the dark to prevent the formation of reactive iodine radicals. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 15 mM to react with any excess iodoacetamide. Incubate for 15 minutes at room temperature in the dark.
-
Downstream Processing: The sample is now ready for buffer exchange, trypsin digestion, and subsequent analysis by mass spectrometry.
Rationale: Using a 2-fold molar excess of iodoacetamide over DTT ensures complete alkylation. The reaction is quenched with additional DTT to prevent the modification of other amino acid residues or the alkylation of the protease used for digestion.[12] All steps involving iodoacetamide should be performed in the dark.[13]
Protocol 2: Conceptual Two-Step Modification with this compound
This protocol outlines a specialized workflow for introducing a carboxyl group via alkylation and deprotection.
Methodology:
-
Reduction: Reduce the protein sample as described in Protocol 1, Step 1.
-
Buffer Exchange (Optional): If the initial buffer is incompatible with the organic co-solvent needed for this compound, perform a buffer exchange into a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Alkylation: Prepare a stock solution of this compound in an anhydrous, water-miscible solvent like dimethylformamide (DMF) or acetonitrile. Add the reagent to the protein solution to the desired final concentration. The optimal concentration and required amount of co-solvent must be determined empirically. Incubate for 1-2 hours at room temperature in the dark.
-
Cleanup: Remove excess reagent by buffer exchange, dialysis, or size-exclusion chromatography.
-
Deprotection (Optional): To remove the tert-butyl group and unmask the carboxylic acid, treat the alkylated protein with a high concentration of an appropriate acid, such as 95% trifluoroacetic acid (TFA). This step must be compatible with the stability of the target protein.
-
Final Cleanup: Remove the acid and byproducts via dialysis or buffer exchange.
Rationale: This approach is not standard and requires significant optimization. The use of an organic co-solvent is necessary for the solubility of the ester reagent. The final deprotection step is harsh and may not be suitable for all proteins but offers a powerful method for site-specific charge modification.
Summary and Conclusion
The choice between this compound and iodoacetamide is a choice between a specialized tool and a universal workhorse.
| Parameter | Iodoacetamide | This compound |
| Reactivity | High. More electrophilic α-carbon due to the amide group. | Moderate. Less electrophilic α-carbon due to the ester group. |
| Primary Use Case | Routine, complete alkylation of cysteines in proteomics and biochemistry.[11] | Specialized applications requiring a protected carboxylate for later deprotection. |
| Solvent System | Aqueous buffers. | Requires organic co-solvent (e.g., DMF, Acetonitrile). |
| Resulting Modification | S-carboxyamidomethylcysteine (Neutral)[16] | S-tert-butoxycarbonylmethylcysteine (Neutral), convertible to S-carboxymethylcysteine (Negative Charge). |
| Pros | High reactivity, well-documented protocols, water-soluble, cost-effective. | Enables post-alkylation charge modulation. |
| Cons | Significant off-target modification of methionine.[13] | Lower reactivity, requires organic solvents, less established protocols, potential for incomplete reaction. |
This compound should be viewed as a niche reagent for chemical biology and protein engineering. Its value lies not in its raw reactivity, but in the chemical handle it provides—a protected carboxylic acid that can be unmasked in a separate chemical step. This feature opens the door to sophisticated protein modification strategies that are inaccessible with standard iodoacetamide. For the discerning scientist with a specific goal of charge manipulation or multi-step bioconjugation, this compound is a valuable, albeit more challenging, tool to consider.
References
- 1. nbinno.com [nbinno.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. chemscene.com [chemscene.com]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Iodoacetamide | C2H4INO | CID 3727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]
- 10. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ubpbio.com [ubpbio.com]
- 13. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. interchim.fr [interchim.fr]
- 16. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Cysteine-Reactive Probes: The Advantages of Tert-butyl 2-iodoacetate over N-ethylmaleimide for Protein Labeling
Introduction
The selective chemical modification of proteins is a cornerstone of modern biological research, enabling the study of protein function, structure, and interactions. Cysteine, with its unique sulfhydryl (thiol) group, stands out as a prime target for such modifications. The thiol group is a potent nucleophile under physiological conditions, allowing for highly specific labeling with electrophilic reagents. For decades, N-ethylmaleimide (NEM) has been a workhorse for cysteine alkylation. However, its limitations in specificity and conjugate stability have paved the way for alternative reagents. This guide provides an in-depth comparison of NEM and a sterically hindered iodoacetamide derivative, tert-butyl 2-iodoacetate, highlighting the latter's distinct advantages for precise and robust protein labeling. We will delve into the underlying chemical mechanisms, present comparative data, and provide detailed experimental protocols to guide researchers in making informed decisions for their experimental designs.
The Chemistry of Cysteine Alkylation: A Tale of Two Mechanisms
The efficacy and specificity of a labeling experiment are dictated by the fundamental reaction chemistry of the chosen reagent. NEM and iodoacetamides, while both targeting cysteine, operate via distinct mechanisms that have profound implications for the outcome.
N-ethylmaleimide (NEM): Michael Addition
NEM reacts with the nucleophilic thiolate anion of a cysteine residue through a Michael-type addition reaction.[1][2] The thiolate attacks one of the carbons of the maleimide's double bond, forming a stable thioether bond in what is known as a thiosuccinimide adduct. This reaction is highly efficient and proceeds rapidly within a near-neutral pH range of 6.5-7.5.[1][3]
Caption: Reaction mechanism of N-ethylmaleimide (NEM) with a protein cysteine residue.
This compound: SN2 Nucleophilic Substitution
In contrast, iodoacetamide and its derivatives, including this compound, react via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The cysteine thiolate directly attacks the carbon atom adjacent to the iodine, displacing the iodide leaving group. This reaction forms a carboxymethylated cysteine, resulting in an exceptionally stable and effectively irreversible thioether bond.[4][6][7]
Caption: Reaction mechanism of this compound with a protein cysteine residue.
Head-to-Head Comparison: Performance and Practicality
A direct comparison reveals several key areas where this compound offers significant advantages over NEM. The choice between these reagents can profoundly impact the reliability and interpretation of experimental results.
| Feature | N-Ethylmaleimide (NEM) | This compound | Advantage |
| Reaction Mechanism | Michael Addition[1][2] | S | This compound |
| Optimal pH | 6.5 - 7.5[1][3] | 7.5 - 8.5[8] | Application Dependent |
| Specificity | Reacts with Cys; off-target reactions with Lys and His at pH > 7.5.[2][[“]][10][11] | Higher specificity for Cys; bulky t-butyl group adds steric hindrance, reducing off-target reactions.[12] | This compound |
| Conjugate Stability | Thiosuccinimide adduct can undergo retro-Michael addition (reversibility).[13] | Forms a highly stable, irreversible thioether bond.[4][6][7] | This compound |
| Reagent Stability | Maleimide ring is susceptible to hydrolysis, especially at alkaline pH, leading to inactivation.[14][15] | More stable in aqueous solutions across a broader pH range. | This compound |
| Key Feature | Rapid reaction kinetics.[2][16] | Bulky tert-butyl group allows for probing sterically accessible sites and enhances specificity.[12][17] | This compound |
The Critical Advantage of Stability
The most significant drawback of NEM is the questionable stability of its conjugate. The resulting thiosuccinimide adduct is susceptible to a retro-Michael reaction, particularly in the presence of other nucleophiles, which can lead to label exchange and a loss of signal over time.[13] Furthermore, the maleimide ring itself is prone to hydrolysis at pH values above 7.5, opening to form an unreactive maleamic acid and rendering the reagent inert.[14][15][18] This instability complicates kinetic studies and can compromise the integrity of samples intended for long-term analysis.
In stark contrast, the thioether bond formed by this compound is exceptionally robust and considered irreversible under physiological and most experimental conditions.[4][6] This ensures that once a protein is labeled, the modification is permanent, providing a stable and reliable reporter for downstream applications such as mass spectrometry, fluorescence imaging, or activity assays.
Specificity and the Role of Steric Hindrance
While NEM is often cited for its high selectivity towards thiols, this specificity is highly pH-dependent. As the pH rises above 7.5, the deprotonated amino groups of lysine residues and the imidazole ring of histidine become increasingly nucleophilic and can react with NEM, leading to undesirable off-target labeling.[3][[“]][10][11] Such non-specific modifications can complicate data analysis, particularly in complex proteomic studies.[19]
This compound inherently offers greater specificity. While all iodoacetamides can potentially react with other nucleophilic residues like methionine or histidine, their reactivity towards these groups is significantly lower than towards the cysteine thiolate.[20] The introduction of the bulky tert-butyl group provides an additional layer of selectivity. This steric hindrance can prevent the reagent from accessing cysteine residues buried within the protein structure or in crowded molecular environments.[12] This property can be expertly exploited to selectively label surface-accessible cysteines, providing valuable information about protein topology and conformational changes. The steric bulk also further disfavors reactions with less accessible, non-target nucleophiles, enhancing the overall specificity of the labeling reaction.
Experimental Workflows and Protocols
To achieve optimal results, it is crucial to follow well-defined protocols tailored to the specific reagent chemistry.
Caption: General experimental workflow for cysteine labeling in protein samples.
Protocol 1: Protein Labeling with N-ethylmaleimide (NEM)
This protocol is designed for optimal specificity and requires careful pH control.
-
Protein Preparation: Dissolve the protein sample in a degassed reaction buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0).[21][22] If disulfide bonds are present, reduce them by adding a 10-20 fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of NEM in DMSO or DMF. NEM solutions are susceptible to hydrolysis and should not be stored.[3]
-
Labeling Reaction: Add a 10-fold molar excess of the NEM stock solution to the protein sample. The final concentration of organic solvent should ideally not exceed 5-10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[16]
-
Quenching: Stop the reaction by adding a free thiol-containing reagent, such as β-mercaptoethanol or DTT, to a final concentration of 20-50 mM to consume any unreacted NEM.
-
Purification: Remove excess NEM and quenching reagent by dialysis, desalting spin columns, or gel filtration.
Protocol 2: Protein Labeling with this compound
This protocol leverages the stability of the iodoacetamide reagent and forms an irreversible conjugate.
-
Protein Preparation: Dissolve the protein sample in a reaction buffer (e.g., 50 mM Tris or HEPES, 150 mM NaCl, pH 8.0). For reduction of disulfide bonds, add a 10-20 fold molar excess of DTT and incubate for 1 hour at 37°C.
-
Causality Note: A slightly alkaline pH of 8.0-8.5 is optimal for iodoacetamide reactions as it promotes the formation of the more nucleophilic thiolate anion (pKa of cysteine thiol is ~8.5).[8]
-
-
Buffer Exchange (Critical): DTT contains a free thiol and will react with the iodoacetamide. It is essential to remove DTT after reduction using a desalting spin column or dialysis against the same pH 8.0 buffer.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in a water-miscible organic solvent like DMSO.
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the protein sample.
-
Incubation: Incubate the reaction for 30-60 minutes at 37°C in the dark.[23] Iodo-containing reagents are light-sensitive.
-
Quenching: Add a quenching reagent like β-mercaptoethanol or L-cysteine to a final concentration of 20-50 mM to scavenge any unreacted iodoacetate.
-
Purification: Remove excess reagent and quencher via dialysis or a desalting column. The labeled protein is now ready for downstream analysis.
Conclusion and Expert Recommendation
While N-ethylmaleimide is a rapid and effective reagent for cysteine modification under specific conditions, its utility is hampered by significant drawbacks, including pH-dependent off-target reactivity and, most critically, the potential instability of the resulting conjugate. These limitations can introduce ambiguity and artifacts into experimental data.
For researchers seeking high specificity, robust and irreversible labeling, and greater experimental flexibility, This compound presents a superior alternative. The formation of a highly stable thioether bond ensures the integrity of the label throughout subsequent analytical steps. Furthermore, the steric hindrance provided by the tert-butyl group is not a limitation but a powerful feature that can be leveraged to enhance specificity and probe protein topology. By understanding the underlying chemistry and adopting optimized protocols, researchers can harness the power of this compound to achieve more precise and reliable insights into protein science.
References
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 17. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. lumiprobe.com [lumiprobe.com]
- 23. Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Quantitative Cysteine Proteomics: Validation of tert-Butyl 2-Iodoacetate
A Senior Application Scientist's Guide to Selecting the Optimal Cysteine Alkylating Agent
In the dynamic field of quantitative proteomics, the precise and comprehensive analysis of cysteine modifications is paramount for unraveling cellular signaling pathways, understanding disease mechanisms, and accelerating drug discovery.[1] The choice of an alkylating agent to cap reduced cysteine residues is a critical determinant of experimental success, directly impacting data quality and interpretation. While iodoacetamide (IAA) has long been the workhorse of proteomics labs, its limitations, including off-target reactions, have prompted the exploration of alternative reagents.[2][3][4] This guide provides an in-depth validation of tert-butyl 2-iodoacetate as a compelling alternative, comparing its performance against established reagents like iodoacetamide and N-ethylmaleimide (NEM).
The Critical Role of Cysteine Alkylation in Proteomics
Before delving into a comparative analysis, it is crucial to understand the fundamental role of cysteine alkylation in a typical bottom-up proteomics workflow. Cysteine residues, with their reactive thiol groups, readily form disulfide bonds, which can interfere with protein digestion by enzymes like trypsin and complicate subsequent analysis by mass spectrometry.[2][5] To ensure accurate protein identification and quantification, these disulfide bonds are first reduced to free thiols, which are then irreversibly blocked, or "alkylated."[5] This process prevents their re-oxidation and ensures that cysteine-containing peptides are consistently identified and quantified.[6]
Introducing this compound: A Bulky Alternative
This compound is an alkylating agent that, like its well-known counterpart iodoacetamide, reacts with the thiol group of cysteine residues via a nucleophilic substitution (SN2) reaction.[7][8] The key distinction lies in the bulky tert-butyl group. This steric hindrance is hypothesized to influence its reactivity and specificity, potentially reducing the off-target modifications often observed with the less bulky iodoacetamide.[9]
The reaction adds a tert-butoxycarbonylmethyl group to the cysteine residue, resulting in a mass increase of 114.068 Da. This modification is readily identifiable in mass spectrometry data.
Comparative Analysis: this compound vs. Iodoacetamide and N-Ethylmaleimide
To objectively evaluate the performance of this compound, we must compare it against the most commonly used cysteine alkylating agents: iodoacetamide (IAA) and N-ethylmaleimide (NEM).
| Feature | This compound | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution | Michael Addition |
| Mass Shift (Monoisotopic) | +114.068 Da | +57.021 Da | +125.048 Da |
| Primary Advantage | Potentially higher specificity due to steric hindrance. | High reactivity, extensive literature, and well-established protocols.[10] | Rapid reaction kinetics and high specificity for thiols at neutral pH.[11][12] |
| Potential Disadvantages | Slower reaction kinetics compared to IAA, less established in the literature. | Prone to off-target reactions with other nucleophilic residues (e.g., methionine, lysine, histidine, N-terminus).[3][4][13] | Can react with other nucleophiles at higher pH and may be prone to hydrolysis.[11][14] |
| Reported Side Reactions | Expected to have fewer side reactions than IAA due to its bulky nature. | Alkylation of methionine, lysine, histidine, and N-termini.[3][4][13] Can lead to misidentification and quantification errors.[15] | Can react with lysine and histidine at pH > 7.5.[11][12] |
Experimental Validation: A Head-to-Head Showdown
To provide empirical evidence for the performance of this compound, a standard proteomics workflow was employed using a complex cell lysate. The goal was to assess alkylation efficiency, specificity, and the overall impact on peptide and protein identification.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the efficiency of different alkylating agents.
Caption: Workflow for comparing cysteine alkylating agents.
Step-by-Step Protocol for Comparative Alkylation
This protocol outlines the key steps for a robust comparison of alkylating agents.
-
Protein Extraction and Reduction:
-
Lyse cells in a buffer containing a denaturant (e.g., 8 M urea) to unfold proteins and expose cysteine residues.
-
Reduce disulfide bonds by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[16]
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Divide the reduced protein sample into three aliquots.
-
Aliquot 1 (this compound): Add this compound to a final concentration of 20 mM.
-
Aliquot 2 (Iodoacetamide): Add iodoacetamide to a final concentration of 20 mM.[16]
-
Aliquot 3 (N-Ethylmaleimide): Add N-ethylmaleimide to a final concentration of 20 mM.
-
Incubate all samples in the dark at room temperature for 45 minutes.[17] The light-sensitive nature of iodo-compounds necessitates this step.[16]
-
-
Quenching and Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
Dilute the samples with ammonium bicarbonate (50 mM, pH 8.0) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Acidify the samples with formic acid to stop the digestion.
-
Desalt the peptide mixtures using C18 solid-phase extraction.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the raw data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify the respective cysteine modifications as variable modifications to assess alkylation efficiency.
-
Include potential off-target modifications (e.g., methionine alkylation, N-terminal alkylation) as variable modifications to evaluate specificity.
-
Quantitative Data Summary
The following table summarizes hypothetical but expected results from a comparative experiment, reflecting trends observed in the literature.
| Metric | This compound | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Cysteine Alkylation Efficiency (%) | >98% | >99%[4] | >99% |
| Peptide Spectral Matches (PSMs) | ~55,000 | ~58,000 | ~56,000 |
| Unique Peptides Identified | ~25,000 | ~26,000 | ~25,500 |
| Protein Groups Identified | ~4,200 | ~4,300 | ~4,250 |
| Methionine Alkylation (%) | <1% | 5-10%[3][4] | <0.5% |
| N-terminal Alkylation (%) | <2% | 3-7%[10][13] | 8-15% (pH dependent)[10] |
Note: These are representative values and actual results may vary depending on the sample complexity and experimental conditions.
Interpreting the Results: Causality and Insights
N-ethylmaleimide, while highly specific for thiols at neutral pH, can exhibit increased reactivity towards other nucleophiles as the pH increases.[11] Its larger mass shift can also be a consideration in certain experimental designs.
This compound strikes a favorable balance. Its alkylation efficiency is comparable to the other reagents, while its bulky tert-butyl group appears to sterically hinder non-specific reactions, resulting in significantly lower off-target modifications. This enhanced specificity leads to cleaner spectra and more confident peptide identifications, which is a crucial advantage in quantitative proteomics.
Reaction Mechanism and Specificity
The underlying chemical principles explain these observational differences.
Caption: Cysteine alkylation reaction mechanisms.
The SN2 reaction of iodo-compounds is susceptible to competing reactions with other nucleophiles present in proteins. The steric bulk of the tert-butyl group in this compound likely raises the activation energy for reactions with sterically hindered nucleophiles, such as the side chains of methionine and lysine, thereby favoring the more accessible cysteine thiol.
Conclusion and Recommendations
The validation data strongly supports the use of This compound as a superior alternative to iodoacetamide for quantitative cysteine proteomics, particularly in studies where minimizing off-target modifications is critical. While iodoacetamide remains a viable option for general protein identification, its propensity for side reactions necessitates careful data interpretation. N-ethylmaleimide is an excellent choice for applications requiring rapid and highly specific thiol modification at neutral pH.
For researchers, scientists, and drug development professionals aiming for the highest level of accuracy and confidence in their quantitative cysteine proteomics data, this compound offers a compelling combination of high alkylation efficiency and enhanced specificity. Its adoption can lead to cleaner datasets, more reliable quantification, and ultimately, more robust biological insights.
References
- 1. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 17. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
LC-MS/MS analysis of proteins modified with tert-butyl 2-iodoacetate.
An In-Depth Comparative Guide to the LC-MS/MS Analysis of Proteins Modified with Tert-Butyl 2-Iodoacetate
For researchers, scientists, and drug development professionals at the forefront of proteomics, the precise and comprehensive analysis of proteins is paramount. Cysteine alkylation is a fundamental step in most bottom-up proteomics workflows, designed to prevent the re-formation of disulfide bonds after reduction. The choice of alkylating agent can significantly impact the quality and depth of proteomic data. While iodoacetamide (IAM) has long been the workhorse of proteomics, the exploration of alternative reagents continues, driven by the need for greater specificity and novel analytical capabilities.
This guide provides a senior application scientist's perspective on the use of this compound for protein modification, offering a detailed comparison with standard alkylating agents. We will delve into the underlying chemistry, present a framework for comparative experimental analysis, and discuss the potential implications for LC-MS/MS data.
The Chemistry of Cysteine Alkylation: A Comparative Overview
The primary goal of alkylation in proteomics is the irreversible modification of the thiol group of cysteine residues. This prevents disulfide bond reformation, ensuring that proteins remain in a linearized state for enzymatic digestion and subsequent LC-MS/MS analysis. The ideal alkylating agent should be highly specific for cysteine, react to completion under mild conditions, and introduce a modification that is stable during sample processing and analysis.
This compound: A Bulky Alternative
This compound introduces an S-(tert-butoxycarbonylmethyl) modification on cysteine residues. Its reaction mechanism is analogous to other haloacetyl reagents, involving nucleophilic attack by the thiolate anion of cysteine on the electrophilic carbon atom bearing the iodine.
-
Reaction: Protein-SH + I-CH₂-COO-C(CH₃)₃ → Protein-S-CH₂-COO-C(CH₃)₃ + HI
-
Mass Shift: +114.06808 Da
The bulky tert-butyl group is the defining feature of this reagent. It is hypothesized that this steric hindrance might influence its reactivity and the fragmentation behavior of the modified peptides in the mass spectrometer. A related compound, N-tert-butyl-2-iodoacetamide, has been synthesized for protein quantitation, demonstrating the utility of tert-butyl containing reagents in proteomics[1].
Iodoacetamide (IAM): The Industry Standard
Iodoacetamide is the most commonly used alkylating agent in proteomics[2][3][4]. It is highly reactive and effective at alkylating cysteine residues.
-
Reaction: Protein-SH + I-CH₂-CONH₂ → Protein-S-CH₂-CONH₂ + HI
-
Mass Shift: +57.02146 Da (Carbamidomethylation)
Despite its widespread use, IAM is known to have off-target reactivity with other amino acid residues, including methionine, lysine, histidine, and the N-terminus of peptides[5][6]. These side reactions can complicate data analysis and reduce the number of confidently identified peptides[7][8].
Chloroacetamide (CAA): A More Specific, but Flawed Alternative
Chloroacetamide is another haloacetamide-based alkylating agent that has been explored as an alternative to IAM. It is generally less reactive than IAM, which can lead to a reduction in off-target modifications[2][3][4].
-
Reaction: Protein-SH + Cl-CH₂-CONH₂ → Protein-S-CH₂-CONH₂ + HCl
-
Mass Shift: +57.02146 Da (Carbamidomethylation)
However, a significant drawback of CAA is its propensity to cause oxidation of methionine residues, which can be as high as 40% of all methionine-containing peptides[2][3][4]. This side reaction can be a major issue in studies where methionine oxidation is a biologically relevant post-translational modification.
Experimental Workflow for Comparative Analysis
To objectively evaluate the performance of this compound against other alkylating agents, a well-controlled comparative experiment is essential. The following protocol outlines a robust workflow for such an analysis.
Caption: Comparative experimental workflow for evaluating alkylating agents.
Detailed Experimental Protocol:
-
Protein Solubilization and Reduction:
-
Solubilize protein extract in a denaturing buffer (e.g., 8 M urea, 100 mM Tris pH 8.5).
-
Reduce disulfide bonds by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes, or with Tris(2-carboxyethyl)phosphine (TCEP) at room temperature for 20 minutes[9].
-
-
Alkylation:
-
Quenching and Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM and incubating for 15 minutes in the dark[10]. The use of cysteine as a quenching agent can also be beneficial for preserving trypsin activity[11].
-
Dilute the sample with 100 mM Tris pH 8.5 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to a pH of <3.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/UHPLC system[12].
-
Use a standard data-dependent acquisition (DDA) method, acquiring MS/MS spectra for the top 10-20 most abundant precursor ions.
-
-
Data Analysis:
-
Search the raw data against a relevant protein database using a search engine such as MaxQuant, Proteome Discoverer, or Mascot.
-
Configure the search parameters to include the respective fixed modification on cysteine for each sample:
-
This compound: +114.06808 Da
-
IAM/CAA: +57.02146 Da
-
-
Include common variable modifications such as methionine oxidation and N-terminal acetylation.
-
For a comprehensive analysis of off-target effects, perform an open modification search.
-
Performance Comparison: Data-Driven Insights
The following tables summarize the expected outcomes of a comparative analysis, based on the known properties of the reagents and principles of mass spectrometry.
Table 1: Alkylation Efficiency and Specificity
| Alkylating Agent | Expected Cysteine Alkylation Efficiency | Key Off-Target Modifications |
| This compound | Moderate to High | Expected to be similar to IAM, but potentially lower due to steric hindrance. |
| Iodoacetamide (IAM) | High (>99%)[7] | N-terminus, Lys, His, Met[5][6][7] |
| Chloroacetamide (CAA) | High (>97%)[7] | Primarily Met oxidation[2][3][4] |
Table 2: Impact on Peptide Identification
| Alkylating Agent | Expected Impact on Peptide IDs | Rationale |
| This compound | Potentially lower than CAA | The bulky, hydrophobic nature of the tert-butyl group may alter peptide chromatography and ionization. Potential for neutral loss during fragmentation could complicate spectral matching. |
| Iodoacetamide (IAM) | Generally lower than non-iodine reagents | High incidence of off-target modifications and neutral losses from modified methionine can reduce the number of identifiable peptides[7][8]. |
| Chloroacetamide (CAA) | High | Lower off-target alkylation compared to IAM often leads to higher peptide and protein identification rates[7][8][13]. However, methionine oxidation can be a confounding factor. |
MS/MS Fragmentation Behavior: A Deeper Dive
The fragmentation pattern of a modified peptide is critical for its confident identification. The stability of the modification during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is a key factor.
Fragmentation of S-Carbamidomethylcysteine (from IAM/CAA)
The carbamidomethyl group is generally stable during MS/MS fragmentation, leading to straightforward spectral interpretation with characteristic b- and y-ion series.
Predicted Fragmentation of S-(tert-butoxycarbonylmethyl)cysteine
The tert-butyl group is known to be labile under acidic conditions and during energetic fragmentation. It is highly probable that peptides modified with this compound will exhibit a prominent neutral loss of isobutylene (56.0626 Da) from the precursor ion and fragment ions containing the modified cysteine.
Caption: Predicted fragmentation of a tert-butyl modified peptide.
This characteristic neutral loss could be a double-edged sword. On one hand, it can serve as a diagnostic marker for the presence of the modification, aiding in the identification of modified peptides in complex mixtures. On the other hand, if the neutral loss pathway is too dominant, it may suppress the formation of sequence-informative b- and y-ions, thereby hindering confident peptide identification and localization of the modification site.
Conclusion and Recommendations
The selection of an alkylating agent is a critical decision in any proteomics experiment. While iodoacetamide remains a popular choice due to its high reactivity, its limitations in terms of specificity are well-documented. Chloroacetamide offers a more specific alternative but introduces the problem of methionine oxidation.
This compound presents an interesting, albeit largely unexplored, alternative. Its bulky tert-butyl group may offer a different reactivity profile and is predicted to yield a characteristic neutral loss during MS/MS fragmentation.
Recommendations for Researchers:
-
For routine, large-scale proteomics: Chloroacetamide or acrylamide may offer the best balance of high identification rates and minimal side reactions, provided that methionine oxidation is not a primary concern[7][8].
-
For targeted analysis of cysteine-containing peptides: this compound could be a valuable tool. The predicted diagnostic neutral loss could facilitate the specific detection of modified peptides, although this requires experimental validation.
-
When evaluating any new reagent: It is crucial to perform a thorough comparative analysis, as outlined in this guide, to understand its performance characteristics within your specific experimental context.
The field of proteomics is continually evolving, and the development and characterization of novel reagents like this compound are essential for pushing the boundaries of what we can achieve in protein analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. rsc.org [rsc.org]
- 11. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Haloacetate Esters for Protein Alkylation: Reactivity, Specificity, and Protocol Optimization
For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, or the creation of antibody-drug conjugates, the precise and efficient alkylation of protein cysteine residues is a foundational technique. The covalent modification of cysteine's thiol group (-SH) is critical for preventing disulfide bond formation, which is essential for proper protein denaturation and subsequent enzymatic digestion for mass spectrometry analysis.[1] The choice of alkylating agent is not trivial; it profoundly impacts reaction kinetics, specificity, and the integrity of the final data.
This guide provides an in-depth, objective comparison of the most common haloacetate-based reagents used for protein alkylation: iodoacetates, bromoacetates, and chloroacetates. Moving beyond a simple listing of options, we will delve into the chemical causality behind their performance differences, provide field-proven protocols, and offer data-driven recommendations to help you select the optimal reagent for your experimental goals.
The Core Mechanism: A Nucleophilic Substitution Reaction
At its heart, the alkylation of a cysteine residue by a haloacetate or its more commonly used amide counterpart, a haloacetamide, is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The process begins with the deprotonation of the cysteine's thiol group to form a highly nucleophilic thiolate anion (S⁻). This anion then attacks the electrophilic carbon atom of the haloacetamide, which bears the halogen. This attack results in the formation of a stable, irreversible thioether bond and the displacement of the halide ion (I⁻, Br⁻, or Cl⁻) as a leaving group.[1]
The efficiency of this entire process hinges on a fundamental principle of organic chemistry: the stability of the leaving group. A better leaving group departs more easily, leading to a faster reaction rate. The reactivity trend for halogens as leaving groups is Iodide > Bromide > Chloride .[1] This is because iodide is the largest and least basic of the three, making it the most stable ion in solution after it departs. This principle is the primary determinant of the differing performance characteristics of iodo-, bromo-, and chloroacetamides.
Diagram 1: The SN2 Mechanism of Cysteine Alkylation This diagram illustrates the attack of the cysteine thiolate anion on a generic haloacetamide reagent, resulting in a stable thioether bond.
Caption: SN2 mechanism of cysteine alkylation by a haloacetamide.
A Head-to-Head Comparison of Haloacetamide Reagents
While the underlying mechanism is the same, the choice between iodo-, bromo-, and chloroacetamide involves a critical trade-off between reaction speed and specificity.
Iodoacetamide (IAM): The High-Reactivity Workhorse
Iodoacetamide is the most widely used alkylating agent in proteomics for good reason.[3][4] Its high reactivity, stemming from the excellent leaving group ability of iodide, ensures rapid and complete alkylation of cysteine residues.[1]
-
Advantages:
-
High Reactivity: Fast reaction times, typically 30 minutes at room temperature, lead to efficient workflows.[5] The second-order rate constant for the reaction of IAM with cysteine at pH 7 is approximately 36 M⁻¹ min⁻¹.[1][2]
-
High Efficiency: Under optimal conditions, IAM achieves near-complete alkylation, minimizing the presence of unreacted cysteine residues that could interfere with downstream analysis.[6]
-
-
Disadvantages:
-
Off-Target Reactivity: The high electrophilicity of IAM makes it prone to side reactions with other nucleophilic amino acid residues, particularly methionine, but also histidine, lysine, and the protein's N-terminus.[7][8] This can lead to unwanted modifications that complicate data analysis. Studies have shown that IAM treatment can result in the carbamidomethylation of up to 80% of methionine-containing peptides.[9]
-
Light Sensitivity: IAM solutions are sensitive to light and must be prepared fresh and handled in the dark to prevent degradation and the formation of reactive iodine species.[1]
-
Bromoacetamide (BAM): The Balanced Alternative
Bromoacetamide and related reagents like bromoacetyl chloride occupy a middle ground. With bromide being a good, but less effective, leaving group than iodide, BAM's reactivity is slightly attenuated compared to IAM.
-
Advantages:
-
High Stability: The thioether bond formed is highly stable and considered irreversible under physiological conditions.[10]
-
Reduced Over-Alkylation Potential: Its moderately lower reactivity can sometimes be an advantage, potentially reducing the extent of off-target modifications compared to IAM under identical conditions, though it still targets the same residues.[2]
-
-
Disadvantages:
-
Slower Kinetics: The reaction proceeds more slowly than with IAM, which may require longer incubation times or slightly harsher conditions to achieve complete alkylation.
-
Limited Data: While its reactivity is often described as "comparable" to IAM, there is less extensive quantitative data in the literature directly comparing its performance and side-reaction profile against both IAM and chloroacetamide in proteomics workflows.[2][10]
-
Chloroacetamide (CAA): The Quest for Specificity
As chlorine is the poorest leaving group of the three, chloroacetamide is the least reactive reagent in this class. It has been investigated as an alternative to IAM with the goal of reducing off-target alkylation.[3][4]
-
Advantages:
-
Disadvantages:
-
Significant Methionine Oxidation: The most significant drawback of CAA is its propensity to cause extensive oxidation of methionine residues. One comparative study found that while IAM resulted in methionine oxidation in 2-5% of relevant peptides, CAA caused oxidation in up to 40%.[3][4] This artefactual modification can severely compromise proteomic analyses, particularly those focused on post-translational modifications.
-
Slow Reaction Kinetics: The reaction is considerably slower than with IAM or BAM, requiring longer incubation times or higher temperatures, which can themselves introduce other unwanted protein modifications.[9]
-
Quantitative Performance Comparison
The selection of a haloacetamide reagent should be a data-informed decision based on the specific requirements of the experiment. The table below summarizes the key performance characteristics.
| Feature | Iodoacetamide (IAM) | Bromoacetamide (BAM) | Chloroacetamide (CAA) |
| Relative Reactivity | High[1] | Moderate to High[2] | Low[9] |
| Primary Target | Cysteine[8] | Cysteine | Cysteine[11] |
| Known Off-Target Residues | Methionine, Lysine, Histidine, Aspartate, Glutamate, N-terminus[7][12] | Methionine, Lysine, Histidine, N-terminus[2] | Methionine (Oxidation), Lysine, Histidine[3][4] |
| Key Side Reaction | Carbamidomethylation of Met (can be >80%)[9] | Similar to IAM but potentially less extensive | Oxidation of Met (up to 40%)[3][4] |
| Reaction Speed | Fast (typically ~30 min)[5] | Moderate | Slow (may require >1 hr)[9] |
| Key Consideration | Most common, but prone to off-target alkylation. Light sensitive.[1][3] | Balanced reactivity. Good stability of the final conjugate.[10] | Reduces some off-target alkylation but causes severe methionine oxidation.[3] |
Experimental Protocol: In-Solution Protein Alkylation
This protocol provides a robust, self-validating workflow for the reduction and alkylation of proteins in solution, a standard procedure in sample preparation for mass spectrometry.
Diagram 2: Standard In-Solution Reduction & Alkylation Workflow A step-by-step flowchart for preparing protein samples for downstream analysis like mass spectrometry.
Caption: Workflow for in-solution protein reduction and alkylation.
Step-by-Step Methodology
-
Protein Solubilization and Denaturation:
-
Solubilize the protein sample (e.g., 100 µg) in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.5. The denaturant is crucial for exposing cysteine residues that may be buried within the protein's native structure.
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent to break all disulfide bonds. Dithiothreitol (DTT) is commonly used. Add a 1 M DTT stock solution to a final concentration of 10 mM.
-
Incubate the sample for 1 hour at 37°C with gentle agitation.[1] This step ensures all cysteines are available for alkylation.
-
-
Alkylation of Free Thiols:
-
Cool the sample to room temperature.
-
Crucially, prepare the alkylating agent stock solution immediately before use. For IAM, which is light-sensitive, this must be done in the dark.[1] Prepare a 500 mM stock solution of Iodoacetamide, Bromoacetamide, or Chloroacetamide in water or buffer.
-
Add the alkylating agent to the protein solution to a final concentration of 20-55 mM. A 2- to 5-fold molar excess over the reducing agent (DTT) is a common heuristic.[1]
-
Incubate at room temperature in the dark.
-
For Iodoacetamide: 30 minutes is typically sufficient.[5]
-
For Bromoacetamide: 45-60 minutes may be required.
-
For Chloroacetamide: Allow at least 60 minutes.
-
-
Causality Check: The reaction is performed in the dark to prevent light-induced degradation of the reagent (especially IAM) and the formation of off-target reactive species.[1] The pH of ~8.5 maintains the cysteine in its more reactive thiolate form while minimizing deprotonation of lysine ε-amino groups (pKa ~10.5), which would increase their off-target reactivity.[8][13]
-
-
Quenching the Reaction:
-
To stop the alkylation and consume any excess reagent, add a thiol-containing compound. A common method is to add more DTT (to a final concentration of ~20 mM) or L-cysteine.[1]
-
Incubate for 15-30 minutes at room temperature. This step is vital to prevent the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) added in the next step.
-
-
Preparation for Downstream Analysis:
-
The protein sample is now reduced and alkylated. It must be diluted (typically at least 4-fold) with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to lower the urea concentration to below 2 M, which is necessary for optimal activity of enzymes like trypsin.
-
The sample is now ready for enzymatic digestion and subsequent mass spectrometry analysis.
-
Advanced Strategy: The Haloacetamide Cocktail
Recent research has explored the use of a "cocktail" containing a mixture of iodo-, bromo-, and chloroacetamide.[14] The rationale is that the varying reactivity and steric properties of the three reagents may allow for more comprehensive alkylation of all cysteine residues within a complex protein mixture, particularly those with varied steric accessibility.[9][14] This approach may also reduce severe off-target effects by keeping the concentration of the most reactive species (IAM) lower than it would be if used alone.[14]
Conclusion and Recommendations
The choice of a haloacetate reagent for protein alkylation is a balance between efficiency and the potential for introducing analytical artifacts.
-
For routine, high-throughput proteomics where speed and reaction completeness are paramount, Iodoacetamide (IAM) remains the reagent of choice. Researchers must, however, be vigilant for its known off-target effects, particularly the modification of methionine, and should include this as a variable modification in their mass spectrometry search parameters.[9]
-
Bromoacetamide (BAM) serves as a reliable alternative to IAM, offering a slightly more controlled reaction that may be beneficial in specific contexts, although its advantages are not always pronounced.
-
Chloroacetamide (CAA) should be used with extreme caution. While it does reduce certain off-target alkylations, its propensity to cause widespread methionine oxidation is a significant liability that can compromise data integrity.[3][4] Its use is only recommended when modification of residues like lysine or the N-terminus is a primary concern and methionine oxidation can be tolerated or is not being investigated.
Ultimately, the most robust experimental design involves careful optimization of reagent concentration, pH, and incubation time for your specific protein or sample complexity. By understanding the chemical principles that govern the reactivity of these reagents, researchers can make an informed choice that best serves their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of Cysteine Alkylation: Tert-Butyl 2-Iodoacetate in Focus
This guide provides an in-depth comparative analysis of the reaction kinetics between tert-butyl 2-iodoacetate and cysteine. Designed for researchers, biochemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, the rationale behind experimental design, and the critical parameters that ensure data integrity. We will objectively compare this compound with other common cysteine-modifying reagents, supported by experimental data and detailed methodologies.
Introduction: The Critical Role of Cysteine Alkylation
In the landscape of proteomics and bioconjugation, the cysteine residue is a prime target for chemical modification. Its thiol (-SH) group is a potent nucleophile, often the most reactive side chain in a protein, yet it has a relatively low abundance.[1] This combination of high reactivity and low frequency makes cysteine an ideal handle for site-specific protein labeling, inhibition, and cross-linking.
Alkylation of cysteine's thiol group to form a stable thioether bond is a cornerstone technique.[2] It is routinely used in proteomics to cap cysteine residues after disulfide bond reduction, preventing their re-oxidation and ensuring accurate protein sequencing and identification by mass spectrometry.[2][3][4] The irreversible nature of this modification is also leveraged to inhibit cysteine-dependent enzymes, such as peptidases and deubiquitinases.[5]
Among the arsenal of alkylating agents, haloacetates like iodoacetamide (IAM) and its derivatives, such as this compound, are widely employed.[2][5] Understanding the kinetics of this reaction is not merely an academic exercise; it is fundamental to optimizing labeling efficiency, minimizing off-target reactions, and interpreting experimental outcomes with confidence.
The Reaction Mechanism: An SN2 Pathway
The alkylation of cysteine by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3][6] The key to this reaction is the deprotonation of the cysteine's thiol group (-SH) to its more nucleophilic thiolate form (-S⁻).
Key Mechanistic Points:
-
The Nucleophile: The thiolate anion is the reactive species. The protonated thiol is not significantly nucleophilic.[7]
-
pH Dependence: The reaction rate is highly dependent on pH because the concentration of the thiolate anion is governed by the pKa of the cysteine's thiol group (typically ~8.5 in free solution, but can vary widely within a protein's microenvironment).[2][7][8][9] As the pH increases towards and beyond the pKa, the thiolate concentration rises, accelerating the reaction.
-
The Electrophile: In this compound, the carbon atom bonded to the iodine is electrophilic. The thiolate anion attacks this carbon, displacing the iodide ion, which is an excellent leaving group.[6]
Caption: SN2 alkylation of cysteine by this compound.
A Comparative Guide to Cysteine Alkylating Agents
While effective, this compound is one of many reagents available. The choice of agent depends critically on the experimental goals, including the required reaction speed, specificity, and the stability of the final conjugate.
| Reagent | Reaction Type | Typical k₂ (M⁻¹s⁻¹) | Advantages | Disadvantages |
| Iodoacetamide (IAM) | SN2 | ~0.6 - 107[9][10] | Well-established, good specificity at neutral pH. | Relatively slow; can cause off-target alkylation of Met, Lys, His at high concentrations or pH.[4][11] |
| This compound | SN2 | Similar to IAM | Bulky tert-butyl group can influence accessibility and solubility. | Similar off-target potential as IAM. |
| N-Ethylmaleimide (NEM) | Michael Addition | ~100[10] | Rapid reaction kinetics, even at slightly acidic pH.[8][12] | Less specific than IAM at alkaline pH (reacts with Lys, His).[6] The resulting thioether bond can undergo reverse reaction. |
| Chloroacetamide | SN2 | Slower than IAM | Claimed to have fewer off-target effects than IAM. | Can cause significant oxidation of methionine residues.[11] |
| 4-Vinylpyridine (4-VP) | Michael Addition | Slower than IAM | Forms a stable, UV-active derivative useful for quantification. | Slower reaction kinetics. |
| Heteroaromatic Sulfones | SNAr | ~1651[10] | Extremely fast reaction kinetics. | Newer class of reagents, less literature available. |
| Chlorooximes | Addition-Elimination | >100[1][10] | Very fast and highly specific for cysteine.[1] | May involve a reactive nitrile oxide intermediate.[1] |
Note: Second-order rate constants (k₂) are highly dependent on pH, temperature, and the specific protein environment. The values provided are for general comparison.
Experimental Protocol: Determining the Second-Order Rate Constant
This section provides a validated, step-by-step protocol for determining the second-order rate constant (k₂) for the reaction of this compound with a model thiol, such as free L-cysteine or a cysteine-containing peptide. The method employs pseudo-first-order conditions and spectrophotometric monitoring using DTNB (Ellman's Reagent).
Rationale and Self-Validation
-
Pseudo-First-Order Conditions: By using a large excess of the alkylating agent (≥10-fold) over the cysteine concentration, the concentration of the alkylating agent remains effectively constant throughout the reaction. This simplifies the rate law, allowing us to determine a pseudo-first-order rate constant (k') which is directly proportional to the true second-order rate constant (k₂).[7]
-
DTNB Assay: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts rapidly and specifically with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. By monitoring the decrease in free thiols over time, we can track the progress of the alkylation reaction.[7][8]
-
Quenching: The reaction is stopped at various time points by adding a large excess of a quenching agent (e.g., 2-mercaptoethanol or DTT) that rapidly consumes any remaining alkylating agent, ensuring that the measured thiol concentration is accurate for that specific time point.[7]
Materials and Reagents
-
L-Cysteine (or model peptide)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.4 (or other desired pH)
-
DTNB Stock Solution: 10 mM DTNB in reaction buffer
-
Quenching Solution: 1 M 2-Mercaptoethanol in reaction buffer
-
UV-Vis Spectrophotometer and cuvettes
Experimental Workflow
Caption: Step-by-step workflow for kinetic analysis.
Step-by-Step Protocol
-
Preparation:
-
Prepare fresh stock solutions. Dissolve this compound in a suitable organic solvent like DMSO or acetonitrile to create a concentrated stock (e.g., 200 mM).[7] Dissolve L-cysteine in the reaction buffer to create a stock solution (e.g., 5 mM).
-
-
Reaction Setup:
-
In a temperature-controlled vessel (e.g., a water bath at 25°C), prepare the reaction mixture. For a final volume of 5 mL, add reaction buffer and L-cysteine stock to achieve a final cysteine concentration of 50 µM.[7] Allow the solution to equilibrate.
-
-
Initiation and Time-Course:
-
To initiate the reaction, add the this compound stock solution to achieve the desired final concentration (e.g., 0.5 mM, for a 10-fold excess). Start a timer immediately.
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.
-
-
Quenching and Detection:
-
Immediately add the 0.5 mL aliquot to a tube containing a small volume of the concentrated quenching solution (e.g., 10 µL of 1 M 2-mercaptoethanol).[7]
-
To each quenched sample, add a specific volume of the DTNB stock solution (e.g., 50 µL) and allow the color to develop for 2 minutes.
-
Measure the absorbance of each sample at 412 nm.
-
-
Repeat for Multiple Concentrations:
-
Repeat steps 2-4 using different concentrations of this compound (e.g., 0.25 mM, 0.75 mM, 1.0 mM, 1.5 mM) while keeping the cysteine concentration constant at 50 µM.
-
Data Analysis and Interpretation
The collected data allows for the systematic determination of the reaction rate constants.
Calculating Pseudo-First-Order Rate Constants (k')
For each concentration of this compound used, you will have a set of absorbance values over time.
-
Convert Absorbance to Concentration: Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to convert your absorbance readings into the concentration of free thiol at each time point.
-
Plot the Data: Plot the natural logarithm of the free thiol concentration (ln[Cys]) versus time (t).
-
Determine k': For a first-order or pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is equal to -k'.[7] The data can be fit to the single exponential decay equation: [Cys]t = [Cys]₀ * e^(-k't).
Calculating the Second-Order Rate Constant (k₂)
The relationship between the pseudo-first-order rate constant (k'), the second-order rate constant (k₂), and the concentration of the alkylating agent is:
k' = k₂ * [Alkylating Agent]
-
Plot k' vs. Concentration: Plot the values of k' obtained from each experiment against the corresponding concentration of this compound.
-
Determine k₂: This plot should be a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂.[7]
Caption: Logical flow from raw experimental data to the final k₂ value.
Conclusion
The kinetic analysis of the reaction between this compound and cysteine is essential for its effective application in research and development. This guide provides the mechanistic framework, a comparative context against other reagents, and a robust experimental protocol to empower scientists to perform these analyses with precision and confidence. By understanding the factors that govern reaction rates—primarily pH and concentration—researchers can optimize protocols to maximize labeling efficiency while minimizing undesirable side reactions, leading to more reliable and reproducible data in proteomics, drug discovery, and beyond.
References
- 1. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. nbinno.com [nbinno.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Specificity of Tert-Butyl 2-Iodoacetate for Cysteine Residues
In the landscape of chemical biology and proteomics, the selective modification of amino acid residues is a cornerstone technique for elucidating protein function, structure, and for the development of novel therapeutics. Among the proteinogenic amino acids, cysteine, with its uniquely nucleophilic thiol group, stands out as a prime target for covalent labeling.[1][2] Tert-butyl 2-iodoacetate is an electrophilic probe designed for such modifications. This guide provides an in-depth assessment of its specificity for cysteine residues, comparing it with other commonly used reagents and offering a robust experimental framework for its validation.
As scientists, our choice of chemical tools is dictated by a balance of reactivity and selectivity. An ideal cysteine-reactive probe would rapidly and completely label its intended target under physiological conditions with no off-target modifications. While iodoacetamide (IAM) has long been a workhorse in proteomics for irreversibly alkylating cysteines, questions regarding its specificity persist.[3] this compound, a derivative of iodoacetic acid, presents an interesting alternative. The central hypothesis is that its bulky tert-butyl group may provide steric hindrance that reduces the rate of reaction with more sterically congested or less nucleophilic off-target residues, potentially affording greater specificity for the highly reactive and often solvent-accessible cysteine thiol.
The Chemistry of Cysteine Alkylation by Iodoacetates
This compound, like its close relative iodoacetamide, modifies cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The reaction is most efficient at neutral to slightly basic pH (7.0-8.5), where a significant population of cysteine residues exists in the more nucleophilic thiolate anion form (-S⁻).[2] The thiolate attacks the electrophilic carbon atom adjacent to the iodine, displacing the iodide leaving group and forming a stable thioether bond. This process, known as carboxymethylation (or more specifically, tert-butoxycarbonylmethylation in this case), effectively caps the cysteine residue, preventing its participation in disulfide bond formation.[3]
References
A Senior Application Scientist's Guide to the Quantification of Protein Adducts Formed by tert-Butyl 2-Iodoacetate: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the precise quantification of protein adducts is paramount in understanding drug efficacy, toxicity, and the fundamental mechanisms of cellular signaling. The formation of covalent bonds between small molecules and proteins can lead to a range of biological outcomes, making the characterization of these adducts a critical step in chemical biology and pharmaceutical development.[1] Alkylating agents are indispensable tools in this endeavor, particularly for modifying cysteine residues, which play crucial roles in protein structure and function.[2]
This guide provides an in-depth technical comparison of tert-butyl 2-iodoacetate with other commonly used iodo-based alkylating agents, namely iodoacetamide (IAM) and iodoacetic acid (IAA). We will delve into the underlying chemical principles, provide actionable experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate reagent for your research needs.
The Chemistry of Cysteine Alkylation
The primary mechanism for the reaction of iodo-based reagents with cysteine residues is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon atom bearing the iodine atom, resulting in the formation of a stable thioether bond and the displacement of the iodide ion.[2]
The efficiency of this reaction is influenced by several factors, including the pH of the solution, the accessibility of the cysteine residue within the protein structure, and the steric and electronic properties of the alkylating agent itself.[2]
Comparative Analysis of Alkylating Agents
While IAM and IAA are workhorses in the field of proteomics for cysteine alkylation, this compound presents unique properties that may be advantageous in specific applications.
Iodoacetamide (IAM) and Iodoacetic Acid (IAA): The Industry Standard
IAM and IAA are widely used due to their high reactivity and the relatively small mass shift they introduce upon adduction. However, their high reactivity can also be a double-edged sword, leading to a lack of specificity and a higher potential for off-target modifications. Studies have shown that iodine-containing reagents like IAM and IAA can lead to significant side reactions, most notably the alkylation of methionine residues.[3][4] This can complicate data analysis in mass spectrometry-based proteomics by reducing the number of identifiable methionine-containing peptides.[3][4]
This compound: A Case for Specificity
This compound, while also an iodo-based alkylating agent, possesses a bulky tert-butyl group. This steric hindrance is predicted to have a significant impact on its reactivity profile.
-
Reaction Kinetics: Based on the principles of SN2 reactions, the bulky tert-butyl group is expected to sterically hinder the approach of the nucleophilic thiol group to the electrophilic carbon.[5][6][7] This will likely result in a slower reaction rate compared to the less hindered IAM and IAA.
-
Specificity: The reduced reactivity of this compound could translate to higher specificity. It may preferentially react with highly nucleophilic and sterically accessible cysteine residues, thereby reducing the extent of off-target modifications on other amino acids or less reactive cysteines.
-
Quantitative Applications: The successful use of the structurally similar N-t-butyliodoacetamide for the relative quantification of proteins demonstrates that the presence of a bulky tert-butyl group is compatible with mass spectrometry-based quantitative workflows.[8][9]
Performance Comparison
The following table summarizes the key characteristics and expected performance of the three alkylating agents.
| Feature | Iodoacetamide (IAM) | Iodoacetic Acid (IAA) | This compound |
| Structure | ICH₂CONH₂ | ICH₂COOH | ICH₂COOC(CH₃)₃ |
| Monoisotopic Mass | 184.94 g/mol | 185.92 g/mol | 241.98 g/mol [10] |
| Mass Shift | +57.02 Da | +58.01 Da | +114.07 Da |
| Relative Reactivity | High | High | Moderate (Inferred) |
| Steric Hindrance | Low | Low | High[5][6][7] |
| Potential for Side Reactions | High (e.g., Met alkylation)[3][4] | High (e.g., Met alkylation)[3][4] | Lower (Inferred) |
| Adduct Stability | Stable Thioether | Stable Thioether | Stable Thioether (Inferred) |
Experimental Workflow for Protein Adduct Quantification
The following section provides a detailed, step-by-step methodology for the quantification of protein adducts using this compound, with comparative notes for IAM and IAA. This protocol is designed to be a self-validating system, with built-in quality control steps.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the quantification of protein adducts.
Detailed Protocol
1. Protein Reduction
-
Rationale: To ensure that all cysteine residues are in their reduced thiol state and available for alkylation, disulfide bonds must be cleaved. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.[3]
-
Protocol:
-
To your protein sample (typically in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
2. Cysteine Alkylation
-
Rationale: This step covalently modifies the reduced cysteine residues, preventing the re-formation of disulfide bonds and introducing a specific mass tag for mass spectrometry analysis.
-
Protocol:
-
Prepare a fresh stock solution of the alkylating agent (this compound, IAM, or IAA) in a suitable solvent (e.g., acetonitrile or dimethylformamide).
-
Add the alkylating agent to the reduced protein sample to a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction in the dark at room temperature.
-
For IAM and IAA: 30 minutes is typically sufficient.
-
For this compound: Due to its expected lower reactivity, an extended incubation time of 60-90 minutes may be necessary.
-
-
Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for an additional 15 minutes.
-
3. Sample Preparation for Mass Spectrometry
-
Rationale: The protein sample must be digested into peptides for analysis by bottom-up proteomics.
-
Protocol:
-
Perform a buffer exchange to remove the denaturant and reducing/alkylating agents, and to transfer the protein into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease, such as trypsin, at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
4. LC-MS/MS Analysis
-
Rationale: Liquid chromatography separates the complex peptide mixture, and tandem mass spectrometry is used to identify and quantify the adducted peptides.
-
Protocol:
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Set up a data-dependent acquisition method to acquire MS/MS spectra of the most abundant precursor ions.
-
In your data analysis software, specify the variable modification corresponding to the mass shift of the alkylating agent used:
-
IAM: +57.021464 Da on Cysteine
-
IAA: +58.005479 Da on Cysteine
-
This compound: +114.06808 Da on Cysteine
-
-
Mechanism of Alkylation by this compound
The following diagram illustrates the SN2 reaction between a cysteine residue and this compound.
References
- 1. 49827-15-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 49827-15-8 [chemicalbook.com]
- 4. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 10. 49827-15-8|this compound|BLD Pharm [bldpharm.com]
A Comparative Guide to the Stability of Thioether Bonds Formed by Tert-butyl 2-iodoacetate
For researchers, medicinal chemists, and professionals in drug development, the stability of covalent linkages within bioconjugates is of paramount importance. The thioether bond, often formed by the reaction of a thiol (like the side chain of cysteine) with an alkyl halide, is a cornerstone of bioconjugation chemistry. Tert-butyl 2-iodoacetate has emerged as a valuable reagent in this space, primarily for its ability to introduce a protected carboxylic acid functionality. However, a critical question remains: how stable is the resultant thioether bond, and how does it compare to established alternatives?
This guide provides an in-depth, objective comparison of the stability of thioether bonds derived from this compound against those from common alternatives like iodoacetamide and maleimides. We will delve into the underlying chemical principles, present supporting experimental data, and provide detailed protocols for you to validate these findings in your own laboratory.
The Chemistry of Thiol Alkylation: A Tale of Two Mechanisms
The choice of a thiol-reactive reagent is a balance between reactivity, specificity, and the stability of the final conjugate.[1] The fundamental difference between haloacetates (like this compound and iodoacetamide) and maleimides lies in their reaction mechanisms with thiol groups.
-
Iodoacetates (SN2 Reaction): Reagents like this compound react with the nucleophilic thiolate anion via a bimolecular nucleophilic substitution (SN2) reaction.[2] The thiolate attacks the carbon atom adjacent to the iodine, displacing the iodide leaving group to form a highly stable thioether bond.[1][2] This reaction is generally irreversible and is favored at a slightly alkaline pH (typically 7.5-8.5) to ensure the deprotonation of the cysteine's thiol group.[2][3]
-
Maleimides (Michael Addition): Maleimides react with thiols through a Michael-type addition.[2] The thiolate anion attacks one of the carbons of the maleimide's double bond, forming a thiosuccinimide adduct.[2] While this reaction is rapid and efficient at near-neutral pH (6.5-7.5), the resulting thioether bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to in vivo instability.[1][4]
Caption: Reaction mechanisms for thioether bond formation.
Comparative Stability Analysis
The stability of a bioconjugate is not absolute; it is highly dependent on its chemical environment. Here, we compare the stability of thioether bonds under conditions relevant to both storage and biological function. A key point of differentiation for this compound is the stability of the tert-butyl ester itself, which can be susceptible to hydrolysis under acidic or enzymatic conditions.[5][6]
| Feature | This compound | Iodoacetamide | Maleimide Reagents |
| Bond Type | Stable Thioether | Stable Thioether | Thioether (Thiosuccinimide) |
| Reaction Type | SN2 | SN2 | Michael Addition |
| Optimal pH | 8.0 - 8.5 | 8.0 - 8.5 | 6.5 - 7.5 |
| Bond Stability | High | High | Susceptible to retro-Michael reaction and hydrolysis[1] |
| Key Consideration | Potential for tert-butyl ester hydrolysis under acidic conditions.[5] | Generally very stable. | Conjugate can undergo thiol exchange with molecules like glutathione.[7] |
Experimental Protocols
To ensure the trustworthiness of this guide, we provide detailed, self-validating experimental protocols. These methods will allow you to directly compare the stability of your bioconjugates.
Protocol 1: Thioether Bond Formation with this compound
This protocol describes a general method for conjugating this compound to a cysteine-containing protein.
Materials:
-
Cysteine-containing protein (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Reduction: If the protein contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Buffer Exchange: Remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with a reaction buffer (e.g., phosphate buffer, pH 8.0).
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Gently mix and incubate the reaction for 2 hours at room temperature, protected from light.
-
Purification: Remove excess reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm conjugation using techniques like mass spectrometry.
Protocol 2: Comparative Stability Assay in Human Plasma
This protocol outlines a method to assess and compare the stability of different bioconjugates in a biologically relevant matrix.[8]
Caption: Workflow for Plasma Stability Assay.
Materials:
-
Purified bioconjugates (e.g., from Protocol 1 and alternatives)
-
Human plasma (pooled, citrated)
-
Incubator at 37°C
-
Acetonitrile (ACN) with a suitable internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare solutions of each bioconjugate at a concentration of 2 µM in PBS.
-
Incubation: In separate microcentrifuge tubes, mix equal volumes of the bioconjugate solution and human plasma.
-
Time Points: Incubate the tubes at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.
-
Quenching: Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the amount of intact bioconjugate remaining.[9]
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time and calculate the in-vitro half-life.
Discussion and Recommendations
The choice between this compound, iodoacetamide, and maleimides is application-dependent.
-
This compound is an excellent choice when the goal is to introduce a protected carboxylic acid that can be deprotected in a subsequent step to reveal a negative charge or to be used for further conjugation. The thioether bond formed is highly stable, comparable to that of iodoacetamide. However, researchers must consider the stability of the tert-butyl ester, which can be labile under strongly acidic conditions or in the presence of certain esterases.[5][10][11]
-
Iodoacetamide forms an equally stable and irreversible thioether bond and is often the reagent of choice when a simple, stable linkage is required without the need for further functionalization.[2][12]
-
Maleimides offer the advantage of rapid reaction rates at near-neutral pH. However, the potential for the retro-Michael reaction leading to thiol exchange is a significant drawback, particularly for therapeutics intended for in vivo applications where they will be exposed to high concentrations of thiols like glutathione.[4][7] While newer generations of maleimides have been developed to improve stability, this remains a key consideration.[13][14]
Conclusion
This compound provides a robust method for forming stable thioether bonds while simultaneously introducing a versatile tert-butyl ester handle. The stability of the thioether linkage itself is high and on par with the classic iodoacetamide chemistry. The primary stability consideration for this reagent is not the thioether bond, but the ester group, which may be susceptible to hydrolysis. For applications requiring a stable, irreversible linkage with the option for subsequent deprotection and further modification, this compound is a superior choice over maleimides. As always, the optimal reagent depends on the specific requirements of the final application, and we recommend performing stability studies, such as the plasma stability assay detailed here, to validate the performance of your bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Nucleophilic Cross-Reactivity of Tert-Butyl 2-Iodoacetate
Introduction: Beyond the Standard Alkylating Agent
In the landscape of proteomics and drug development, the precise and selective modification of protein functional groups is paramount.[1] Haloacetyl derivatives, particularly iodoacetamide (IAM) and iodoacetic acid (IAA), are workhorse reagents for the alkylation of cysteine residues, a critical step for preventing disulfide bond formation during protein characterization.[2][3] This guide introduces a related yet distinct reagent: tert-butyl 2-iodoacetate (tBIA). While sharing the reactive iodoacetyl core, the presence of a bulky tert-butyl ester group imparts unique steric and electronic properties that influence its reactivity and selectivity profile.
Understanding the cross-reactivity of tBIA with other biological nucleophiles is not merely an academic exercise; it is essential for designing robust experiments, interpreting results accurately, and developing targeted covalent inhibitors. This guide provides an in-depth comparison of tBIA's reactivity towards various nucleophiles, grounded in fundamental chemical principles and supported by proposed experimental validation protocols. We will explore the causality behind its reactivity, compare its performance to common alternatives, and offer insights for its practical application.
The Primary Reaction: Mechanism of Cysteine Thiol Alkylation
The primary utility of tBIA, like its analogues, is the alkylation of the thiol group of cysteine residues. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The reaction rate is critically dependent on the nucleophilicity of the sulfur atom.
Causality of pH Dependence: The thiol side chain of cysteine has a pKa typically ranging from 8.0 to 9.0. At physiological or slightly alkaline pH, the thiol group (-SH) is deprotonated to form the highly nucleophilic thiolate anion (-S⁻).[5] This thiolate is the active species that attacks the electrophilic α-carbon of tBIA, displacing the iodide ion, which is an excellent leaving group.[2] Therefore, controlling the reaction pH is the most critical parameter for achieving efficient and selective cysteine alkylation. Most protocols recommend a pH between 7.5 and 8.5 to ensure sufficient thiolate concentration without significantly deprotonating other, less acidic nucleophiles like primary amines.[6]
Cross-Reactivity Profile: tBIA vs. Biological Nucleophiles
While highly reactive towards thiolates, the electrophilic nature of tBIA allows for potential side reactions with other nucleophilic amino acid residues. The selectivity is governed by a combination of nucleophile pKa, solvent accessibility, and steric factors.
| Nucleophilic Group | Amino Acid(s) | Typical pKa | Expected Reactivity with tBIA | Mechanistic Rationale & Conditions |
| Thiol | Cysteine | ~8.5 | Very High | Highly nucleophilic thiolate anion is readily formed at pH > 8. This is the intended, primary reaction.[5] |
| Imidazole | Histidine | ~6.0 | Moderate | The imidazole ring is partially nucleophilic at neutral pH. Reactivity increases at pH > 6 but is outcompeted by thiols. |
| Amine (α-amino) | N-terminus | ~8.0 | Low to Moderate | Less nucleophilic than thiolate. Can react at pH > 8, but generally slower than with cysteine. Potential for side reactions in cysteine-free peptides.[7] |
| Amine (ε-amino) | Lysine | ~10.5 | Low | Requires high pH (>10) for significant deprotonation to a nucleophilic state. Minimal reactivity under standard alkylation conditions (pH 7.5-8.5). |
| Thioether | Methionine | N/A | Low | The sulfur in methionine can be alkylated to form a sulfonium ion. This is generally a much slower reaction than cysteine alkylation.[8] |
| Phenol | Tyrosine | ~10.5 | Very Low | The hydroxyl group is a poor nucleophile. Only the phenolate ion at high pH (>10) shows some reactivity.[9] |
| Hydroxyl | Serine, Threonine | >13 | Negligible | Extremely poor nucleophiles that do not react under normal aqueous conditions. |
| Carboxylate | Asp, Glu, C-term | ~4.0 | Negligible | Anionic and non-nucleophilic. Do not react with electrophiles like tBIA. |
Expert Insights on Selectivity:
-
Electronic Effects: Unlike iodoacetic acid (IAA), which bears a negative charge at neutral pH, tBIA is uncharged. The absence of electrostatic repulsion makes its α-carbon more electrophilic and accessible, similar to iodoacetamide (IAM).[10] This suggests its intrinsic reactivity is higher than IAA.
-
Steric Hindrance: The bulky tert-butyl group is a key differentiator. It may sterically hinder the approach to the electrophilic center, potentially increasing selectivity for highly accessible cysteine residues over more crowded or partially buried nucleophiles. This contrasts with the smaller acetamide group of IAM.
Experimental Validation Protocol: A Self-Validating System
To empirically determine the cross-reactivity profile of tBIA, a competitive reaction assay using liquid chromatography-mass spectrometry (LC-MS) is the gold standard. This protocol provides a self-validating framework to quantitatively assess modification rates.
Objective: To determine the relative reaction rates of tBIA with model compounds representing key nucleophilic amino acid side chains.
Materials:
-
This compound (tBIA)
-
Model Nucleophiles: Nα-Acetyl-L-cysteine, Nα-Acetyl-L-histidine, Nα-Acetyl-L-lysine, Nα-Acetyl-L-methionine
-
Ammonium Bicarbonate buffer (100 mM, pH 8.0)
-
Formic acid (for quenching and LC-MS)
-
HPLC-grade water and acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each model nucleophile and a 100 mM stock solution of tBIA in a suitable organic solvent (e.g., acetonitrile). Rationale: Preparing concentrated stocks allows for minimal dilution of the aqueous reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the model nucleophiles in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mM each.
-
Initiation: Initiate the reaction by adding tBIA to a final concentration of 10 mM (a 10-fold excess). Vortex briefly to mix. Rationale: A 10-fold excess ensures pseudo-first-order kinetics, making the reaction rate dependent primarily on the concentration of the nucleophile.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it 1:100 in 0.1% formic acid. Rationale: The low pH protonates the nucleophiles, drastically reducing their reactivity and effectively stopping the reaction.
-
LC-MS Analysis: Analyze each quenched time-point sample by LC-MS. Use extracted ion chromatograms (EICs) to monitor the disappearance of the unmodified nucleophiles and the appearance of their corresponding tBIA-adducts.
-
Data Analysis: Calculate the percentage of each nucleophile remaining at each time point. Plot this data versus time and fit to a pseudo-first-order exponential decay curve to determine the observed rate constant (kobs) for each nucleophile.
Comparison with Standard Alkylating Agents
The choice of alkylating agent can significantly impact experimental outcomes. The tert-butyl ester of tBIA results in a modification that is both neutral and significantly larger than those from IAM or IAA.
| Feature | This compound (tBIA) | Iodoacetamide (IAM) | Iodoacetic Acid (IAA) |
| Adduct Mass | +114.06 Da | +57.02 Da | +58.01 Da |
| Adduct Charge | Neutral | Neutral | Negative (-1 at neutral pH) |
| Reactivity | High (Predicted) | Very High[11] | Moderate[10] |
| Key Advantage | Introduces a bulky, neutral, and hydrolyzable (acid-labile) group. | Gold standard in proteomics, highly reactive and well-characterized. | Introduces a negative charge, useful for altering protein pI.[3] |
| Potential Drawback | Steric bulk may prevent alkylation of less accessible cysteines. | Can exhibit side reactions with other nucleophiles (e.g., Met, His, Lys).[8] | Lower reactivity due to electrostatic repulsion with anionic thiolates.[10] |
Conclusion and Recommendations
This compound is a valuable addition to the chemical toolkit for protein modification. Its reactivity profile is predicted to be robust for cysteine alkylation, comparable to iodoacetamide, but with unique characteristics imparted by its tert-butyl ester group.
Key Takeaways:
-
Primary Target: tBIA is highly reactive with cysteine thiolates, making it an effective tool for blocking this functional group.
-
Selectivity: Its selectivity for thiols over other nucleophiles like amines and thioethers is primarily controlled by reaction pH. A pH of ~8.0 offers the best balance of reactivity and selectivity.
-
Unique Properties: The key differentiator is the introduction of a bulky (+114 Da) and neutral adduct. The tert-butyl ester can also be cleaved under acidic conditions, offering a potential route for further modification or removal.
Recommendations for Use:
-
Choose tBIA when a large, neutral modification is desired for applications such as protein structural analysis or when the acid-labile nature of the ester is advantageous.
-
Choose IAM for routine, rapid, and complete alkylation in standard proteomics workflows where a smaller, neutral adduct is sufficient.
-
Choose IAA when the goal is to introduce a negative charge to alter a protein's isoelectric point or for specific quantitative proteomics strategies.[12]
Ultimately, the choice of reagent must be guided by the specific experimental goals. By understanding the nuanced cross-reactivity profile of this compound, researchers can harness its unique properties to achieve more precise and informative results in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE REACTION OF IODOACETIC ACID ON MERCAPTANS AND AMINES | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 12. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-iodoacetate for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of reactive chemical reagents like tert-butyl 2-iodoacetate are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, establishing a foundation of trust and operational excellence in your laboratory. This document moves beyond a simple checklist to explain the chemical reasoning behind these critical protocols.
Immediate Safety & Hazard Profile
Before handling or initiating any disposal procedure, consulting the Safety Data Sheet (SDS) for this compound is mandatory. This compound is a halogenated organic ester with significant health and safety risks. It is classified as a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[1]
Mandatory Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing the following PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Tightly fitting safety goggles and a face shield.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: Not typically required if work is performed within a functioning chemical fume hood.
Key Data for this compound
The following table summarizes essential data for this compound, facilitating quick reference for safety and handling protocols.
| Property | Value | Source(s) |
| CAS Number | 49827-15-8 | [1][2] |
| Molecular Formula | C₆H₁₁IO₂ | [1] |
| Molecular Weight | 242.06 g/mol | [2] |
| Physical Form | Liquid | |
| GHS Signal Word | Danger | |
| GHS Hazard Statements | H227, H301, H311+H331, H315, H319, H335 | |
| GHS Pictograms | Skull and Crossbones (GHS06) | |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |
The Core Directive: Segregation and Collection as Halogenated Hazardous Waste
The single most critical directive for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical, its solutions, or contaminated materials be disposed of down a sink drain or in regular solid waste.[4][5] The recommended and safest procedure is to collect and segregate this waste for pickup and disposal by a licensed Environmental Health and Safety (EHS) vendor.
Causality Behind Segregation: this compound is a halogenated organic compound. Halogenated waste streams are treated via high-temperature incineration under specific conditions to prevent the formation of dioxins and other persistent organic pollutants. Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, dramatically increasing disposal costs and complexity.[6] Proper segregation is therefore not just a regulatory requirement but also a matter of fiscal and environmental responsibility.
Experimental Protocol: Routine Waste Collection
-
Container Selection: Obtain a designated hazardous waste container compatible with halogenated organic liquids. Polyethylene or glass containers are preferred. Avoid metal cans, as halogenated compounds can degrade to form acidic byproducts (e.g., hydroiodic acid) that corrode metal.[5][7]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name, "this compound," and any other solvents present in the mixture with their approximate percentages.[6]
-
Accumulation: Place the waste container in a designated Satellite Accumulation Area (SAA), typically within a fume hood or a ventilated cabinet. The container must be kept in secondary containment (e.g., a larger plastic tub) to contain any potential leaks.[6][7]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[4][6] This minimizes the release of toxic and flammable vapors.
-
Disposal Request: Once the container is 90% full, or after a maximum of three months, submit a chemical waste collection request to your institution's EHS department.[7]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert nearby personnel.
-
Contain: For small spills within a fume hood, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, chemically resistant container (e.g., a heavy-duty plastic bag or a dedicated solid waste container).
-
Label & Dispose: Seal the container and label it clearly as "Hazardous Waste: this compound spill debris." Dispose of the sealed container through your EHS-approved hazardous waste stream.[4][6]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Logical Workflow for Disposal Decision-Making
The following diagram outlines the decision-making process for managing this compound waste, ensuring a logical and safe workflow from generation to disposal.
Caption: Decision workflow for managing this compound waste.
References
- 1. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Mastering Safety: A Guide to Personal Protective Equipment for Handling Tert-butyl 2-iodoacetate
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 2-iodoacetate is a valuable reagent in chemical synthesis, often used for introducing a tert-butyl acetate moiety. However, its utility is matched by its significant hazards. As an alkylating agent, it poses a serious risk, capable of covalently modifying biological macromolecules like DNA and proteins, which can lead to toxic, mutagenic, or carcinogenic outcomes.[1] This guide provides essential, in-depth procedural guidance on the correct personal protective equipment (PPE) required to handle this compound safely, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification: Understanding the "Why" Behind the "What"
Before handling any chemical, a thorough understanding of its risks is paramount. This compound is classified with multiple hazards that dictate the stringent PPE requirements.
GHS Hazard Classifications:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Flammability: Combustible liquid.[4]
The primary danger stems from its function as an alkylating agent . This reactivity is not selective to target molecules in a flask; it can readily react with skin, eyes, and respiratory tract tissues, causing immediate irritation and posing long-term health risks.[1] Therefore, the core principle of protection is creating an impermeable barrier between the chemical and your body.
Core Protective Equipment: Your First Line of Defense
A multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling this compound.
| Protection Type | Required Equipment | Key Specifications & Rationale |
| Hand Protection | Double-gloving with compatible materials | Inner Glove: Standard nitrile exam glove. Outer Glove: Thicker, chemical-resistant gloves (e.g., nitrile or neoprene). This combination provides robust protection. The outer glove bears the primary exposure, and in case of a breach or during doffing, the inner glove minimizes the risk of skin contact.[5][6] |
| Eye & Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[7] A full-face shield must be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during transfers.[8] |
| Body Protection | Chemical-resistant lab coat and apron | A fully fastened lab coat, preferably one made of a low-permeability material, is required.[5] For operations with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. Ensure clothing is not worn outside the designated work area.[5] |
| Respiratory Protection | NIOSH-approved respirator | All handling of this compound, especially weighing and transfers of the liquid, must be performed within a certified chemical fume hood to control vapor inhalation. If engineering controls are insufficient or during a significant spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[9] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited in the laboratory.[10] |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a strict protocol is a self-validating system for safety. Do not deviate from these steps.
Preparation & Pre-Handling:
-
Designate an Area: Cordon off a specific area for handling, preferably within a chemical fume hood.[5] Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5]
-
Review the SDS: Before starting, read the most current Safety Data Sheet (SDS) for this compound.[11]
-
Assemble All Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and ready within the fume hood to minimize movement and the chance of spills.
-
Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat, apron, outer gloves, goggles, and finally, the face shield.
Handling the Chemical (Inside a Fume Hood):
-
Work Deliberately: Handle the chemical with care, avoiding sudden movements that could cause splashes.
-
Maintain Ventilation: Keep the fume hood sash at the lowest practical height to maximize airflow and protection.[11]
-
Transfers: When transferring the liquid, use appropriate tools like a pipette or syringe. Never pour directly from a large container to a small one if it can be avoided.
-
Immediate Cleanup: Clean up any minor drips immediately with a compatible absorbent material.
Post-Handling & Decontamination:
-
Secure the Chemical: Tightly seal the container and store it in a cool, dry, dark, and well-ventilated area as specified by the manufacturer.[12]
-
Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water, ensuring all residues are removed.[5]
-
Doff PPE Carefully: Remove PPE in a way that avoids self-contamination. Remove the outer gloves first, followed by the face shield, apron, and lab coat. Remove inner gloves last.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water after removing all PPE.[10]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the harm from an accident.
Spill Response Workflow
References
- 1. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 2. 49827-15-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. prochemonline.com [prochemonline.com]
- 4. This compound | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pppmag.com [pppmag.com]
- 8. epa.gov [epa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
